iRGD peptide
描述
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属性
分子式 |
C35H57N13O14S2 |
|---|---|
分子量 |
948.0 g/mol |
IUPAC 名称 |
(6S,15S,18R,23R,26S,29S)-18-amino-6-(4-aminobutyl)-9,26-bis(carboxymethyl)-15-[3-(diaminomethylideneamino)propyl]-2,5,8,11,14,17,25,28-octaoxo-20,21-dithia-1,4,7,10,13,16,24,27-octazabicyclo[27.3.0]dotriacontane-23-carboxylic acid |
InChI |
InChI=1S/C35H57N13O14S2/c36-8-2-1-5-18-30(57)42-14-25(50)48-10-4-7-23(48)33(60)46-21(12-27(53)54)32(59)47-22(34(61)62)16-64-63-15-17(37)28(55)44-19(6-3-9-40-35(38)39)29(56)41-13-24(49)43-20(11-26(51)52)31(58)45-18/h17-23H,1-16,36-37H2,(H,41,56)(H,42,57)(H,43,49)(H,44,55)(H,45,58)(H,46,60)(H,47,59)(H,51,52)(H,53,54)(H,61,62)(H4,38,39,40)/t17-,18-,19-,20?,21-,22-,23-/m0/s1 |
InChI 键 |
YHTTWXCDIRTOQX-SGCZUILESA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to iRGD Peptide: Discovery, Mechanism, and Application
For Researchers, Scientists, and Drug Development Professionals
The iRGD peptide represents a significant advancement in targeted cancer therapy, offering a sophisticated mechanism to overcome the physiological barriers of the tumor microenvironment. This document provides a comprehensive overview of its discovery, a detailed exploration of its mechanism of action, relevant quantitative data, and the experimental protocols that have been pivotal in its development.
Discovery of iRGD
The prototypic internalizing RGD (iRGD) peptide, with the amino acid sequence CRGDKGPDC, was discovered through in vivo screening of phage display libraries in tumor-bearing mice.[1] Unlike conventional RGD peptides that primarily target the tumor vasculature, iRGD demonstrated a remarkable ability to not only home to tumor tissues but also to penetrate deep into the extravascular tumor parenchyma.[1][2] This unique property is attributed to a multi-step mechanism that engages different cell surface receptors sequentially.
The discovery was facilitated by phage display technology, a powerful method for identifying peptides that bind to specific targets. In this case, a library of cyclic peptides was screened for their ability to home to tumors in a living organism, leading to the identification of iRGD as a lead candidate for tumor-penetrating applications.[3]
Mechanism of Action: A Three-Step Pathway
The tumor-homing and penetration of iRGD is a sequential process involving three key steps:
-
Integrin Binding: The initial step is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence.[1][2] This motif binds with high affinity to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells themselves.[1][2][4] This binding event serves to anchor the peptide to the tumor vasculature.
-
Proteolytic Cleavage: Once bound to the integrin, the this compound undergoes proteolytic cleavage by proteases present in the tumor microenvironment.[2][3] This cleavage event is crucial as it exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, which has the sequence R/KXXR/K.[1][3][5]
-
Neuropilin-1 (NRP-1) Binding and Internalization: The newly exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor that is also highly expressed in many tumor types.[1][2][6] This second binding event triggers an endocytic/exocytotic transport pathway, facilitating the internalization of the peptide and any co-administered or conjugated cargo deep into the tumor tissue.[1][5][7]
This dual-receptor targeting mechanism is the key to iRGD's enhanced tumor penetration compared to traditional RGD peptides, which only engage with integrins.[3]
Quantitative Data
The efficacy of iRGD is supported by quantitative measurements of its binding affinities and its impact on drug accumulation in tumors.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Kd) | αvβ3 Integrin | 17.8 ± 8.6 nM | [8] |
| αvβ5 Integrin | 61.7 ± 13.3 nM | [8] | |
| Binding Affinity (IC50) | αvβ3 Integrin | Mid-low nanomolar | [9] |
| αvβ5 Integrin | Mid-low nanomolar | [9] | |
| αvβ6 Integrin | Higher than αvβ3/αvβ5 | [9] | |
| Relative Binding Affinity | Cleaved CRGDK fragment for NRP-1 vs. Integrins | ~50- to 150-fold higher for NRP-1 | [10] |
| Drug/Nanoparticle | Tumor Model | Fold Increase in Tumor Accumulation (iRGD vs. Control) | Reference |
| Abraxane | 22Rv1 Prostate Tumor | ~8-fold | [8] |
| Silicasomes | Pancreatic Ductal Adenocarcinoma | ~3-fold (co-administration) | [5] |
| Doxorubicin | Hepatocellular Carcinoma (HepG2) | Significant increase in tumor growth inhibition | [11] |
| Sorafenib | Hepatocellular Carcinoma (HepG2) | Significant increase in tumor growth inhibition | [11] |
Experimental Protocols
The following are generalized protocols for key experiments used in the study of iRGD.
This protocol is a foundational technique for discovering peptides like iRGD that home to specific tissues in vivo.
-
Library Administration: A phage display peptide library (e.g., a cyclic CX7C library) is injected intravenously into tumor-bearing mice.[3]
-
Circulation and Homing: The phage library is allowed to circulate for a defined period, allowing phages displaying peptides with affinity for the tumor vasculature to bind.
-
Perfusion and Organ Harvest: After circulation, the mice are perfused to remove non-bound phages from the circulation. The tumor and control organs are then harvested.
-
Phage Recovery: Phages that have homed to the tumor are recovered from the tissue homogenate.
-
Amplification: The recovered phages are amplified by infecting host bacteria.
-
Subsequent Rounds of Selection: The amplified phages are then used for subsequent rounds of injection and selection, progressively enriching the population of phages that home to the tumor.
-
Sequencing: After several rounds of selection, the DNA from individual phage clones is sequenced to identify the amino acid sequence of the homing peptides.[12][13]
This assay quantifies the binding affinity of iRGD to its integrin receptors.
-
Plate Coating: Purified integrin receptors (e.g., αvβ3, αvβ5) are coated onto the wells of a microtiter plate.[9]
-
Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.
-
Peptide Incubation: A labeled version of the this compound (e.g., biotinylated or fluorescently tagged) is incubated in the wells at various concentrations. For competition assays, a constant concentration of labeled iRGD is co-incubated with varying concentrations of unlabeled competitor peptides.
-
Washing: The wells are washed to remove unbound peptide.
-
Detection: The amount of bound labeled peptide is quantified using a method appropriate for the label (e.g., streptavidin-HRP for biotinylated peptides, fluorescence measurement for fluorescently tagged peptides).
-
Data Analysis: The binding data is analyzed to determine binding constants such as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[8]
This assay assesses the interaction between the cleaved iRGD (CendR motif) and NRP-1.
-
Cell Culture: Cells expressing high levels of NRP-1 are cultured.
-
Peptide Treatment: The cells are incubated with a labeled version of the cleaved this compound (exposing the CendR motif).
-
Washing: The cells are washed to remove unbound peptide.
-
Quantification: The amount of cell-associated peptide is quantified, often using flow cytometry or fluorescence microscopy.
-
Competition: To demonstrate specificity, competition experiments are performed by co-incubating the labeled peptide with an excess of unlabeled CendR-containing peptide.
This assay visualizes and quantifies the ability of iRGD to penetrate tumor tissue.
-
Administration of Labeled Peptide: A fluorescently labeled this compound (e.g., FAM-iRGD) is injected intravenously into tumor-bearing mice.
-
Time Course: The mice are sacrificed at various time points after injection.
-
Tissue Processing: The tumors and control organs are harvested, and frozen sections are prepared for microscopy.
-
Imaging: The tissue sections are imaged using confocal microscopy to visualize the distribution of the fluorescent peptide within the tumor parenchyma and in relation to the tumor vasculature (which can be co-stained with a vascular marker like CD31).
-
Quantification: The extent of extravasation and penetration can be quantified by measuring the fluorescence intensity at different distances from the blood vessels.
Visualizations
The following diagrams illustrate the key pathways and workflows related to iRGD.
Caption: The sequential mechanism of iRGD tumor homing and penetration.
Caption: Experimental workflow for discovering tumor-homing peptides.
Caption: Logical flow of the iRGD-mediated tumor penetration pathway.
Conclusion
The this compound has emerged as a powerful tool in oncology, capable of enhancing the delivery of a wide array of therapeutic agents directly into the tumor parenchyma. Its unique, multi-step mechanism of action, involving sequential binding to integrins and neuropilin-1, sets it apart from other targeting moieties. The robust preclinical data, supported by detailed experimental validation, has paved the way for its investigation in clinical settings. For researchers and drug development professionals, iRGD offers a versatile and potent platform for improving the efficacy and therapeutic index of cancer treatments.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A widespread viral entry mechanism: The C-end Rule motif–neuropilin receptor interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tissue-penetrating delivery of compounds and nanoparticles into tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification of homing peptides using the in vivo phage display technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of phage display to discovery of tumor-specific homing peptides: developing strategies for therapy and molecular imaging of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
iRGD Peptide: A Technical Guide to a Tumor-Penetrating Drug Delivery Platform
For Researchers, Scientists, and Drug Development Professionals
The internalizing RGD (iRGD) peptide represents a significant advancement in targeted cancer therapy, offering a sophisticated mechanism to overcome the physiological barriers of solid tumors. Unlike traditional targeting ligands that merely accumulate at the tumor vasculature, iRGD facilitates deep penetration of therapeutic and diagnostic agents into the extravascular tumor parenchyma. This guide provides a comprehensive technical overview of the iRGD peptide's structure, its unique mechanism of action, quantitative binding and efficacy data, and detailed protocols for key experimental validation.
Core Structure and Sequence of iRGD
The prototypic iRGD is a nine-amino-acid cyclic peptide discovered through in vivo phage display screening in tumor-bearing mice.[1] Its structure is critical to its function, containing two key motifs that enable its multi-step tumor-homing and penetration capabilities.
-
Sequence: Cys-Arg-Gly-Asp-Lys-Gly-Pro-Asp-Cys (CRGDKGPDC)[1]
-
Structure: The peptide is cyclized via a disulfide bond between the two terminal cysteine residues.[2]
-
Molar Mass: Approximately 948.04 g/mol [1]
-
Key Motifs:
-
RGD (Arg-Gly-Asp) Motif: This sequence is a well-known ligand for αv integrins (specifically αvβ3 and αvβ5), which are frequently overexpressed on tumor endothelial cells and some cancer cells.[1][3]
-
C-end Rule (CendR) Motif: A cryptic R/KXXR/K motif which, upon proteolytic cleavage, becomes C-terminal. In iRGD, the exposed CRGDK sequence serves as the active CendR motif.[3][4]
-
Mechanism of Action: A Three-Step Pathway
The this compound utilizes a sequential, three-step process to navigate from the bloodstream deep into tumor tissue, a pathway that can be exploited by co-administered or conjugated payloads.[1]
-
Tumor Homing (Integrin Binding): Following systemic administration, the RGD motif on the intact this compound binds to αvβ3 and αvβ5 integrins on the surface of tumor endothelial cells. This initial binding acts as a docking mechanism, concentrating the peptide at the tumor site.[1][3]
-
Proteolytic Cleavage (Activation): Once bound to the integrin, the this compound undergoes proteolytic cleavage by a cell surface-associated protease. This cleavage event exposes the previously cryptic CendR motif (CRGDK) by making it the new C-terminus of the peptide fragment.[4][5]
-
Tumor Penetration (NRP-1 Binding): The cleaved fragment, now presenting the active CendR motif, has a reduced affinity for integrins and gains a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor and endothelial cells.[2][3] Binding to NRP-1 triggers an endocytotic/exocytotic transport pathway, enabling the peptide and any associated cargo to be actively transported across the vascular endothelium and deep into the tumor parenchyma.[1][2]
Quantitative Data: Binding Affinities and In Vivo Efficacy
The dual-receptor targeting of iRGD translates into potent binding characteristics and significant enhancement of therapeutic efficacy in preclinical models.
Table 1: iRGD Integrin Binding Affinities
This table summarizes the half-maximal inhibitory concentration (IC₅₀) values of the intact this compound for various αv integrins, as determined by solid-phase binding assays. Lower values indicate higher binding affinity.
| Compound | Integrin Target | IC₅₀ (nM) | Reference Compound |
| iRGD | αvβ3 | 31.1 ± 1.8 | Cilengitide |
| iRGD | αvβ5 | 46.2 ± 2.1 | Cilengitide |
| iRGD | αvβ6 | 233.7 ± 11.5 | [RGD-Chg-E]-CONH₂ |
| Data are presented as the mean of three independent experiments ± SEM.[4] |
Following proteolytic cleavage, the resulting CRGDK fragment exhibits a significantly higher binding affinity for NRP-1, estimated to be 50- to 150-fold greater than its affinity for integrins, which facilitates the crucial "receptor switching" for tumor penetration.[2]
Table 2: Selected In Vivo Efficacy Data (Co-administration)
This table highlights the therapeutic enhancement achieved by systemically co-administering iRGD with standard anticancer agents in various mouse tumor models.
| Therapeutic Agent | Tumor Model | Key Efficacy Result |
| Doxorubicin (0.6 kDa) | 22Rv1 Prostate Xenograft | 7-fold increase in tumor accumulation of Doxorubicin.[6] |
| Doxorubicin (1 mg/kg) | 22Rv1 Prostate Xenograft | Therapeutic effect was equivalent to a 3 mg/kg dose of Doxorubicin alone.[6] |
| Trastuzumab (Antibody) | BT474 Breast Xenograft | 14-fold increase in Trastuzumab-positive areas within the tumor.[6] |
| Doxorubicin-Polymer Conjugate | C6 Glioma | Median survival time increased from 43.5 days (RGD-conjugate) to 61 days (iRGD co-administration).[7] |
Experimental Protocols
Reproducing and building upon iRGD research requires robust and well-defined methodologies. The following sections detail protocols for the synthesis, binding characterization, and in vivo evaluation of the this compound.
Solid-Phase Peptide Synthesis and Cyclization of iRGD
This protocol describes the standard method for producing the cyclic this compound.
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Add 20% piperidine (B6355638) in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH, 4 eq) and a coupling agent like HBTU (3.9 eq) in DMF. Add Diisopropylethylamine (DIPEA) (6 eq) and add the solution to the drained resin. Agitate for 2 hours.
-
Chain Elongation: Repeat steps 2 and 3 for the remaining amino acids in the sequence: Asp(OtBu), Pro, Gly, Lys(Boc), Asp(OtBu), Gly, Arg(Pbf), and Cys(Trt).
-
On-Resin Cyclization (Disulfide Bridge Formation):
-
Selectively remove the Trityl (Trt) protecting groups from the two cysteine side chains by treating the resin with a solution of 95:2.5:2.5 Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/H₂O for 2 hours.
-
Wash the resin with Dichloromethane (DCM) and DMF, then neutralize with 10% DIPEA in DMF.
-
Suspend the resin in DMF and add Thallium(III) trifluoroacetate (B77799) (Tl(TFA)₃) (1.5 eq). Agitate at room temperature for 1.5-2 hours to facilitate oxidation and formation of the disulfide bond. Monitor completion using Ellman's test for free thiols.
-
-
Cleavage and Deprotection: Cleave the final peptide from the resin and remove all remaining side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry (e.g., MALDI-TOF). Lyophilize the pure fractions for storage.
Protocol synthesized from multiple sources.[2][8]
Solid-Phase Integrin Binding Assay
This ELISA-like assay quantifies the binding affinity (IC₅₀) of iRGD to purified integrin receptors.
-
Plate Coating: Dilute purified integrins (e.g., αvβ3, αvβ5) to 0.5 µg/mL in a coating buffer (e.g., Tris-HCl). Add 100 µL per well to a 96-well microtiter plate and incubate overnight at 4°C.
-
Blocking: Wash the wells with a wash buffer. Add a blocking solution (e.g., coating buffer with 1% BSA) and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Competitive Binding: Prepare serial dilutions of the this compound. Add the peptide dilutions to the wells along with a constant concentration of a biotinylated natural ligand (e.g., 1 µg/mL biotinylated vitronectin for αvβ3/αvβ5). Incubate for 3 hours at room temperature.
-
Detection: Wash the wells. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.
-
Signal Development: Wash the wells again. Add an HRP substrate (e.g., TMB) and allow the color to develop. Stop the reaction with an acid solution (e.g., 1 M H₂SO₄).
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Plot the absorbance against the logarithm of the iRGD concentration and use non-linear regression to calculate the IC₅₀ value.
Protocol adapted from Al-Ghadban et al. and Ciaffoni et al.[4]
In Vivo Tumor Penetration Assay
This workflow assesses the ability of iRGD to extravasate from blood vessels and penetrate into tumor tissue in a live animal model.
In Vivo Therapeutic Efficacy Study (Co-administration Model)
This protocol outlines a typical experiment to determine if co-administration of iRGD enhances the antitumor effect of a chemotherapeutic drug.
-
Animal Model: Establish orthotopic or subcutaneous tumor xenografts in immunocompromised mice (e.g., nude mice) using a relevant human cancer cell line (e.g., 22Rv1 prostate cancer). Allow tumors to grow to a predetermined size (e.g., 100-150 mm³).
-
Group Allocation: Randomly assign mice to experimental groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., PBS)
-
Group 2: Chemotherapy alone (e.g., Doxorubicin at 1 mg/kg)
-
Group 3: Chemotherapy + iRGD (e.g., Doxorubicin at 1 mg/kg + iRGD at 4 µmol/kg)
-
Group 4 (Optional): iRGD alone (4 µmol/kg)
-
-
Dosing and Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health throughout the study as an indicator of systemic toxicity.
-
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the tumors and measure their final weight.
-
(Optional) Process tumors and major organs (heart, liver, kidneys) for histological analysis (e.g., H&E staining) or apoptosis assays (e.g., TUNEL staining) to assess drug efficacy and toxicity.
-
Compare tumor growth curves, final tumor weights, and survival data between groups using appropriate statistical analyses (e.g., ANOVA, Student's t-test).
-
Protocol synthesized from multiple sources.[6][9]
Application Strategies: Conjugation vs. Co-administration
A key advantage of the iRGD platform is its versatility. It can be used in two primary ways to enhance drug delivery, each with distinct implications for development.
-
Covalent Conjugation: The therapeutic or imaging agent is chemically bonded to the this compound. This creates a single molecular entity that ensures the payload is carried directly by the peptide. This approach requires more complex chemistry and characterization but guarantees a 1:1 delivery ratio.[10]
-
Co-administration: Free iRGD is simply injected systemically along with the therapeutic agent. The this compound acts independently to increase the permeability of the tumor vasculature, creating a window of opportunity for the co-administered drug to extravasate and penetrate the tumor tissue. This "bystander effect" is remarkably effective and offers a simpler path to clinical translation as it does not require modification of existing approved drugs.[6][10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iRGD Tumor Penetrating Peptide-Modified NK Cells Exhibit Enhanced Tumor Immune Infiltration Ability and Anti-Tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor penetrability and anti-angiogenesis using iRGD-mediated delivery of doxorubicin-polymer conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Replication Study: Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs | eLife [elifesciences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
The CendR Motif: A Technical Guide to Its Core Function in the iRGD Peptide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The development of targeted therapies is a cornerstone of modern oncology, aiming to maximize therapeutic efficacy while minimizing off-target effects. Among the innovative strategies, tumor-penetrating peptides have emerged as powerful tools for enhancing drug delivery to solid tumors, a notoriously challenging environment due to high interstitial fluid pressure and a dense extracellular matrix. The internalizing RGD (iRGD) peptide, a cyclic nonapeptide (CRGDKGPDC), stands out for its unique ability to not only home to tumors but also to penetrate deep into the tumor parenchyma.[1][2][3] This remarkable capability is orchestrated by a sophisticated, multi-step mechanism that relies on the sequential action of two distinct motifs within the peptide: the well-known Arg-Gly-Asp (RGD) motif and the cryptic C-end Rule (CendR) motif. This guide provides an in-depth technical examination of the CendR motif's function, the linchpin of iRGD's tumor-penetrating prowess.
The iRGD Mechanism of Action: A Three-Step Cascade
The journey of the iRGD peptide from the bloodstream into the depths of a tumor is a highly specific and efficient process, contingent on the successive engagement of two different cell surface receptors.[1] This process can be dissected into three critical steps:
-
Tumor Homing via Integrin Binding: The process initiates with the RGD motif of the this compound recognizing and binding to αv integrins, specifically αvβ3 and αvβ5, which are highly expressed on the surface of tumor endothelial cells and some cancer cells.[1][2][3][4] This binding acts as the "zip code," concentrating the peptide within the tumor microenvironment.
-
Proteolytic Cleavage and CendR Motif Activation: Following integrin binding, the this compound undergoes a crucial transformation. Tumor-associated proteases cleave the peptide, exposing a cryptic C-terminal motif, R/KXXR/K, known as the CendR motif.[1][2][5][6] This proteolytic processing is the switch that activates iRGD's penetrating capabilities. The prototype iRGD (CRGDKGPDC) is cleaved to produce the CRGDK fragment, exposing the CendR motif (RGDK).[2]
-
NRP-1 Binding and CendR Pathway Activation: The newly exposed CendR motif is now free to bind to its receptor, Neuropilin-1 (NRP-1), which is also abundantly expressed on tumor cells and vasculature.[1][5][7] This binding event triggers a novel endocytic/exocytotic transport pathway, termed the CendR pathway.[1][5] This active transport system increases vascular permeability and shuttles the peptide, along with any co-administered or conjugated therapeutic agents, across the vascular wall and deep into the extravascular tumor tissue.[1][6]
Signaling Pathway and Logical Relationships
The sequential nature of the this compound's mechanism of action involves a series of specific molecular interactions that lead to the ultimate outcome of tumor penetration.
Caption: The multi-step signaling cascade of the this compound.
Caption: Logical relationships governing iRGD's dual-motif function.
Data Presentation: Quantitative Analysis of Receptor Binding
The initial, critical step of tumor homing is mediated by the affinity of the this compound for various integrin subtypes. Understanding these binding affinities is essential for predicting and optimizing the tumor-targeting efficiency of iRGD-based therapeutics. Recent studies have expanded our knowledge of iRGD's binding profile beyond its canonical targets.
| Peptide/Compound | Target Integrin | IC₅₀ (nM) | Reference Compound |
| iRGD | αvβ3 | 148 ± 32 | Cilengitide |
| iRGD | αvβ5 | 162 ± 21 | Cilengitide |
| iRGD | αvβ6 | 631 ± 53 | [RGD-Chg-E]-CONH₂ |
| Table 1: In Vitro Binding Affinity of iRGD for Cancer-Related Integrins. Data are presented as the mean of three independent experiments ± SEM. |
The data indicates that iRGD exhibits a mid-to-low nanomolar potency for αvβ3 and αvβ5 integrins, consistent with its role as a tumor-homing peptide.[8] Notably, a measurable affinity for the αvβ6 isoform has also been demonstrated, which is significant as this subtype is overexpressed in various malignancies, including pancreatic ductal adenocarcinoma.[9]
Experimental Protocols
The elucidation of the CendR motif's function relies on specific and robust experimental methodologies. Below are detailed protocols for key assays used to characterize the this compound's activity.
1. Solid-Phase Integrin Binding Assay
This protocol is used to determine the binding affinity (IC₅₀) of iRGD to purified integrin receptors.
-
Objective: To quantify the concentration of iRGD required to inhibit the binding of a known ligand to a specific integrin by 50%.
-
Materials:
-
High-binding 96-well microtiter plates.
-
Purified human integrin receptors (αvβ3, αvβ5, αvβ6).
-
Coating Buffer (20 mmol/L Tris-HCl, 150 mmol/L NaCl, 1 mmol/L MnCl₂, 2 mmol/L CaCl₂, 1 mmol/L MgCl₂, pH 7.4).
-
Biotinylated ligand (e.g., biotinylated fibronectin or vitronectin).
-
This compound and reference compounds at various concentrations.
-
Blocking Buffer (e.g., 1% BSA in assay buffer).
-
Streptavidin-HRP conjugate.
-
HRP substrate (e.g., TMB).
-
Stop Solution (e.g., 1 M H₂SO₄).
-
Plate reader.
-
-
Methodology:
-
Plate Coating: Coat wells of a 96-well plate with purified integrin (0.5-1.0 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer (Coating Buffer with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with Blocking Buffer for 2 hours at room temperature.
-
Competitive Binding: Add serial dilutions of the this compound or reference compound to the wells. Immediately add a constant concentration of the biotinylated ligand. Incubate for 3 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add Streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Development: Add TMB substrate and incubate in the dark until color develops.
-
Stopping Reaction: Add Stop Solution to quench the reaction.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Analysis: Plot the percentage of inhibition versus the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
2. In Vivo Tumor Penetration Assay
This protocol is designed to visualize and quantify the ability of the CendR motif to mediate tissue penetration in a tumor-bearing animal model.
-
Objective: To assess the distribution and penetration depth of iRGD within a solid tumor.
-
Materials:
-
Tumor-bearing immunodeficient mice (e.g., nude mice with xenograft tumors).
-
Fluorescently labeled iRGD (e.g., FITC-iRGD) and a control peptide (e.g., FITC-RGD).
-
Saline or appropriate vehicle for injection.
-
Anesthetic.
-
Tissue perfusion solutions (e.g., PBS, 4% paraformaldehyde).
-
Fluorescence microscope or confocal microscope.
-
Image analysis software.
-
-
Methodology:
-
Animal Model: Establish solid tumors in mice by subcutaneous injection of cancer cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Peptide Administration: Intravenously inject the mice with fluorescently labeled iRGD or the control peptide at a specified dose (e.g., 4 µmol/kg).
-
Circulation and Penetration: Allow the peptide to circulate for a defined period (e.g., 1-4 hours) to enable tumor homing and penetration.
-
Tissue Harvest: Anesthetize the mice and perfuse with PBS followed by 4% paraformaldehyde to fix the tissues.
-
Tumor Excision: Carefully excise the tumors and, if desired, other organs for control analysis.
-
Tissue Processing: Post-fix the tissues, cryoprotect in sucrose, and embed in OCT compound for cryosectioning.
-
Imaging: Cut thin sections (e.g., 10-20 µm) and mount on slides. If desired, counterstain for nuclei (e.g., DAPI) and blood vessels (e.g., anti-CD31 antibody).
-
Microscopy: Visualize the sections using a fluorescence or confocal microscope. Capture images of the peptide fluorescence within the tumor tissue.
-
Analysis: Quantify the fluorescence intensity and measure the distance of peptide penetration from the nearest blood vessel using image analysis software. Compare the results between the iRGD and control peptide groups.
-
Experimental Workflow Visualization
Caption: Workflow for an in vivo tumor penetration experiment.
Core Functions and Significance of the CendR Motif
The discovery and characterization of the CendR motif have revealed it to be the central element behind iRGD's unique therapeutic potential.
-
Deep Tumor Penetration: While the RGD motif acts as a homing beacon, the CendR motif is the engine that drives penetration.[2][6] By activating the NRP-1-dependent transport pathway, it overcomes the physical barriers within solid tumors, allowing for a much more extensive and homogenous distribution of therapeutic agents compared to traditional targeting peptides that remain trapped in the perivascular space.[1][6]
-
Broadening Therapeutic Windows: The CendR pathway is a bulk transport system.[6] This means that iRGD can facilitate the entry of bystander molecules that are simply co-administered, not chemically conjugated.[1][3] This "piggyback" mechanism has been shown to enhance the efficacy of a wide array of anticancer agents, including small molecules, nanoparticles, and antibodies, potentially lowering the required systemic dose and reducing toxicity.[1][10]
-
Inhibition of Metastasis: Beyond its role in drug delivery, the CendR motif has been shown to possess intrinsic anti-metastatic properties.[11] The interaction between the CendR motif and NRP-1 can inhibit the migration of tumor cells and induce chemorepulsion.[11][12] This effect is independent of the RGD-integrin interaction and adds a significant therapeutic benefit to the use of iRGD in cancer treatment.[11]
Conclusion
The CendR motif is the defining feature of the this compound, transforming it from a simple tumor-homing agent into a powerful tumor-penetrating system. Its function is predicated on a clever biological design: a cryptic motif that is activated specifically within the tumor microenvironment by proteases, leading to a receptor switch from integrins to Neuropilin-1. This switch initiates a potent transport pathway that not only enables deep and uniform drug delivery but also confers unexpected anti-metastatic benefits. For researchers and drug developers, a thorough understanding of the CendR motif's mechanism is paramount for harnessing the full potential of iRGD and designing the next generation of highly effective, targeted cancer therapies.
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. CendR - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
iRGD Binding Affinity to αvβ3 and αvβ5 Integrins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the tumor-penetrating peptide iRGD to αvβ3 and αvβ5 integrins. It includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the associated signaling pathways and experimental workflows.
Quantitative Binding Affinity of iRGD to Integrins
The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a cyclic nonapeptide known for its ability to home to and penetrate tumors. This process is initiated by its binding to specific integrins, primarily αvβ3 and αvβ5, which are often overexpressed on tumor endothelial cells and tumor cells themselves. The binding affinity of iRGD for these integrins has been quantified using various biophysical techniques.
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for iRGD binding to human αvβ3 and αvβ5 integrins. A lower IC50 value indicates a higher binding affinity. For comparison, the affinity for αvβ6 integrin is also included, demonstrating a degree of selectivity.
| Ligand | Integrin Subtype | IC50 (nM) | Reference |
| iRGD | αvβ3 | 36 ± 14 | [1] |
| iRGD | αvβ5 | 75 ± 10 | [1] |
| iRGD | αvβ6 | 191 ± 44 | [1] |
Note: Data are presented as the mean of three independent experiments ± standard error of the mean (SEM).
While specific dissociation constants (Kd) and kinetic rates (Kon/Koff) for the iRGD peptide are not extensively reported in the literature, studies on other cyclic RGD peptides provide context. For instance, a tetrameric cyclic RGD peptide (RAFT-c(-RGDfK-)4) exhibited a Kd of 3.87 nM for αvβ3, which was about tenfold higher in affinity than its monomeric counterpart (Kd = 41.70 nM), highlighting the potential for multivalency to enhance binding affinity.[2] Live-cell assays have also been employed to determine the two-dimensional dissociation constant (Kd2D) of integrin-RGD binding, with reported values around 4503 ± 1673 1/µm², which can be converted to a three-dimensional Kd in the micromolar range.[3][4]
The iRGD Tumor Penetration Pathway
The mechanism of action of iRGD involves a multi-step process that facilitates its entry into tumor tissue. This pathway is initiated by the binding of the RGD motif within iRGD to αv integrins.
Signaling Pathway
Upon binding to αvβ3 or αvβ5 integrins, iRGD triggers a signaling cascade. This initial binding is followed by a proteolytic cleavage of the this compound, exposing a C-terminal CendR motif (R/KXXR/K). This newly exposed motif then binds to Neuropilin-1 (NRP-1), a co-receptor for vascular endothelial growth factor (VEGF), which mediates the internalization and tissue penetration of the peptide and any co-administered therapeutic agents. The binding to both integrins and NRP-1 can activate several downstream signaling pathways that are crucial for cell survival, proliferation, and migration.
References
- 1. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dissociation Constant of Integrin-RGD Binding in Live Cells from Automated Micropipette and Label-Free Optical Data - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the iRGD-Mediated Endocytosis and Transcytosis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the iRGD peptide, a tumor-penetrating peptide that enhances the delivery of therapeutic agents to tumor tissues. It details the molecular mechanisms of iRGD-mediated endocytosis and transcytosis, presents quantitative data on its efficacy, provides detailed experimental protocols for its study, and visualizes the key signaling pathways involved.
Core Concepts: The this compound and its Mechanism of Action
The internalizing RGD (iRGD) peptide, with the sequence CRGDKGPDC, is a cyclic nine-amino-acid peptide renowned for its ability to specifically target and penetrate tumor tissue.[1][2][3] This enhanced permeability is not a passive process but rather an active, multi-step mechanism that transiently opens a gateway into the tumor microenvironment.[1][4][5] This unique property allows for the efficient delivery of co-administered or conjugated therapeutic agents, ranging from small-molecule drugs to nanoparticles and antibodies, deep into the tumor parenchyma.[6][7][8]
The mechanism of iRGD action can be dissected into three sequential steps:
-
Tumor Vasculature Homing via Integrin Binding: The this compound initially targets the tumor vasculature by binding to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[4][5][9] This interaction is mediated by the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence.[8][10]
-
Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, the this compound undergoes proteolytic cleavage by proteases present in the tumor microenvironment.[1][5][11] This cleavage event exposes a cryptic C-terminal motif known as the C-end Rule (CendR) motif, with the sequence R/KXXR/K.[1][3][11]
-
NRP-1 Binding and Activation of Endocytosis/Transcytosis: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature.[3][8][11] The binding of the CendR motif to NRP-1 triggers a specific endocytic and transcytotic pathway, distinct from conventional endocytosis mechanisms like clathrin- or caveolin-mediated pathways.[6][12] This pathway facilitates the transport of iRGD and any associated cargo across the vascular endothelium and deep into the tumor tissue.[5][11]
Quantitative Data
The efficacy of iRGD in tumor targeting and drug delivery enhancement has been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: Binding Affinity of iRGD and its Fragments
| Ligand | Receptor | Assay Type | IC50 (nM) | Reference(s) |
| iRGD | αvβ3 Integrin | Solid-Phase Binding Assay | 28.3 ± 4.5 | [13][14] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding Assay | 65.1 ± 9.8 | [13][14] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding Assay | >1000 | [13][14] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | Competitive Binding | ~50-150 fold higher affinity for NRP-1 than for integrins | [11] |
Table 2: Enhancement of Drug and Nanoparticle Delivery by iRGD
| Therapeutic Agent | Cancer Model | Fold Increase in Tumor Accumulation/Penetration | Reference(s) |
| Doxorubicin | Hepatocellular Carcinoma | ~3-fold | [5][6] |
| Trastuzumab (Antibody) | Breast Cancer | 14-fold increase in positive area, 40-fold by ELISA | [15] |
| Nab-paclitaxel (Nanoparticle) | Breast Cancer | Enhanced penetration | [8] |
| Doxorubicin Liposomes | Breast Cancer | Enhanced penetration | [8] |
| Sorafenib | Hepatocellular Carcinoma | ~3-fold | [5] |
| iRGD-functionalized Nanoparticles | Orthotopic Colon Cancer | Profuse accumulation throughout tumor tissue | [15] |
Signaling Pathways
The binding of iRGD to its receptors initiates intracellular signaling cascades that orchestrate the endocytic and transcytotic events.
iRGD-Integrin Signaling Pathway
The initial binding of the RGD motif of iRGD to αv integrins triggers downstream signaling pathways that are known to be involved in cell adhesion, migration, and survival. While the specific downstream effects solely due to the initial iRGD binding are part of a broader integrin signaling network, the primary role in the context of iRGD's mechanism is to localize the peptide to the tumor vasculature for subsequent cleavage.
References
- 1. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropilin 1 Regulation of Vascular Permeability Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Microenvironment-Responsive Polymeric iRGD and Doxorubicin Conjugates Reduce Spontaneous Lung Metastasis in an Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Improving Drug Penetrability with iRGD Leverages the Therapeutic Response to Sorafenib and Doxorubicin in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. devtoolsdaily.com [devtoolsdaily.com]
- 14. A Method of Tumor In Vivo Imaging with a New Peptide-Based Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Journey into the Tumor Microenvironment: The History and Evolution of Tumor-Penetrating Peptides
For researchers, scientists, and drug development professionals, the challenge of delivering therapeutic agents deep into the solid tumor mass remains a significant hurdle. Tumor-penetrating peptides (TPPs) have emerged as a promising strategy to overcome this barrier, acting as molecular guides that can actively transport cargo into the otherwise impermeable tumor microenvironment. This in-depth technical guide explores the history of TPPs, from their serendipitous discovery to the rational design of novel peptide-based delivery systems.
The story of TPPs is one of scientific inquiry, keen observation, and the gradual unraveling of complex biological pathways. It begins with the pioneering work in phage display technology, which laid the groundwork for the discovery of peptides with a remarkable ability to home to and penetrate tumors.
The Dawn of Tumor Targeting: Phage Display and the First Homing Peptides
The concept of targeting specific tissues with peptides originated from the development of phage display in the mid-1980s. This Nobel Prize-winning technique allows for the presentation of vast libraries of peptides on the surface of bacteriophages, enabling the selection of peptides that bind to specific targets. In 1996, the potential of this technology for in vivo targeting was demonstrated, leading to the identification of peptides that could home to the vasculature of specific organs, including tumors.[1] This breakthrough paved the way for the discovery of the first tumor-homing peptides, such as those containing the Arginine-Glycine-Aspartic acid (RGD) motif, which binds to integrins often overexpressed on tumor endothelial cells.[2]
A Paradigm Shift: The Discovery of iRGD and the CendR Pathway
A pivotal moment in the history of TPPs was the discovery of the internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) through in vivo phage display screening in tumor-bearing mice.[3] Unlike conventional RGD peptides that remained largely confined to the tumor vasculature, iRGD demonstrated an unprecedented ability to extravasate and penetrate deep into the tumor parenchyma.[3] This unique property sparked intense research into its mechanism of action, leading to the elucidation of a novel transport pathway.
The groundbreaking discovery was that iRGD's function is a two-step process. First, the RGD motif mediates the initial binding to αv integrins (αvβ3 and αvβ5) on tumor endothelial and tumor cells.[3][4] Following this initial docking, a proteolytic cleavage event occurs within the tumor microenvironment, exposing a previously cryptic C-terminal motif: R/KXXR/K. This newly exposed sequence is known as the C-end Rule (CendR) motif.[5][6] The now-active CendR motif binds to a second receptor, Neuropilin-1 (NRP-1), which is also overexpressed in many tumors.[5][7] This binding to NRP-1 triggers a cascade of events that leads to increased vascular permeability and the activation of a bulk transport pathway, allowing the peptide and any co-administered or conjugated cargo to penetrate deep into the tumor tissue.[5][6][7]
The CendR Signaling Cascade
The binding of the CendR motif to NRP-1 initiates a signaling cascade that facilitates tissue penetration. While the complete downstream pathway is still under investigation, key molecular players have been identified.
Beyond iRGD: The Expanding Family of Tumor-Penetrating Peptides
The discovery of iRGD and the CendR pathway opened the door for the identification and design of other TPPs. These peptides can be broadly classified based on their targeting mechanism and structure.
Table 1: Classification of Selected Tumor-Penetrating Peptides
| Class | Example Peptide | Sequence | Primary Receptor | Discovery Method |
| RGD-dependent CendR Peptides | iRGD | CRGDKGPDC | αv Integrins | In vivo phage display[3] |
| iNGR | CRNGRGPDC | Aminopeptidase N (CD13) | Rational Design[8] | |
| Non-RGD CendR Peptides | LyP-1 | CGNKRTRGC | p32 (gC1qR) | In vivo phage display[9][10] |
| Other TPPs | p28 | LLIILRRRIRKQAHAHSK | Not fully elucidated | Derived from Azurin protein[11] |
LyP-1: A Non-RGD TPP Targeting the Tumor Lymphatics
Another significant TPP discovered through in vivo phage display is LyP-1.[9][10] Unlike iRGD, LyP-1 does not contain an RGD motif. Its primary receptor has been identified as p32 (also known as gC1qR), a protein overexpressed on tumor cells, tumor-associated macrophages, and lymphatic endothelial cells.[9] Similar to iRGD, LyP-1 also utilizes the CendR pathway for its tumor-penetrating properties. After binding to p32, LyP-1 is proteolytically cleaved to expose a CendR motif, which then interacts with NRP-1 to facilitate tissue penetration.[9] LyP-1 has shown a particular predilection for targeting tumor lymphatics, suggesting its potential in preventing metastasis.[10]
Quantitative Analysis of TPP Performance
The effectiveness of TPPs is evaluated based on several key parameters, including their binding affinity to their receptors, their ability to penetrate tumor tissue, and their in vivo therapeutic efficacy.
Table 2: Quantitative Data for Selected Tumor-Penetrating Peptides
| Peptide | Target Receptor | Binding Affinity (Kd) | Tumor Penetration Depth | In Vivo Efficacy (Example) |
| iRGD | αvβ3 Integrin | 17.8 ± 8.6 nM[3] | Up to 200 µm[6] | Enhanced doxorubicin (B1662922) efficacy, reducing tumor growth[12] |
| αvβ5 Integrin | 61.7 ± 13.3 nM[3] | |||
| Neuropilin-1 | Not explicitly quantified | |||
| LyP-1 | p32 (gC1qR) | Not explicitly quantified | Significant accumulation in tumor interior[13] | Suppressed tumor growth and reduced tumor lymphatics[10] |
| iNGR | Aminopeptidase N (CD13) | Not explicitly quantified | More effective penetration than standard NGR peptide[8] | Increased efficacy of co-administered doxorubicin[8] |
Note: Quantitative data for TPPs can vary depending on the experimental model, tumor type, and measurement technique.
Key Experimental Protocols in TPP Research
The discovery and characterization of TPPs rely on a set of specialized experimental techniques.
In Vivo Phage Display
This is the cornerstone technique for discovering novel tumor-homing and penetrating peptides.
Detailed Methodology:
-
Library Injection: A diverse peptide phage library (typically 10^9 - 10^11 phage particles) is injected intravenously into a tumor-bearing animal model (e.g., a mouse with xenograft or genetically engineered tumors).[14]
-
Circulation and Binding: The phage library is allowed to circulate for a specific period (e.g., 15 minutes to 1 hour) to allow for binding to target tissues.[14]
-
Perfusion: Unbound and weakly bound phages are removed by perfusing the circulatory system with a buffer solution (e.g., PBS).[5]
-
Tumor Excision and Phage Recovery: The tumor and control organs are excised. The tissue is homogenized, and the bound phages are recovered by infecting a bacterial host (e.g., E. coli).[14]
-
Amplification and Subsequent Rounds: The recovered phages are amplified in the bacterial host. The amplified phage pool is then used for subsequent rounds of in vivo selection (typically 3-5 rounds) to enrich for peptides with high affinity and specificity for the tumor.[14]
-
Sequencing and Analysis: After the final round of selection, the DNA from individual phage clones is sequenced to identify the peptide sequences that have been enriched.
Tumor Penetration Assay
This assay is crucial for visualizing and quantifying the extent to which a TPP can penetrate into the tumor mass.
Detailed Methodology:
-
Peptide Labeling: The TPP of interest is labeled with a fluorescent dye (e.g., FITC, Cy5).
-
Administration: The fluorescently labeled peptide is administered to a tumor-bearing animal, typically via intravenous injection.
-
Tissue Collection and Sectioning: At various time points after injection, the tumor is excised, fixed (e.g., in paraformaldehyde), and sectioned into thin slices using a cryostat or microtome.
-
Immunofluorescence Staining (Optional): To visualize the tumor vasculature, sections can be co-stained with an antibody against an endothelial marker (e.g., CD31) conjugated to a different fluorophore. Cell nuclei are often counterstained with DAPI.
-
Confocal Microscopy: The tumor sections are imaged using a confocal microscope. Z-stack images are acquired to create a three-dimensional reconstruction of the tumor tissue.
-
Image Analysis: The fluorescence intensity of the labeled peptide is quantified as a function of distance from the nearest blood vessel. This allows for the determination of the penetration depth.[15]
Cell Uptake Assay
This assay measures the ability of a TPP to be internalized by tumor cells.
Detailed Methodology:
-
Cell Culture: Tumor cells are cultured in appropriate media.
-
Peptide Incubation: The cells are incubated with a fluorescently labeled TPP at a specific concentration and for a defined period.
-
Washing: After incubation, the cells are washed thoroughly to remove any unbound peptide from the cell surface.
-
Flow Cytometry Analysis: The cells are detached and analyzed by flow cytometry. The intensity of the fluorescence signal from the internalized peptide is measured for a large population of cells.[16][17]
-
Confocal Microscopy (for visualization): Alternatively, cells can be grown on coverslips, incubated with the fluorescent peptide, fixed, and imaged by confocal microscopy to visualize the subcellular localization of the internalized peptide.
The Future of Tumor-Penetrating Peptides
The field of TPPs continues to evolve, with ongoing research focused on:
-
Discovering Novel TPPs: Utilizing advanced screening techniques to identify new peptides with enhanced tumor specificity and penetration capabilities.
-
Rational Design: Engineering novel TPPs with optimized properties, such as increased stability and reduced immunogenicity.
-
Multifunctional Peptides: Creating peptides that not only deliver cargo but also have intrinsic therapeutic activity.
-
Clinical Translation: Moving promising TPP-based therapies from preclinical studies into clinical trials to evaluate their safety and efficacy in cancer patients.
The history of tumor-penetrating peptides is a testament to the power of interdisciplinary research, combining molecular biology, chemistry, and oncology. As our understanding of the tumor microenvironment deepens, so too will our ability to design and utilize these "molecular keys" to unlock more effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo phage display: identification of organ-specific peptides using deep sequencing and differential profiling across tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. De Novo Design of a Tumor-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in LyP-1-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cell-Penetrating Peptides: Applications in Tumor Diagnosis and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Tumor-Penetrating Peptides [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. The Use of Phage-Displayed Peptide Libraries to Develop Tumor-Targeting Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 16. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Twenty years of cell-penetrating peptides: from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
The iRGD Peptide: A Technical Guide to a Tumor-Penetrating Powerhouse for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The limited penetration of therapeutic agents into solid tumors remains a critical barrier in oncology. The dense extracellular matrix, high interstitial fluid pressure, and abnormal vasculature of the tumor microenvironment collectively hinder the efficient delivery of drugs to cancer cells. The iRGD (internalizing RGD) peptide, a cyclic nine-amino-acid peptide (CRGDKGPDC), has emerged as a powerful tool to overcome this challenge. This technical guide elucidates the core principles of iRGD, detailing its mechanism of action, summarizing key quantitative data, providing methodological frameworks for its study, and visualizing its operational pathways.
Core Principles: A Three-Step Mechanism for Tumor Homing and Penetration
The efficacy of iRGD stems from a sophisticated, three-step process that ensures tumor-specific targeting and deep tissue penetration, a mechanism distinct from conventional RGD peptides.[1][2][3]
-
Homing to Tumor Vasculature (Integrin Binding): The journey begins with the Arginine-Glycine-Aspartic acid (RGD) motif within the iRGD sequence. This motif serves as a homing signal, binding with high affinity to αvβ3 and αvβ5 integrins, which are frequently overexpressed on the surface of tumor endothelial cells and some cancer cells.[1][4] This initial binding event anchors the peptide, and any associated cargo, to the tumor microenvironment.
-
Proteolytic Cleavage and Activation: Once bound to the integrin, the iRGD peptide undergoes a conformational change that exposes a proteolytic cleavage site. Tumor-associated proteases, such as furin, cleave the peptide.[1][5] This cleavage is the pivotal activation step, exposing a previously cryptic C-terminal motif, R/KXXR/K , known as the C-end Rule (CendR) motif.[1][4]
-
Penetration via Neuropilin-1 (NRP-1) Binding: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a transmembrane receptor also overexpressed on tumor and endothelial cells.[1][4] The binding of the CendR motif to NRP-1 triggers an active transport pathway, distinct from macropinocytosis, that facilitates the internalization and transcytosis of the peptide and its cargo.[6][7] This active process allows iRGD and co-administered or conjugated agents to move beyond the tumor vasculature and penetrate deep into the tumor parenchyma.[1][4]
This sequential targeting mechanism provides a significant advantage over traditional RGD peptides, which remain largely confined to the tumor vasculature after binding to integrins.[1]
Quantitative Data Presentation
The following tables summarize key performance metrics of the this compound from various preclinical studies, offering a comparative overview of its binding affinity and therapeutic enhancement.
Table 1: Receptor Binding Affinity of iRGD
| Ligand | Receptor Target | Binding Affinity (IC₅₀, nM) | Cell Line / System | Reference |
| iRGD | αvβ3 Integrin | 180 ± 20 | Solid-Phase Assay | [8] |
| iRGD | αvβ5 Integrin | 350 ± 30 | Solid-Phase Assay | [8] |
| iRGD | αvβ6 Integrin | 870 ± 110 | Solid-Phase Assay | [8] |
| Cilengitide (Ref.) | αvβ3 Integrin | 1.0 ± 0.1 | Solid-Phase Assay | [8] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 (NRP-1) | ~50-150 fold higher than to integrins | N/A | [1][5] |
Note: IC₅₀ is the concentration of a ligand that inhibits 50% of the specific binding of a radiolabeled ligand. A lower IC₅₀ value indicates a higher binding affinity.
Table 2: Enhancement of In Vivo Antitumor Efficacy
| Cancer Model | Therapeutic Agent | iRGD Strategy | Tumor Growth Inhibition (%) | Key Outcomes | Reference |
| A549 NSCLC Xenograft | Gemcitabine (B846) | Co-administration | 86.9% | Significantly slowed tumor growth and decreased tumor weight compared to Gemcitabine alone. | [4] |
| 4T1 Breast Cancer | Doxorubicin (in polymeric conjugate) | Conjugation | ~90% | Significantly suppressed primary tumor growth vs. ~50% for free Doxorubicin. | [9] |
| LS174T Colorectal Xenograft | Paclitaxel (PLGA NPs) | Co-administration | 85.7% | Dramatically enhanced tumor growth suppression compared to PLGA-PTX alone (69%). | [10] |
| HepG2 HCC Xenograft | Doxorubicin | Co-administration | Additional ~40% reduction vs. Dox alone | Significantly augmented tumor growth inhibition. | [3] |
| BT474 Breast Cancer | Nab-paclitaxel | Co-administration | N/A | 11-fold more accumulation in the tumor compared to non-targeted Abraxane. | [4] |
| Pancreatic Cancer Models | Gemcitabine | Co-administration | Significant tumor reduction | Efficacy was most notable in cell-line-derived xenografts with high NRP-1 expression. | [11][12] |
| 4T1 Breast Cancer | Radiation Therapy (5 Gy) | Co-administration | ~60% | Achieved therapeutic efficiency equivalent to a high dose of radiation (15 Gy) alone. | [13] |
Note: Tumor Growth Inhibition is often calculated as [(Tumor weight of control - Tumor weight of treated) / Tumor weight of control] x 100%. Values are approximate and depend on the specific experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and validate the function of the this compound.
Protocol: Synthesis and Purification of this compound
The this compound (cyclic CRGDKGPDC) is typically synthesized using standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).[14][15]
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Acm), Fmoc-Arg(Pbf), Fmoc-Gly, Fmoc-Asp(OtBu), Fmoc-Lys(Boc), Fmoc-Pro)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Cyclization reagent: Thallium(III) trifluoroacetate (B77799) (TTFA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (e.g., 95:2.5:2.5)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids according to the peptide sequence (from C-terminus to N-terminus: C(Acm)-P-G-K(Boc)-D(OtBu)-G-R(Pbf)-C(Acm)). Each coupling step is mediated by HBTU/HOBt and DIEA in DMF.
-
On-Resin Cyclization: After assembling the linear peptide, perform on-resin disulfide bridge formation. Treat the resin-bound peptide with Thallium(III) trifluoroacetate in DMF to oxidize the thiol groups of the two Acm-protected Cysteine residues.[15]
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups by treating with the TFA cleavage cocktail for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dissolve the pellet in a water/acetonitrile mixture. Purify the peptide using RP-HPLC.
-
Characterization: Confirm the purity and identity of the final cyclic peptide by analytical HPLC and mass spectrometry.
Protocol: Conjugation of iRGD to Liposomes via DSPE-PEG-Maleimide
This protocol describes a common method for attaching iRGD to the surface of pre-formed liposomes or nanoparticles using a maleimide-thiol reaction.[16][17][18]
Materials:
-
Pre-formed liposomes (e.g., containing Doxorubicin)
-
DSPE-PEG(2000)-Maleimide
-
This compound with a free thiol group (e.g., an additional Cysteine residue added to the sequence)
-
Reaction Buffer: HEPES or Phosphate buffer with EDTA, pH 6.5-7.5.
-
Dialysis or size exclusion chromatography system for purification.
Methodology:
-
Liposome (B1194612) Preparation: Prepare drug-loaded liposomes using a standard method such as thin-film hydration followed by extrusion.
-
Post-Insertion of Maleimide-Lipid: Add DSPE-PEG(2000)-Maleimide to the pre-formed liposomes. Incubate at a temperature above the phase transition temperature of the lipids (e.g., 60°C) for 1 hour to allow the maleimide-functionalized lipid to insert into the liposome bilayer.
-
Thiol-Maleimide Conjugation: Add the thiol-containing this compound to the maleimide-activated liposome suspension. The typical molar ratio of peptide to maleimide (B117702) is 1.5:1.
-
Reaction: Allow the reaction to proceed overnight at room temperature or 4°C with gentle stirring. The maleimide group reacts specifically with the thiol group on the this compound to form a stable thioether bond.
-
Purification: Remove unconjugated this compound from the liposome formulation using dialysis against PBS or by size exclusion chromatography.
-
Characterization: Confirm successful conjugation by measuring the change in particle size and zeta potential. Quantify the amount of conjugated peptide using a suitable assay (e.g., HPLC after liposome disruption).
Protocol: In Vitro 3D Tumor Spheroid Penetration Assay
This assay models the penetration of iRGD conjugates into a solid tumor mass.[19][20][21][22][23]
Materials:
-
Cancer cell line (e.g., 4T1, U87-MG)
-
Ultra-low attachment round-bottom 96-well plates
-
Fluorescently labeled iRGD conjugate (e.g., iRGD-FITC) and a non-targeting control
-
Basement membrane matrix (e.g., Matrigel)
-
Confocal microscope
Methodology:
-
Spheroid Formation: Seed cancer cells (e.g., 1,000-5,000 cells/well) into ultra-low attachment 96-well plates. Centrifuge the plate briefly to collect cells at the bottom. Incubate for 48-72 hours to allow the formation of compact, single spheroids in each well.[23]
-
Matrix Embedding (Optional but recommended): Gently remove half the medium from each well and add an equal volume of cold basement membrane matrix. Centrifuge at low speed to embed the spheroids within the matrix. Allow the matrix to solidify at 37°C.
-
Treatment: Add the fluorescently labeled iRGD conjugate and control conjugate to the wells at the desired concentration.
-
Live-Cell Imaging: Place the plate in a confocal microscope equipped with an incubation chamber (37°C, 5% CO₂).
-
Image Acquisition: Acquire Z-stack images of the spheroids at various time points (e.g., 1, 4, 8, 12 hours). Capture images from the center of the spheroid to its periphery.[21]
-
Data Analysis: Quantify the fluorescence intensity as a function of depth from the spheroid surface. Compare the penetration depth and intensity of the iRGD-conjugate to the control.
Mandatory Visualizations (Graphviz)
The following diagrams illustrate the core concepts of iRGD function and its experimental evaluation.
Caption: The three-step signaling pathway of iRGD for tumor penetration.
Caption: A typical experimental workflow for evaluating an iRGD-drug conjugate.
Caption: Logical relationship of the iRGD tumor-penetrating mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Microenvironment-Responsive Polymeric iRGD and Doxorubicin Conjugates Reduce Spontaneous Lung Metastasis in an Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor‐penetrating peptide internalizing RGD enhances radiotherapy efficacy through reducing tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel RGD-lipid conjugate-modified liposomes for enhancing siRNA delivery in human retinal pigment epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for iRGD Peptide Conjugation to Nanoparticles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The iRGD peptide (cyclic CRGDKGPDC) is a tumor-penetrating peptide renowned for its ability to enhance the delivery of therapeutic agents into tumor tissues.[1][2] Its unique mechanism involves a dual-receptor targeting strategy that not only homes the payload to the tumor vasculature but also facilitates deep penetration into the tumor parenchyma.[3][4] Unlike traditional targeting ligands, iRGD first binds to αvβ3 and αvβ5 integrins, which are overexpressed on tumor endothelial cells.[3][5] Following this initial binding, the peptide is proteolytically cleaved, exposing a C-end Rule (CendR) motif.[1][2] This cryptic motif then binds to Neuropilin-1 (NRP-1), triggering a transport pathway that enhances extravasation and tissue penetration.[6][7]
Conjugating iRGD to nanoparticles (NPs) combines the therapeutic potential of nanomedicine with the peptide's sophisticated delivery mechanism. This strategy has been shown to improve the accumulation and distribution of various nanocarriers—including liposomes, polymeric nanoparticles, and metallic nanoparticles—within tumors, thereby increasing the efficacy of encapsulated drugs while potentially reducing systemic toxicity.[8][9]
These application notes provide an overview of the iRGD mechanism, protocols for conjugation, and characterization methods for the resulting iRGD-NP conjugates.
Mechanism of iRGD-Mediated Tumor Penetration
The action of iRGD is a sequential, three-step process that distinguishes it from standard RGD peptides:
-
Tumor Homing: The RGD motif within the this compound specifically binds to αv integrins (αvβ3 and αvβ5), which are highly expressed on the surface of tumor endothelial cells and some tumor cells.[2][4] This initial binding event anchors the nanoparticle conjugate to the tumor vasculature.
-
Proteolytic Cleavage: Once bound to the integrin, the this compound is cleaved by proteases present in the tumor microenvironment. This cleavage exposes a previously hidden C-terminal motif (CendR), typically R/KXXR/K.[1][3]
-
Penetration Pathway Activation: The newly exposed CendR motif has a high affinity for Neuropilin-1 (NRP-1), a receptor also overexpressed in tumors.[6] Binding to NRP-1 activates a cellular transport pathway (transcytosis), facilitating the penetration of the iRGD-conjugated nanoparticle deep into the extravascular tumor tissue.[2][10]
Caption: The three-step tumor targeting and penetration pathway of an iRGD-conjugated nanoparticle.
Experimental Protocols
Protocol 1: iRGD Conjugation to Carboxylated Nanoparticles via EDC/NHS Chemistry
This is the most common method for conjugating peptides with free amine groups (like the lysine (B10760008) side chain or N-terminus of iRGD) to nanoparticles bearing carboxyl groups on their surface.
Materials:
-
Nanoparticles with surface carboxyl groups (e.g., PLGA-PEG-COOH, Heparin-based NPs)
-
This compound (CRGDKGPDC)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: MES buffer (pH 6.0) or deionized water
-
Reaction Buffer: PBS (pH 7.4)
-
Dialysis membrane (MWCO appropriate for the nanoparticle size, e.g., 3.5-10 kDa)
-
Deionized (DI) water
Equipment:
-
Magnetic stirrer
-
pH meter
-
Lyophilizer (optional)
-
Dynamic Light Scattering (DLS) and Zeta Potential analyzer
-
Transmission Electron Microscope (TEM)
Methodology:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in the Activation Buffer at a concentration of 1-5 mg/mL.
-
Carboxyl Group Activation:
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is NP-COOH : EDC : NHS of 1 : 10 : 5. For example, for 30 mg of a polysaccharide (PSS), 4.77 mg of EDC and 2.86 mg of NHS can be used.[6][11]
-
Allow the reaction to proceed for 30 minutes to 2 hours at room temperature with gentle stirring to activate the carboxyl groups, forming an NHS-ester intermediate.
-
-
iRGD Conjugation:
-
Dissolve the this compound in the Reaction Buffer (PBS, pH 7.4).
-
Add the iRGD solution to the activated nanoparticle suspension. The molar ratio of iRGD to nanoparticles can be optimized but a starting point is a 5-10 fold molar excess of peptide relative to the surface carboxyl groups. For example, 7.8 mg of iRGD can be added to the activated PSS solution.[6][11]
-
Allow the conjugation reaction to proceed for 24-48 hours at room temperature or 4°C with gentle stirring.[6][12]
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag with an appropriate MWCO.
-
Dialyze against DI water for 24-48 hours, changing the water every 4-6 hours to remove unreacted EDC, NHS, and this compound.[12]
-
-
Storage: The purified iRGD-nanoparticle conjugate solution can be stored at 4°C or lyophilized for long-term storage.
Protocol 2: Characterization of iRGD-Nanoparticle Conjugates
1. Size and Zeta Potential:
-
Purpose: To confirm that conjugation did not lead to significant aggregation and to determine the change in surface charge.
-
Method: Dilute a small aliquot of the nanoparticle suspension (before and after conjugation) in DI water or PBS. Analyze the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.[8][13] Successful conjugation often leads to a slight increase in size and a change in zeta potential.
2. Morphology:
-
Purpose: To visualize the nanoparticles and ensure they remain discrete and spherical.
-
Method: Prepare a dilute sample of the nanoparticle suspension. Place a drop onto a TEM grid, allow it to air-dry or use a negative stain (e.g., uranyl acetate). Image using a Transmission Electron Microscope.[14]
3. Conjugation Efficiency:
-
Purpose: To quantify the amount of this compound successfully conjugated to the nanoparticles.
-
Method (Indirect Quantification): After the reaction, collect the supernatant/dialysate and quantify the amount of unconjugated this compound using methods like HPLC or a BCA protein assay. The conjugation efficiency is calculated by subtracting the amount of unconjugated peptide from the initial amount added.
-
Method (Direct Quantification): For fluorescently-labeled iRGD, the amount of conjugated peptide can be determined by measuring the fluorescence of the purified nanoparticles. Alternatively, techniques like UV-Vis spectroscopy can be used if the peptide has a distinct absorbance peak.[9]
Experimental Workflow and Data
The overall process from synthesis to evaluation follows a logical progression.
Caption: A typical experimental workflow for creating and testing iRGD-conjugated nanoparticles.
Quantitative Data Summary
The following tables summarize typical characterization data for nanoparticles before and after iRGD conjugation, as reported in the literature.
Table 1: Physicochemical Properties of Nanoparticles
| Nanoparticle Type | Formulation | Avg. Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Liposomes | cMLV | ~220 ± 7 | N/A | N/A | [8] |
| iRGD-cMLV | ~230 ± 11 | N/A | N/A | [8] | |
| Peptide/siRNA | scr-NP | ~80 | 0.25 - 0.3 | +25 to +35 | [13] |
| iRGD-NP | ~80 | 0.25 - 0.3 | +25 to +35 | [13] | |
| Polymeric | PLGA-PTX | 147.5 ± 9.5 | < 0.1 | N/A | [14] |
| Polymer/Drug | iRGD-PTX NPs | ~110 | N/A | N/A | [15] |
| PSA-based | NPs | ~220 | < 0.2 | N/A | [9] |
| iNPs (iRGD) | 219.8 ± 1.3 | < 0.2 | N/A | [9] |
N/A: Not Available in the cited source.
Table 2: Drug Loading and Conjugation Data
| Nanoparticle System | Parameter | Value | Reference |
| Doxorubicin-loaded cMLV | Doxorubicin Encapsulation Efficiency | ~85% | [8] |
| PSA-Ce6-iRGD | Molecules of iRGD per polymer | ~27 | [9] |
| Doxorubicin-loaded iNPs | Doxorubicin Loading Efficiency | 83.32% | [9] |
| iRGD-PTX Conjugate | Self-assembled into NPs | ~110 nm diameter | [15] |
These data illustrate that iRGD conjugation can be achieved with minimal impact on the nanoparticle's core physical properties, such as size, while enabling enhanced biological function.[8][13] The choice of conjugation chemistry and purification method is critical to ensure the stability and activity of the final product. Researchers should optimize reaction conditions for their specific nanoparticle system to achieve the desired degree of peptide functionalization.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Effect of Chemo-PDT with Tumor Targeting Nanoparticles Containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An this compound conjugated heparin nanocarrier for gastric cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05071F [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
- 15. iRGD-paclitaxel conjugate nanoparticles for targeted paclitaxel delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Co-administration of iRGD with Chemotherapeutic Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the tumor-penetrating peptide iRGD in combination with various chemotherapeutic agents to enhance their efficacy. The information compiled is based on preclinical studies and is intended for research purposes.
Introduction
The therapeutic efficacy of many anti-cancer drugs is limited by their poor penetration into solid tumors.[1][2] The dense tumor microenvironment, characterized by a complex extracellular matrix and abnormal vasculature, presents a significant barrier to drug delivery.[3] The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a novel tumor-penetrating peptide that has been shown to significantly enhance the delivery and efficacy of co-administered chemotherapeutic agents.[1][2][4]
iRGD's unique mechanism of action allows it to first home to tumors by binding to αv integrins (αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells.[4][5] Following this initial binding, the peptide is proteolytically cleaved, exposing a C-terminal CendR motif (R/KXXR/K).[4][5] This CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in many tumor types, triggering a transport pathway that increases vascular and tissue permeability specifically within the tumor microenvironment.[1][4][5] This transiently "opens a gate" for co-administered drugs to penetrate deeper into the tumor parenchyma, thereby increasing their local concentration and therapeutic effect.[1][3]
A key advantage of iRGD is that it can be simply co-administered with a therapeutic agent, without the need for chemical conjugation, to achieve enhanced tumor delivery.[1][2] This has been demonstrated for a wide range of cancer drugs, including small molecules, nanoparticles, and monoclonal antibodies.[1][2]
Signaling Pathway of iRGD-Mediated Tumor Penetration
The mechanism of iRGD-mediated tumor penetration involves a sequential, three-step process that results in enhanced permeability of the tumor vasculature and parenchyma to co-administered therapeutic agents.
Caption: iRGD-mediated tumor penetration signaling pathway.
Quantitative Data Summary
The co-administration of iRGD has been shown to significantly enhance the accumulation and efficacy of various chemotherapeutic drugs in preclinical tumor models. The following tables summarize the quantitative data from several key studies.
Table 1: Enhanced Tumor Accumulation of Co-administered Drugs with iRGD
| Chemotherapeutic Agent | Tumor Model | Fold Increase in Tumor Accumulation (iRGD + Drug vs. Drug alone) | Reference |
| Doxorubicin | 22Rv1 Prostate Cancer Xenograft | 7-fold | [1] |
| Doxorubicin Liposomes | 22Rv1 Prostate Cancer Xenograft | 14-fold | [1] |
| Trastuzumab | BT474 Breast Cancer Xenograft | 40-fold | [1] |
| Paclitaxel-loaded PLGA Nanoparticles | LS174T Colorectal Cancer Xenograft | ~2-fold | [6] |
Table 2: Enhanced Therapeutic Efficacy of Co-administered Drugs with iRGD
| Chemotherapeutic Agent | Tumor Model | Efficacy Outcome | Reference |
| Doxorubicin (1 mg/kg) + iRGD | 22Rv1 Prostate Cancer Xenograft | Equivalent efficacy to Doxorubicin (3 mg/kg) alone | [1] |
| Doxorubicin (3 mg/kg) + iRGD | 22Rv1 Prostate Cancer Xenograft | Near complete tumor growth inhibition | [1] |
| Gemcitabine (B846) + iRGD | Pancreatic Cancer Xenografts (NRP-1 overexpressing) | Significant tumor reduction compared to gemcitabine alone | [7][8] |
| Paclitaxel-loaded PLGA Nanoparticles + iRGD | LS174T Colorectal Cancer Xenograft | Significantly enhanced tumor growth suppression | [6] |
| Cisplatin-loaded Nanoparticles + iRGD | Not Specified | Enhanced anticancer efficacy | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized from published studies and may require optimization for specific experimental conditions.
General Experimental Workflow
Caption: General experimental workflow for evaluating iRGD co-administration.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine if the co-administration of iRGD enhances the cytotoxic effect of a chemotherapeutic drug on cancer cells in a 2D culture.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
Chemotherapeutic drug
-
This compound (e.g., 30 µmol/L)[9]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9][10]
-
Drug Preparation: Prepare serial dilutions of the chemotherapeutic drug in culture medium. For combination groups, add a fixed concentration of iRGD to the drug dilutions. Include control groups with medium only, iRGD only, and drug only.
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared drug solutions.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[9][11]
-
Viability Measurement: Add the cytotoxicity assay reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 solution).[9]
-
Data Acquisition: Incubate for 1-4 hours, then measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the untreated control cells. Determine the IC50 values for the drug with and without iRGD.
Protocol 2: Tumor Spheroid Penetration Assay
Objective: To visualize and quantify the penetration of a fluorescently labeled drug or nanoparticle into a 3D tumor spheroid model, with and without iRGD co-administration.
Materials:
-
Cancer cell line capable of forming spheroids
-
Ultra-low attachment 96-well plates
-
Fluorescently labeled chemotherapeutic drug or nanoparticle
-
This compound
-
Confocal microscope
-
Image analysis software
Procedure:
-
Spheroid Formation: Seed cells in ultra-low attachment plates and culture for 3-5 days until spheroids of a desired size (e.g., 300-500 µm) are formed.
-
Treatment: Treat the spheroids with the fluorescently labeled drug/nanoparticle with or without iRGD.
-
Incubation: Incubate for various time points (e.g., 2, 6, 12 hours) to assess penetration over time.[10]
-
Washing: Gently wash the spheroids with PBS to remove non-penetrated compound.
-
Imaging: Image the spheroids using a confocal microscope, acquiring z-stack images from the top to the center of the spheroid.
-
Analysis: Analyze the fluorescence intensity as a function of depth from the spheroid surface using image analysis software. Compare the penetration depth and intensity between groups.
Protocol 3: In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the enhancement of anti-tumor efficacy of a chemotherapeutic drug by co-administration of iRGD in a murine tumor model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for xenograft implantation
-
Chemotherapeutic drug
-
This compound
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[11]
-
Group Randomization: Randomize the mice into treatment groups (e.g., Vehicle control, iRGD alone, Drug alone, Drug + iRGD).
-
Treatment Administration: Administer the treatments intravenously (or via another appropriate route). For the combination group, iRGD can be injected shortly before or simultaneously with the chemotherapeutic agent. A typical dosing schedule might be every 3 days for 4 doses (q3d x 4).[7]
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: Plot the mean tumor volume over time for each group. Perform statistical analysis to compare the anti-tumor efficacy between the treatment groups. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).[6]
Protocol 4: In Vivo Imaging and Biodistribution
Objective: To assess the effect of iRGD co-administration on the tumor accumulation and organ distribution of a fluorescently or radioactively labeled drug/nanoparticle.
Materials:
-
Tumor-bearing mice
-
Labeled drug or nanoparticle
-
This compound
-
In vivo imaging system (e.g., IVIS)
-
Gamma counter or scintillation counter (for radiolabeled compounds)
Procedure:
-
Treatment Administration: Intravenously inject the labeled compound with or without iRGD into tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 4, 8, 24 hours), anesthetize the mice and acquire whole-body images using the appropriate imaging system.[6]
-
Biodistribution Analysis: At the final time point, euthanize the mice and harvest the tumor and major organs (heart, lungs, liver, spleen, kidneys).[11]
-
Quantification:
-
For fluorescently labeled compounds, image the excised organs ex vivo to quantify the fluorescence intensity per organ.
-
For radiolabeled compounds, weigh the organs and measure the radioactivity using a gamma or scintillation counter.
-
-
Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ. Compare the tumor accumulation and distribution in other organs between the groups.
Conclusion
The co-administration of iRGD with chemotherapeutic drugs represents a promising strategy to overcome the challenge of poor drug penetration into solid tumors.[1][3] The protocols outlined in these application notes provide a framework for researchers to investigate and validate the potential of iRGD to enhance the efficacy of their specific anti-cancer agents. Careful optimization of dosing, timing, and experimental models will be crucial for translating these preclinical findings into clinical applications.
References
- 1. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. iRGD peptides - Wikipedia [en.wikipedia.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer effects of gemcitabine are enhanced by co-administered this compound in murine pancreatic cancer models that overexpressed neuropilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Fluorescent Labeling of iRGD Peptide for In Vivo Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
The iRGD peptide (sequence: CRGDKGPDC) is a tumor-penetrating peptide that has shown significant promise in enhancing the delivery of therapeutic and imaging agents to solid tumors.[1][2] Its unique dual-receptor targeting mechanism allows for initial binding to αvβ3 and αvβ5 integrins, which are overexpressed on tumor vasculature and tumor cells, followed by a proteolytic cleavage that exposes a C-end Rule (CendR) motif. This CendR motif then binds to neuropilin-1 (NRP-1), triggering enhanced penetration into the tumor tissue.[2][3] Fluorescently labeling the this compound enables real-time, non-invasive visualization of this process and provides a powerful tool for cancer research and drug development.
These application notes provide detailed protocols for the fluorescent labeling of the this compound and its subsequent use in in vivo imaging studies.
Signaling Pathway of this compound
The tumor-targeting and penetration mechanism of the this compound involves a multi-step process initiated by its binding to specific receptors on the tumor vasculature and subsequent internalization into the tumor parenchyma.
Caption: The this compound tumor penetration signaling pathway.
Experimental Protocols
Protocol 1: N-terminal Fluorescent Labeling of this compound
This protocol describes the labeling of the this compound's N-terminal primary amine with an N-hydroxysuccinimide (NHS)-ester functionalized fluorescent dye. Near-infrared (NIR) dyes are recommended for in vivo imaging due to their deep tissue penetration and low autofluorescence.[4][5]
Materials:
-
This compound (CRGDKGPDC)
-
Amine-reactive NIR fluorescent dye (e.g., Cy5.5-NHS ester, ZW800-1 NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
0.1 M Sodium bicarbonate buffer (pH 8.3-8.5)
-
Purification system: High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (e.g., Sephadex G-25)[6][7]
-
Lyophilizer
-
Mass Spectrometer and UV-Vis Spectrophotometer for verification
Procedure:
-
Peptide Dissolution: Dissolve the this compound in 0.1 M sodium bicarbonate buffer to a final concentration of 1-10 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.[6]
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution. Keep the reaction volume small to maintain a high concentration of reactants.[6]
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature in the dark.
-
Purification: Purify the fluorescently labeled this compound from unreacted dye and unlabeled peptide using reverse-phase HPLC.[6][7] A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid is commonly used. Alternatively, size-exclusion chromatography can be employed.
-
Verification: Confirm the successful labeling and purity of the peptide conjugate by mass spectrometry (to confirm the mass of the labeled peptide) and UV-Vis spectrophotometry (to determine the labeling efficiency by measuring the absorbance of the dye and the peptide).
-
Lyophilization: Lyophilize the purified, labeled peptide for storage.
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for in vivo fluorescence imaging of tumor-bearing mice using the fluorescently labeled this compound.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenografts of U-87 MG, A549, or MDA-MB-435 cells in nude mice)[8][9][10]
-
Fluorescently labeled this compound, sterile and dissolved in phosphate-buffered saline (PBS)
-
In vivo fluorescence imaging system (e.g., IVIS) equipped with appropriate excitation and emission filters for the chosen fluorophore[11]
-
Anesthesia (e.g., isoflurane)
-
Syringes and needles for intravenous injection
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane. Place the mouse in the imaging chamber and acquire a baseline pre-injection image.
-
Probe Administration: Intravenously inject the fluorescently labeled this compound (typically 10 nmol in 100-200 µL of PBS) via the tail vein.[10][11]
-
Image Acquisition: Acquire whole-body fluorescence images at various time points post-injection (e.g., 30 minutes, 1, 2, 4, 6, 24, 48, and 96 hours) to determine the optimal imaging window.[8][10][11] Use the appropriate excitation and emission filters for the specific fluorophore. For example, for Cy5.5, excitation is around 675 nm and emission is around 720 nm.[8]
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor-bearing area (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio (TBR) at each time point by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.
-
-
Ex Vivo Biodistribution (Optional but Recommended):
-
At the final imaging time point, euthanize the mouse.
-
Excise the tumor and major organs (heart, lungs, liver, spleen, kidneys, etc.).
-
Image the excised organs using the fluorescence imaging system to confirm the biodistribution of the labeled peptide.[10]
-
Experimental Workflow
The following diagram illustrates the general workflow for fluorescently labeling the this compound and its application in in vivo tumor imaging.
Caption: General experimental workflow for iRGD labeling and in vivo imaging.
Data Presentation
The following tables summarize representative quantitative data from studies using fluorescently labeled RGD and iRGD peptides for in vivo tumor imaging.
Table 1: In Vivo Tumor-to-Background Ratios (TBR) of Fluorescently Labeled Peptides
| Peptide Conjugate | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio | Reference |
| Cy5.5-iRGDC-BK01 | U-87 MG | 2 hours | ~3.5 | [8] |
| iRGD-ZW800 | A549 | 96 hours | 4.3 ± 1.04 | [10] |
| Cy5.5-RGD (monomer) | U87MG | 4 hours | 3.18 ± 0.16 | [12] |
| Cy5.5-RGD (dimer) | U87MG | 4 hours | 2.98 ± 0.05 | [12] |
| Cy5.5-RGD (tetramer) | U87MG | 4 hours | 3.63 ± 0.09 | [12] |
| iRGD-ZW800 | LLC (orthotopic) | 24 hours | 2.2 ± 0.18 (Tumor-to-Lung) | [10] |
Table 2: Ex Vivo Biodistribution of iRGD-ZW800 in A549 Tumor-Bearing Mice (96 hours post-injection)
| Organ | Fluorescence Intensity Ratio (Organ-to-Muscle) | Reference |
| Tumor | High | [10] |
| Liver | Moderate | [10] |
| Kidney | Moderate | [10] |
| Heart | Low | [10] |
| Lung | Low | [10] |
| Spleen | Low | [10] |
| Intestine | Low | [10] |
| Colon | Low | [10] |
Conclusion
Fluorescent labeling of the this compound provides a robust and versatile platform for non-invasive in vivo tumor imaging. The protocols and data presented herein offer a comprehensive guide for researchers to effectively utilize this technology in their preclinical cancer research. The ability to visualize tumor localization and penetration in real-time can significantly aid in the development of more effective cancer diagnostics and therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near-infrared fluorescent peptide probes for imaging of tumor in vivo and their biotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near Infrared Fluorescent Dyes – For In Vivo Imaging - Chemodex [chemodex.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Tumor-Targeted Fluorescence Imaging Using Near-Infrared Non-Cadmium Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Protocol for Creating iRGD-Functionalized Liposomes for Targeted Drug Delivery
Abstract
This document provides a detailed protocol for the formulation, functionalization, and characterization of iRGD-functionalized liposomes. The internalizing RGD (iRGD) peptide is a tumor-penetrating peptide that enhances the delivery of therapeutic agents to tumor tissues by binding to αv integrins and neuropilin-1 (NRP-1).[1][2][3] Liposomes functionalized with iRGD have demonstrated significant potential in improving the targeted delivery and efficacy of anticancer drugs.[4][5][6] These application notes are intended for researchers, scientists, and drug development professionals working in the field of nanomedicine and targeted cancer therapy.
Introduction
The tumor microenvironment presents significant barriers to effective drug delivery, including high interstitial fluid pressure and a dense extracellular matrix.[7] The iRGD peptide (sequence: CRGDKGPDC) has emerged as a promising ligand for overcoming these barriers.[1][8] Its mechanism involves a two-step process: initial binding to αv integrins, which are overexpressed on tumor endothelial cells and some tumor cells, followed by proteolytic cleavage that exposes a C-end Rule (CendR) motif.[1][2] This CendR motif then binds to neuropilin-1 (NRP-1), triggering endocytosis and facilitating deep penetration into the tumor parenchyma.[1][3]
By conjugating iRGD to the surface of liposomes, the resulting nanocarriers can specifically target tumor tissues, enhance cellular uptake, and improve the therapeutic index of encapsulated drugs.[4][6] This protocol outlines the materials and methods for preparing iRGD-functionalized liposomes, including liposome (B1194612) formulation, peptide conjugation, and essential characterization techniques.
Signaling Pathway and Experimental Workflow
iRGD Signaling Pathway for Enhanced Tumor Penetration
The this compound facilitates drug delivery through a unique targeting and penetration mechanism. The following diagram illustrates the key steps involved:
Experimental Workflow for Liposome Preparation and Functionalization
The overall process for creating and characterizing iRGD-functionalized liposomes is depicted below. This workflow outlines the major steps from initial material preparation to final product analysis.
Experimental Protocols
Materials and Equipment
-
Lipids:
-
Egg Phosphatidylcholine (EPC) or Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Maleimide)
-
-
Peptide:
-
Cyclic this compound (CRGDKGPDC) with a cysteine residue for conjugation.
-
-
Drug (for encapsulation):
-
Doxorubicin (Dox), Paclitaxel, or other desired therapeutic agent.
-
-
Solvents and Buffers:
-
Chloroform, Methanol (B129727)
-
Phosphate-buffered saline (PBS), pH 7.4
-
HEPES buffer
-
-
Equipment:
-
Rotary evaporator
-
Probe or bath sonicator
-
Liposome extruder (e.g., Avanti Mini-Extruder)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
UV-Vis Spectrophotometer or Fluorescence Spectrometer
-
Dialysis tubing (MWCO 10-14 kDa)
-
Syringe filters (e.g., 0.2 µm pore size)
-
Preparation of Liposomes by Thin-Film Hydration
This protocol describes the preparation of sterically stabilized liposomes (SSLs) which will then be functionalized with iRGD.
-
Lipid Film Formation:
-
Dissolve EPC (or DPPC), cholesterol, and DSPE-PEG2000-Maleimide in a molar ratio (e.g., 65:30:5) in a chloroform/methanol mixture in a round-bottom flask.[9]
-
If encapsulating a lipophilic drug, add it to the lipid mixture at this stage.[9]
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature (e.g., 37-45°C) to form a thin, uniform lipid film on the flask wall.
-
Keep the flask under vacuum for at least 2 hours to remove any residual solvent.
-
-
Film Hydration:
-
Hydrate the lipid film with a PBS (pH 7.4) buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.
-
The hydration process should be carried out above the lipid phase transition temperature with gentle rotation for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Homogenization):
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, the MLV suspension must be downsized.
-
Sonication: Sonicate the suspension using a probe sonicator on ice to prevent lipid degradation.
-
Extrusion: For better size control, pass the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm or 200 nm) using a liposome extruder.[10] Repeat the extrusion process 10-20 times.
-
Conjugation of this compound to Liposomes (Post-insertion)
This method involves incubating pre-formed liposomes with the this compound, which is covalently linked to a lipid-PEG derivative.
-
Preparation of iRGD-PEG-DSPE:
-
Synthesize iRGD-PEG-DSPE by reacting DSPE-PEG-Maleimide with the cysteine-containing this compound via a maleimide-thiol reaction.[9] This is a common method, and pre-made conjugates are also commercially available.
-
-
Incubation:
-
Add the iRGD-PEG-DSPE conjugate to the pre-formed liposome suspension.
-
Incubate the mixture at a temperature above the lipid phase transition temperature (e.g., 37°C) for 1 hour with gentle stirring.[4] This allows the lipid-PEG-peptide conjugate to insert into the liposome bilayer.
-
-
Purification:
-
Remove un-conjugated peptide and any leaked drug by dialysis against PBS (pH 7.4) for 24 hours, or by using a Sephadex G-50 column.[9]
-
Characterization of iRGD-Functionalized Liposomes
Physicochemical Characterization
| Parameter | Method | Typical Values | Reference |
| Particle Size (Diameter) | Dynamic Light Scattering (DLS) | 90 - 230 nm | [4][9] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 | [9] |
| Zeta Potential | DLS with Electrophoretic Mobility | -20 to -30 mV | [9] |
| Morphology | Transmission Electron Microscopy (TEM) | Spherical vesicles | [10][11] |
Drug Loading and Encapsulation Efficiency
| Parameter | Formula | Typical Values | Reference |
| Encapsulation Efficiency (EE%) | ((Total Drug - Free Drug) / Total Drug) x 100% | ~83% | [9][10] |
| Drug Loading (DL%) | ((Total Drug - Free Drug) / Total Lipid) x 100% | ~55% (ASO) | [10] |
-
Methodology: To determine the amount of encapsulated drug, the liposome suspension is first separated from the unencapsulated (free) drug using methods like dialysis or size exclusion chromatography. The liposomes are then lysed with a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. The drug concentration is quantified using UV-Vis spectrophotometry or fluorescence spectroscopy.
In Vitro Drug Release
-
Methodology: The drug release profile is typically assessed using a dialysis method. The liposome formulation is placed in a dialysis bag and incubated in a release medium (e.g., PBS at pH 7.4 and a more acidic pH 5.6 to simulate the endosomal environment) at 37°C with gentle shaking. At predetermined time points, aliquots of the release medium are withdrawn and the concentration of the released drug is measured.
In Vitro Cellular Uptake
-
Methodology: Tumor cells (e.g., B16-F10 melanoma, 4T1 breast cancer) are incubated with fluorescently labeled iRGD-liposomes and control liposomes (without iRGD).[4][6] After a specific incubation period (e.g., 2-4 hours), the cells are washed to remove non-internalized liposomes. The cellular uptake can be quantified by measuring the fluorescence intensity using flow cytometry or visualized using confocal microscopy.[9][12]
In Vivo Evaluation
-
Methodology: Animal models, typically tumor-bearing mice, are used to evaluate the in vivo performance of iRGD-functionalized liposomes.[9][10]
-
Biodistribution: Liposomes (often containing a fluorescent or radioactive label) are administered intravenously. At various time points, organs and the tumor are harvested, and the accumulation of liposomes is quantified.
-
Therapeutic Efficacy: Tumor-bearing mice are treated with iRGD-liposomes containing a cytotoxic drug, control liposomes, and free drug. Tumor growth is monitored over time, and survival rates are recorded.[9][10]
-
Conclusion
The protocol detailed in this document provides a comprehensive framework for the successful creation and evaluation of iRGD-functionalized liposomes. These targeted nanocarriers have demonstrated the ability to enhance drug accumulation in tumors and improve therapeutic outcomes in preclinical models.[6] By following these methodologies, researchers can develop and characterize advanced drug delivery systems for more effective cancer therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 6. A comprehensive study of iRGD-modified liposomes with improved chemotherapeutic efficacy on B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. dovepress.com [dovepress.com]
- 10. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Combined Self-Assembled iRGD Polymersomes for Effective Targeted siRNA Anti-Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Blood-Brain Barrier Penetration Using iRGD
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) represents a significant challenge in the treatment of central nervous system (CNS) diseases, including brain tumors. Its highly selective nature restricts the passage of most therapeutic agents from the bloodstream into the brain. The iRGD peptide (amino acid sequence: CRGDKGPDC) is a tumor-penetrating peptide that has emerged as a promising strategy to enhance drug delivery across the BBB, particularly in the context of brain malignancies.[1][2]
iRGD's unique mechanism of action involves a two-step process. Initially, the Arg-Gly-Asp (RGD) motif of iRGD binds to αv integrins, which are often overexpressed on the endothelial cells of the tumor neovasculature.[3][4] This binding is followed by a proteolytic cleavage of the this compound, exposing a C-terminal CendR motif (R/KXXR/K). This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor also upregulated in tumor tissues and vasculature, triggering a transport pathway that increases the permeability of the barrier to co-administered or conjugated therapeutic agents.[3][4][5] This targeted enhancement of permeability allows for increased accumulation of drugs within the brain tumor microenvironment.
These application notes provide a comprehensive overview of the use of iRGD to enhance BBB penetration, including quantitative data on its efficacy and detailed protocols for key experiments.
Data Presentation
The following table summarizes quantitative data from various studies on the efficacy of iRGD in enhancing the delivery of therapeutic agents to the brain and brain tumors.
| Therapeutic Agent | Delivery System | iRGD Strategy | Animal Model | Key Quantitative Finding | Reference |
| Paclitaxel | PEG-PLA Nanoparticles | Co-administration with MT1-AF7p-conjugated nanoparticles | Intracranial C6 glioma-bearing nude mice | Median survival time of 60 days with iRGD co-administration vs. shorter survival in other groups.[6][7] | [6][7] |
| Doxorubicin-Polymer Conjugate (PPCD) | Polymer Conjugate | Conjugation and Co-administration | C6 glioma spheroid and in vivo model | iRGD-PPCD penetrated 144 µm and iRGD + PPCD penetrated 150 µm into spheroids, compared to 115 µm for RGD-PPCD. Median survival of 57.5 days (conjugate) and 61 days (co-administration) vs. 43.5 days (RGD-conjugate). | [8] |
| Nab-paclitaxel (Abraxane) | Nanoparticle | Co-administration | Orthotopic BT474 human breast tumor xenograft | 12-fold higher accumulation in tumors with iRGD co-administration compared to Abraxane alone.[9] | [9] |
| Doxorubicin (B1662922) | Free drug | Co-administration | Orthotopic 22Rv1 human prostate tumors | 7-fold higher accumulation in tumors with iRGD co-administration compared to doxorubicin alone.[9] | [9] |
| Doxorubicin | Exosomes | Conjugation | Central Nervous System Lymphoma model | iRGD-Exo-DOX system efficiently transported DOX through the BBB.[10] | [10] |
| PLGA Nanoparticles | PLGA Nanoparticles | Co-administration | Colorectal tumor xenograft | Approximately 2-fold enhanced accumulation in tumors with iRGD co-administration.[11] | [11] |
| Gadolinium (Gd-DTPA) | MRI Contrast Agent | Co-administration | Hepatocellular carcinoma-bearing mice | Approximately 3-fold improvement in the delivery of marker substances to tumors.[12] | [12] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway and mechanism by which iRGD enhances transport across the blood-brain barrier into a brain tumor.
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of iRGD in enhancing BBB penetration are provided below.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing iRGD-mediated drug delivery across the BBB.
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol describes how to assess the ability of iRGD to enhance the transport of a therapeutic agent across an in vitro BBB model.
1. Materials:
-
Human Brain Microvascular Endothelial Cells (hBMECs)
-
Human Astrocytes
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium and supplements
-
Extracellular matrix coating solution (e.g., collagen, fibronectin)
-
This compound
-
Therapeutic agent of interest
-
Transendothelial Electrical Resistance (TEER) meter
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
2. Methods:
-
Cell Culture and BBB Model Establishment:
-
Coat the apical side of the Transwell inserts with the extracellular matrix solution and allow it to dry.
-
Seed human astrocytes on the basolateral side (bottom of the well) of the Transwell plate.
-
Seed hBMECs on the apical side of the coated Transwell inserts.
-
Co-culture the cells for several days to allow for the formation of a tight endothelial monolayer, mimicking the BBB.
-
-
Barrier Integrity Assessment:
-
Monitor the integrity of the BBB model by measuring the TEER daily. A high TEER value indicates the formation of tight junctions. The model is ready for the permeability assay once a stable and high TEER is achieved (typically >150 Ω·cm²).
-
-
Permeability Assay:
-
Replace the medium in the apical (donor) chamber with fresh medium containing the therapeutic agent with or without iRGD (co-administration). For conjugated systems, the iRGD-drug conjugate is added.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.
-
After each sampling, replace the volume with fresh medium in the basolateral chamber to maintain sink conditions.
-
-
Quantification and Data Analysis:
-
Determine the concentration of the therapeutic agent in the collected samples using a validated analytical method such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport to the basolateral chamber.
-
A is the surface area of the Transwell membrane.
-
C0 is the initial concentration of the drug in the apical chamber.
-
-
Compare the Papp values between groups (drug alone vs. drug + iRGD).
-
Protocol 2: In Vivo Brain Tumor Accumulation Study
This protocol outlines the procedure for evaluating the effect of iRGD on the accumulation of a therapeutic agent in an orthotopic brain tumor model.
1. Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Brain tumor cell line (e.g., U87, C6)
-
Surgical equipment for intracranial injection
-
This compound
-
Therapeutic agent of interest (labeled or unlabeled)
-
Anesthesia
-
Equipment for blood and tissue collection
-
Homogenizer
-
Analytical equipment for drug quantification (e.g., HPLC, LC-MS/MS, or fluorescence imaging)
2. Methods:
-
Animal Model Establishment:
-
Intracranially implant the brain tumor cells into the brains of the immunocompromised mice.
-
Allow the tumors to grow to a predetermined size, which can be monitored by imaging techniques like MRI or bioluminescence imaging if the cells are engineered to express a reporter gene.
-
-
Drug Administration:
-
Randomly assign the tumor-bearing mice to different treatment groups (e.g., saline control, drug alone, drug + iRGD, iRGD-drug conjugate).
-
Administer the respective treatments intravenously (i.v.) via the tail vein.
-
-
Sample Collection:
-
At a specified time point after administration (e.g., 2, 6, or 24 hours), anesthetize the mice.
-
Collect blood samples via cardiac puncture.
-
Perfuse the mice with saline to remove blood from the vasculature.
-
Excise the brains and carefully dissect the tumor tissue from the surrounding normal brain tissue.
-
-
Sample Processing and Quantification:
-
Process the blood to obtain plasma.
-
Weigh the brain tumor and normal brain tissue samples and homogenize them in a suitable buffer.[13]
-
Extract the drug from the plasma and brain homogenates using an appropriate method (e.g., protein precipitation, liquid-liquid extraction).[13]
-
Quantify the concentration of the therapeutic agent in the plasma and brain tissue extracts using a validated analytical method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) for the tumor and normal brain tissue: Kp = Concentration in brain tissue (ng/g) / Concentration in plasma (ng/mL)
-
Compare the Kp values between the different treatment groups to determine the effect of iRGD on drug accumulation in the brain tumor.
-
Conclusion
The this compound offers a promising and versatile platform for enhancing the delivery of a wide range of therapeutic agents across the blood-brain barrier into brain tumors. The provided data and protocols serve as a valuable resource for researchers and drug development professionals seeking to leverage this technology to improve the treatment of CNS diseases. Careful experimental design and quantitative analysis are crucial for accurately assessing the benefits of iRGD-mediated drug delivery.
References
- 1. sketchviz.com [sketchviz.com]
- 2. medium.com [medium.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The influence of the penetrating peptide iRGD on the effect of paclitaxel-loaded MT1-AF7p-conjugated nanoparticles on glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bifunctional iRGD-Exo-DOX crosses the blood-brain barrier to target central nervous system lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improving Drug Penetrability with iRGD Leverages the Therapeutic Response to Sorafenib and Doxorubicin in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and brain distribution study of an anti-glioblastoma agent in mice by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Maleimide-Thiol Chemistry for iRGD Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the principles and practical application of maleimide-thiol chemistry for the conjugation of the tumor-penetrating peptide iRGD. The protocols outlined below are intended to serve as a foundational methodology for the development of iRGD-conjugated therapeutics and diagnostics.
Introduction to iRGD and Maleimide-Thiol Chemistry
The internalizing RGD (iRGD) peptide (sequence: CRGDKGPDC) is a remarkable targeting moiety that enhances the penetration of conjugated payloads into tumor tissue.[1][2] Its mechanism involves a dual-receptor targeting strategy, initially binding to αv integrins on tumor vasculature, followed by a proteolytic cleavage that exposes a C-terminal CendR motif (R/KXXR/K).[1][2][3] This motif then binds to neuropilin-1 (NRP-1), triggering a transport pathway that facilitates deep tumor penetration.[1][2][3]
Maleimide-thiol chemistry is a widely employed bioconjugation strategy that forms a stable thioether bond between a maleimide (B117702) group and a sulfhydryl (thiol) group, typically from a cysteine residue.[4][5] This reaction is highly efficient and selective for thiols under physiological pH conditions (6.5-7.5), making it an ideal method for conjugating iRGD, which contains a native disulfide bridge that can be reduced to provide free thiols, or more commonly, is synthesized with an additional cysteine residue for a dedicated conjugation site.[4][6]
Quantitative Data Presentation
The efficiency of maleimide-thiol conjugation is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table summarizes quantitative data from various studies to guide experimental design.
| Maleimide:Thiol Molar Ratio | Target Molecule | Conjugation Efficiency | Reaction Conditions | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, Room Temperature, 10 mM HEPES pH 7.0 | |
| 5:1 | 11A4 nanobody | 58 ± 12% | 2 hours, Room Temperature, PBS pH 7.4 | |
| 10:1 - 20:1 | General Protein | High (recommended starting range) | 2 hours at RT or overnight at 4°C | [6][7] |
| 1.5:1 | NP41 peptide to DSPE-PEG-Maleimide | Not specified | 4 hours, Room Temperature, DMF | |
| 1:1.5 | DSPE-PEG-Maleimide to NP41 peptide | Not specified | 4 hours, Room Temperature, DMF |
Experimental Protocols
Protocol 1: Preparation of Maleimide-Activated Molecule
This protocol describes the general steps to prepare a protein or other molecule for conjugation by introducing a maleimide group.
Materials:
-
Molecule of interest (e.g., antibody, drug, nanoparticle) with a reactive amine group.
-
Heterobifunctional crosslinker containing an NHS ester and a maleimide group (e.g., SMCC, Sulfo-SMCC).
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5.
-
Desalting column or dialysis cassette.
-
Anhydrous DMSO or DMF.
Procedure:
-
Dissolve the molecule of interest in the reaction buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve the NHS-maleimide crosslinker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Add the crosslinker solution to the protein solution at a 10-20 fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove the excess, unreacted crosslinker using a desalting column or dialysis against the reaction buffer.
-
The maleimide-activated molecule is now ready for conjugation with the thiol-containing iRGD peptide. For best results, use immediately.
Protocol 2: Conjugation of Cysteine-Containing iRGD to a Maleimide-Activated Molecule
This protocol outlines the conjugation of a custom-synthesized this compound containing a free cysteine residue to a maleimide-activated molecule.
Materials:
-
Maleimide-activated molecule (from Protocol 1).
-
Cysteine-containing this compound (e.g., CRGDKGPDC-G-Cys).
-
Reaction Buffer: PBS, pH 6.5-7.5, degassed and nitrogen-purged.
-
Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine in reaction buffer.
-
Purification system (e.g., size-exclusion chromatography (SEC), HPLC).
Procedure:
-
Dissolve the cysteine-containing this compound in the degassed reaction buffer.
-
Add the this compound solution to the maleimide-activated molecule solution. A molar ratio of 1.5 to 5-fold excess of iRGD is a good starting point to ensure complete reaction with the activated molecule.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
To quench the reaction, add a final concentration of 10-20 mM of the quenching reagent to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purify the iRGD conjugate from unreacted peptide and quenching reagent using an appropriate method such as size-exclusion chromatography or HPLC.
Protocol 3: Characterization of the iRGD Conjugate
1. Purity and Conjugation Assessment by HPLC:
-
Method: Reverse-phase HPLC (RP-HPLC) is a powerful tool to assess the purity of the conjugate and to separate the conjugated product from the unconjugated starting materials.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient might run from 5% to 95% Mobile Phase B over 30 minutes.
-
Detection: Monitor the elution profile at 220 nm (for peptide bonds) and 280 nm (for proteins containing tryptophan and tyrosine). If the conjugated molecule has a specific absorbance wavelength, monitor at that wavelength as well.
-
Analysis: The conjugate will have a different retention time compared to the unconjugated protein and this compound. The peak area can be used to estimate the purity of the conjugate.
2. Confirmation of Conjugation and Determination of Drug-to-Antibody Ratio (DAR) by Mass Spectrometry (MS):
-
Method: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS can be used to determine the molecular weight of the conjugate.[8][9]
-
Sample Preparation: The purified conjugate should be buffer-exchanged into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) or desalted prior to MS analysis.
-
Analysis: The mass spectrum of the conjugate will show a mass increase corresponding to the molecular weight of the attached this compound(s). For antibody-drug conjugates, the distribution of peaks in the deconvoluted mass spectrum can be used to determine the drug-to-antibody ratio (DAR), which represents the average number of iRGD molecules conjugated to each antibody.[9][10]
Visualizations
iRGD Signaling Pathway
Caption: The multistep mechanism of iRGD-mediated tumor targeting and penetration.
Experimental Workflow for iRGD Conjugation
References
- 1. iRGD peptides - Wikipedia [en.wikipedia.org]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maleimide–thiol coupling of a bioactive peptide to an elastin-like protein polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 8. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 10. enovatia.com [enovatia.com]
Application Notes and Protocols for NHS Ester-Mediated Attachment of iRGD to Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor-penetrating peptide iRGD (internalizing RGD) has emerged as a powerful tool in targeted drug delivery, enhancing the accumulation and penetration of therapeutic agents into solid tumors. Its unique mechanism, involving sequential binding to αv integrins and neuropilin-1 (NRP-1), facilitates the transport of conjugated molecules across the tumor vasculature and deep into the tumor parenchyma. This document provides detailed application notes and protocols for the covalent attachment of iRGD to proteins via N-hydroxysuccinimide (NHS) ester chemistry, a robust and widely used method for bioconjugation.
Principle of NHS Ester Chemistry
NHS esters are reactive compounds that readily form stable amide bonds with primary amino groups (-NH2) present on proteins, primarily on the N-terminus and the side chains of lysine (B10760008) residues. The reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the amino groups are deprotonated and thus more nucleophilic. This method offers a straightforward and efficient way to conjugate iRGD peptides, functionalized with an NHS ester, to a wide range of proteins, including antibodies, enzymes, and other therapeutic proteins.
The iRGD Peptide: Structure and Mechanism of Action
The cyclic this compound, with the sequence CRGDKGPDC, contains two key motifs that govern its tumor-penetrating properties.[1]
-
Integrin Binding: The Arginine-Glycine-Aspartic acid (RGD) motif targets and binds to αvβ3 and αvβ5 integrins, which are frequently overexpressed on tumor endothelial cells.[2][3]
-
Proteolytic Cleavage and Neuropilin-1 (NRP-1) Binding: Following integrin binding, the this compound is proteolytically cleaved within the tumor microenvironment. This cleavage exposes a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[2][4]
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), triggering a transport pathway that facilitates the penetration of the iRGD-conjugated cargo deep into the tumor tissue.[2][4]
This dual-receptor targeting mechanism allows for enhanced tumor accumulation and deeper penetration compared to traditional RGD peptides.[2]
iRGD-Mediated Signaling Pathway
The binding of iRGD to its receptors initiates a cascade of signaling events that facilitate its internalization and transport. The following diagram illustrates the key steps in the iRGD signaling pathway.
Caption: iRGD signaling pathway for tumor penetration.
Quantitative Data Summary
The following tables summarize key quantitative data for iRGD and its conjugates from various studies.
Table 1: Receptor Binding Affinity of iRGD
| Ligand | Receptor | Assay Method | IC50 / Kd | Reference |
| iRGD | αvβ3 Integrin | Solid-phase binding assay | Mid-low nanomolar | [5] |
| iRGD | αvβ5 Integrin | Solid-phase binding assay | Mid-low nanomolar | [5] |
| iRGD | αvβ6 Integrin | Solid-phase binding assay | Higher than αvβ3/αvβ5 | [5] |
| Cleaved iRGD (CRGDK) | Neuropilin-1 | Not Specified | 50-150 fold higher affinity than for integrins | [2] |
Table 2: In Vivo Tumor Accumulation and Efficacy of iRGD Conjugates
| Conjugate/Co-administration | Tumor Model | Method of Quantification | Result | Reference |
| iRGD co-injected with PLGA-DID nanoparticles | LS174T colon cancer | In vivo imaging | Enhanced accumulation at 4, 8, and 24h post-injection | [6] |
| iRGD-CPT conjugate | Orthotopic colon cancer | Not Specified | Enhanced tumor accumulation and suppressed tumor progression | [7] |
| iRGD-ZW800 | NSCLC | Fluorescence imaging | Selective accumulation in NSCLC tissues | [8] |
| Co-administration of iRGD with Nab-paclitaxel | BT474 breast tumor | Antibody-based capture | Enhanced tumor accumulation | [9] |
| Co-administration of iRGD with Nab-paclitaxel | 22Rv1 prostate tumor | Antibody-based capture | Enhanced tumor accumulation | [9] |
Experimental Protocols
Protocol 1: Conjugation of iRGD-NHS Ester to a Protein
This protocol provides a general procedure for labeling a protein with a pre-synthesized iRGD-NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
iRGD-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification column (e.g., gel filtration, desalting column)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the labeling reaction. If necessary, exchange the buffer to PBS (pH 7.4) using dialysis or a desalting column.
-
Adjust the protein concentration to 1-10 mg/mL in the reaction buffer.
-
-
iRGD-NHS Ester Solution Preparation:
-
Immediately before use, prepare a stock solution of the iRGD-NHS ester in anhydrous DMSO or DMF. NHS esters are moisture-sensitive and hydrolyze in aqueous solutions.
-
The concentration of the stock solution will depend on the desired molar excess of the NHS ester to the protein. A molar excess of 8-20 fold is a common starting point.[10]
-
-
Labeling Reaction:
-
Add the calculated volume of the iRGD-NHS ester solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. If the protein or iRGD conjugate is light-sensitive, protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM. This will react with any unreacted NHS ester.[11]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted iRGD-NHS ester and byproducts using a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).[2]
-
-
Characterization and Storage:
-
Determine the concentration of the final iRGD-protein conjugate using a protein assay (e.g., Bradford or BCA).
-
Determine the degree of labeling (DOL), which is the average number of iRGD molecules per protein molecule. This can be assessed using techniques like mass spectrometry or HPLC.
-
Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[2] Avoid repeated freeze-thaw cycles by storing in aliquots.[2]
-
Protocol 2: Characterization of iRGD-Protein Conjugates by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique to assess the purity and conjugation efficiency of the iRGD-protein conjugate.
Method: Reversed-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC-HPLC) are commonly used.
-
RP-HPLC: Separates molecules based on hydrophobicity. The conjugation of the this compound will increase the hydrophobicity of the protein, leading to a longer retention time on the column compared to the unconjugated protein.[12]
-
SEC-HPLC: Separates molecules based on size. While the mass change upon iRGD conjugation is small, SEC-HPLC can be useful for detecting aggregation of the conjugate.
General RP-HPLC Protocol:
-
Column: C4 or C18 reversed-phase column suitable for protein analysis.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over a set time (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detector at 215 nm and 280 nm.
-
Analysis:
-
Inject the unconjugated protein as a control.
-
Inject the iRGD-protein conjugate.
-
Compare the chromatograms. A new peak with a longer retention time corresponding to the conjugate should be observed. The peak area can be used to estimate the conjugation efficiency and purity.[13]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for attaching iRGD to a protein and subsequent characterization.
Caption: Workflow for iRGD-protein conjugation.
Conclusion
The conjugation of iRGD to proteins using NHS ester chemistry is a versatile and effective strategy to enhance the tumor-targeting and penetration capabilities of therapeutic proteins. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug development professionals to successfully implement this technology in their work, ultimately aiming to improve the efficacy of cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Tumor-homing peptide iRGD-conjugate enhances tumor accumulation of camptothecin for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. biotium.com [biotium.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. Quantitation of proteins using HPLC-detector response rather than standard curve comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
Illuminating the Path of Targeted Cancer Therapy: In Vivo Imaging of iRGD-Drug Conjugate Biodistribution
Application Note & Protocol
For researchers, scientists, and drug development professionals, understanding the in vivo fate of targeted drug conjugates is paramount to advancing novel cancer therapies. The iRGD peptide (CRGDKGPDC) has emerged as a powerful tool for enhancing the delivery of therapeutic agents into solid tumors.[1][2] This application note provides a detailed overview and protocols for in vivo imaging of the biodistribution of iRGD-drug conjugates, enabling a clearer understanding of their efficacy and safety profiles.
Introduction to iRGD-Mediated Tumor Targeting
The this compound facilitates a unique three-step mechanism to penetrate tumors.[3] Initially, the Arg-Gly-Asp (RGD) motif within iRGD binds to αv integrins (such as αvβ3 and αvβ5), which are overexpressed on tumor endothelial cells and some tumor cells.[4][5] This binding is followed by proteolytic cleavage of the this compound within the tumor microenvironment, exposing a C-end Rule (CendR) motif (R/KXXR/K).[3][6] The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also present on tumor vasculature and tumor cells, which triggers an endocytosis/transcytosis pathway, actively transporting the iRGD-conjugated payload deep into the tumor parenchyma.[3][6] This mechanism allows for significantly enhanced tumor accumulation and penetration compared to passive targeting strategies like the enhanced permeability and retention (EPR) effect alone.[7]
Signaling Pathway and Experimental Workflow
To visualize the intricate processes involved, the following diagrams illustrate the iRGD signaling pathway and a typical experimental workflow for in vivo imaging of iRGD-drug conjugate biodistribution.
Quantitative Biodistribution Data
The following tables summarize quantitative data from representative studies, showcasing the enhanced tumor accumulation of iRGD-conjugated agents.
Table 1: In Vivo Tumor Accumulation of iRGD-Conjugated Fluorescent Probes
| Probe | Tumor Model | Time Post-Injection | Tumor-to-Background Ratio (TBR) | Reference |
| iRGD-ZW800 | A549 Subcutaneous | 96 h | 4.3 ± 1.04 | [8] |
| iRGD-ZW800 | 4T1 Metastatic Lung | 4 h | High fluorescence in lung metastases | [8] |
| iRGD-PSS@PBAE@IR780 | 4T1 Tumor-bearing mice | 8 h | Evident tumor distribution | [9] |
Table 2: Ex Vivo Biodistribution of iRGD-Conjugated Nanoparticles
| Nanoparticle Formulation | Tumor Model | Time Post-Injection | Organ with Highest Accumulation (Excluding Tumor) | Reference |
| iRGD-PSS@PBAE@IR780 | 4T1 Tumor-bearing mice | 48 h | Liver | [9] |
| iRGD-PEG-NPs | Orthotopic Colon Cancer | Not Specified | Not Specified | [10] |
Experimental Protocols
Protocol 1: Preparation and Characterization of iRGD-Fluorophore Conjugate
-
Synthesis: Synthesize the this compound (CRGDKGPDC) using standard solid-phase peptide synthesis.
-
Conjugation: Conjugate the this compound to a near-infrared (NIR) fluorophore (e.g., ZW800) through a suitable linker.[8]
-
Purification and Characterization: Purify the conjugate using high-performance liquid chromatography (HPLC). Confirm the identity and purity of the conjugate using mass spectrometry (MS) and proton nuclear magnetic resonance (¹H NMR).[8]
-
Fluorescence Properties: Determine the excitation and emission spectra of the final conjugate to ensure its suitability for in vivo imaging.[8]
Protocol 2: In Vivo Imaging of iRGD-Drug Conjugate Biodistribution in a Xenograft Mouse Model
-
Animal Model:
-
Administration of Conjugate:
-
Administer the iRGD-fluorophore conjugate (e.g., 10 nmol of iRGD-ZW800) to the tumor-bearing mice via intravenous tail vein injection.[8]
-
-
In Vivo Fluorescence Imaging:
-
Ex Vivo Biodistribution Analysis:
-
At the final time point, euthanize the mice and excise the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys).[9]
-
Image the excised tissues using the in vivo imaging system to quantify the fluorescence intensity in each organ.[8][9]
-
Calculate the average radiant efficiency for each tissue to determine the biodistribution profile.[9]
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the tumor and a background region in the in vivo images at each time point.
-
Calculate the tumor-to-background ratio (TBR) to assess the specificity of tumor targeting.[8]
-
Protocol 3: In Vivo Imaging in an Orthotopic or Metastatic Model
-
Animal Model:
-
For an orthotopic model, surgically implant tumor cells into the corresponding organ of the mouse.
-
For a metastatic model, inject tumor cells (e.g., 10⁷ 4T1 cells) intravenously to induce lung metastases.[8]
-
-
Administration and Imaging:
-
Follow the same procedures for conjugate administration and in vivo/ex vivo imaging as described in Protocol 2. For metastatic models, imaging of the target organ (e.g., lungs) is crucial.[8]
-
Conclusion
In vivo imaging of iRGD-drug conjugates provides invaluable insights into their biodistribution, tumor-targeting efficiency, and penetration capabilities. The protocols and data presented here serve as a comprehensive guide for researchers to effectively design and execute such studies. By visualizing the journey of these targeted therapies in real-time, the scientific community can accelerate the development of more effective and safer treatments for a wide range of solid tumors.
References
- 1. mdpi.com [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iRGD-functionalized PEGylated nanoparticles for enhanced colon tumor accumulation and targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low iRGD Penetration Efficiency in Solid Tumors
Welcome to the technical support center for iRGD peptide applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the tumor penetration efficiency of iRGD and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of iRGD-mediated tumor penetration?
A1: The this compound (sequence: CRGDKGPDC) facilitates tumor penetration through a three-step mechanism.[1][2][3][4] First, the Arg-Gly-Asp (RGD) motif binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[1][2][3] This binding is followed by proteolytic cleavage of the this compound within the tumor microenvironment, exposing a C-end Rule (CendR) motif (R/KXXR/K).[1][2][3] The exposed CendR motif then binds to Neuropilin-1 (NRP-1), which triggers endocytosis and transcytosis, enabling the peptide and any associated cargo to penetrate deep into the tumor tissue.[1][2][3]
Q2: What are the main factors that can limit the penetration efficiency of iRGD?
A2: Several factors can impede the efficacy of iRGD, including:
-
Low receptor expression: Insufficient levels of αv integrins or NRP-1 on tumor cells and vasculature can limit binding and internalization.[5]
-
Dense Tumor Microenvironment (TME): A stiff extracellular matrix (ECM), high interstitial fluid pressure, and abnormal tumor vasculature can create physical barriers to penetration.[6][7][8]
-
Peptide Stability and Degradation: iRGD, being a peptide, is susceptible to enzymatic degradation in vivo, which can reduce its half-life and ability to reach the tumor.[9]
-
Inefficient Cleavage: The proteolytic cleavage of iRGD to expose the CendR motif is crucial. A lack of the necessary proteases in the TME can prevent the second step of the penetration mechanism.[1][2][3]
-
Suboptimal Formulation or Administration Route: The method of iRGD delivery, whether through co-administration or conjugation, and the choice of nanocarrier can significantly impact its biodistribution and tumor accumulation.[10][11]
Q3: Should I use iRGD in a co-administration or conjugated format?
A3: Both co-administration and covalent conjugation of iRGD with therapeutic agents have been shown to enhance tumor penetration.[1][5] Co-administration offers a simpler approach, where iRGD is injected alongside the therapeutic agent, and has been shown to improve the efficacy of various drugs, including nanoparticles.[5][10][11][12] Conjugation, on the other hand, ensures that the therapeutic agent is directly tethered to the this compound, which may offer more precise targeting.[13] The optimal strategy can depend on the specific drug, nanocarrier, and tumor model. Comparative studies have shown that co-administration can be as effective or even more effective than conjugation in certain contexts.[12]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no enhanced tumor accumulation of iRGD-conjugated payload. | 1. Low integrin (αvβ3, αvβ5) expression on tumor vasculature or cells. | 1. Quantify receptor expression: Use techniques like flow cytometry, Western blotting, or immunohistochemistry to confirm receptor levels in your tumor model. (See Protocol 1). |
| 2. Poor in vivo stability of the this compound or conjugate. | 2. Assess stability: Perform in vitro serum stability assays. Consider peptide modifications like N-terminal acetylation or C-terminal amidation to increase resistance to proteases.[9] | |
| 3. Suboptimal pharmacokinetics of the conjugate. | 3. Pharmacokinetic analysis: Evaluate the circulation half-life of your conjugate. If using a nanocarrier, optimize its size and surface chemistry for prolonged circulation. | |
| Accumulation is observed, but penetration into the tumor parenchyma is poor. | 1. Low Neuropilin-1 (NRP-1) expression in the tumor. | 1. Quantify NRP-1 expression: Similar to integrins, assess NRP-1 levels in your tumor model. (See Protocol 2). |
| 2. Inefficient proteolytic cleavage of iRGD to expose the CendR motif. | 2. In vitro cleavage assay: Incubate the iRGD conjugate with tumor cell lysates or conditioned media and analyze for cleavage products using mass spectrometry. | |
| 3. Dense tumor microenvironment (TME) hindering diffusion. | 3. TME characterization: Use histological staining (e.g., Masson's trichrome for collagen) to assess the density of the ECM. Consider co-treatment with agents that modify the TME. | |
| Inconsistent results between experiments. | 1. Variability in tumor model. | 1. Standardize tumor model: Ensure consistent tumor size and location at the start of treatment. Monitor tumor growth rates. |
| 2. Instability of this compound solution. | 2. Proper handling and storage: Store lyophilized peptide at -20°C or -80°C. Prepare fresh solutions for each experiment as they can be unstable.[14] | |
| 3. Variability in dosing and timing. | 3. Optimize dosing regimen: Perform dose-response and time-course studies to determine the optimal concentration and administration schedule for iRGD and the therapeutic agent. |
Data Presentation
Table 1: In Vitro Binding Affinity of iRGD to Integrins
| Integrin Subtype | IC50 (nM) | Reference Compound |
| αvβ3 | Mid-low nanomolar | Cilengitide |
| αvβ5 | Mid-low nanomolar | Cilengitide |
| αvβ6 | Higher than αvβ3 and αvβ5 | [RGD-Chg-E]-CONH2 |
Data synthesized from a study by D'amore et al. (2023).[15][16]
Table 2: In Vivo Anti-Tumor Efficacy of Doxorubicin (Dox) Formulations in a 4T1 Breast Cancer Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 10 | % Tumor Growth Inhibition |
| Control (No treatment) | ~1200 | 0% |
| cMLV(Dox) | ~600 | 50% |
| iRGD-cMLV(Dox) | ~250 | 79% |
Data adapted from a study evaluating iRGD-conjugated crosslinked multilayer liposomes (cMLV).[13][17]
Experimental Protocols
Protocol 1: Quantification of Integrin αvβ3 Expression by Flow Cytometry
-
Cell Preparation:
-
Harvest tumor cells from your in vivo model and prepare a single-cell suspension using enzymatic digestion (e.g., collagenase, dispase) and mechanical dissociation.
-
Alternatively, use cultured cancer cells from your model.
-
Wash the cells with PBS and resuspend in FACS buffer (PBS with 1-2% BSA).
-
-
Antibody Staining:
-
Incubate the cells with a primary antibody specific for human or mouse integrin αvβ3 (e.g., clone LM609) for 30-60 minutes at 4°C.
-
Include an isotype control antibody for background staining.
-
Wash the cells twice with FACS buffer.
-
-
Secondary Antibody Staining (if required):
-
If the primary antibody is not fluorescently conjugated, incubate with a fluorescently-labeled secondary antibody for 30 minutes at 4°C in the dark.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and analyze on a flow cytometer.
-
Gate on the live cell population and quantify the percentage of positive cells and the mean fluorescence intensity (MFI).
-
Protocol 2: Quantification of Neuropilin-1 (NRP-1) Expression by Western Blotting
-
Protein Extraction:
-
Homogenize tumor tissue or lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against NRP-1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: In Vivo Evaluation of Tumor Penetration using a Fluorescently Labeled iRGD Conjugate
-
Animal Model:
-
Establish tumors in mice until they reach a suitable size for imaging.
-
-
Probe Administration:
-
Intravenously inject the fluorescently labeled iRGD conjugate (e.g., iRGD-Cy5).
-
Include a control group with an unconjugated fluorescent dye or a non-targeting peptide conjugate.
-
-
In Vivo and Ex Vivo Imaging:
-
At various time points post-injection, perform whole-body fluorescence imaging.
-
At the final time point, euthanize the mice, excise the tumors and major organs for ex vivo imaging to quantify biodistribution.[18]
-
-
Microscopy and Penetration Analysis:
-
Cryo-section the excised tumors.
-
Counterstain the sections with markers for blood vessels (e.g., anti-CD31 antibody) and cell nuclei (e.g., DAPI).
-
Acquire images using a confocal or fluorescence microscope.
-
Quantify the penetration depth of the fluorescent probe from the nearest blood vessel into the tumor parenchyma using image analysis software.
-
Visualizations
Caption: The sequential mechanism of iRGD-mediated tumor penetration.
Caption: A general experimental workflow for evaluating iRGD efficiency.
Caption: A decision tree for troubleshooting low iRGD penetration.
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of new this compound analogs for tumor optical imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing iRGD-Drug Co-administration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the co-administration of the iRGD peptide with therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for iRGD-mediated drug delivery?
A1: The this compound, a cyclic nine-amino-acid peptide containing an RGD motif, enhances drug delivery to tumors through a three-step process[1][2][3]:
-
Tumor Homing: The RGD motif in iRGD binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells[1][4][5].
-
Proteolytic Cleavage: Upon binding to integrins, iRGD is proteolytically cleaved by tumor-associated proteases, exposing a C-end Rule (CendR) motif (R/KXXR/K) at its C-terminus[1][3][6].
-
Tumor Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in the tumor microenvironment, which triggers an active transport pathway, leading to increased vascular permeability and deep penetration of the co-administered drug into the tumor parenchyma[1][4][7][8].
Q2: Is covalent conjugation of the drug to iRGD necessary?
A2: No, covalent conjugation is not required. Simple co-administration of iRGD with a therapeutic agent is sufficient to enhance its tumor penetration and efficacy[4][7][9]. The this compound activates a bulk transport process that allows co-administered molecules, ranging from small molecules to nanoparticles and antibodies, to extravasate and penetrate deep into the tumor tissue[7][8].
Q3: What types of drugs can be co-administered with iRGD?
A3: iRGD has been shown to enhance the delivery of a wide variety of therapeutic agents, including:
-
Small molecule chemotherapeutics: (e.g., doxorubicin (B1662922), gemcitabine, paclitaxel)[4][7]
-
Nanoparticles: (e.g., nab-paclitaxel, liposomal doxorubicin, PLGA nanoparticles)[7][9][10]
-
Monoclonal antibodies: (e.g., trastuzumab)[7]
-
Peptides: (e.g., HPRP-A1)[11]
Q4: How does the expression of integrins and NRP-1 affect iRGD efficacy?
A4: The expression levels of αv integrins and NRP-1 in the tumor microenvironment are critical for the successful application of iRGD-mediated drug delivery[10][12][13]. Tumors with high expression of these receptors are more likely to respond to iRGD co-administration[13]. It is recommended to assess the expression of these receptors in your tumor model before initiating experiments.
Q5: What is the recommended molar ratio of iRGD to the co-administered drug?
A5: The optimal molar ratio can vary depending on the specific drug, tumor model, and experimental conditions. However, published studies provide a starting point for optimization. For example, a study co-administering paclitaxel-loaded PLGA nanoparticles with iRGD used a 1:1 mass ratio of PTX and iRGD[10]. Another study used a dose of 4 µmol/kg of iRGD with doxorubicin at 10 mg/kg[7]. It is crucial to perform dose-titration experiments to determine the optimal ratio for your specific application.
Troubleshooting Guides
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no enhancement of drug accumulation in the tumor with iRGD co-administration. | 1. Low expression of αv integrins or NRP-1 in the tumor model.2. Suboptimal iRGD:drug ratio.3. Inefficient proteolytic cleavage of iRGD.4. Poor timing of administration. | 1. Verify Receptor Expression: Confirm the expression of αvβ3, αvβ5 integrins, and NRP-1 in your tumor model using techniques like immunohistochemistry, Western blotting, or flow cytometry[12].2. Optimize iRGD:Drug Ratio: Perform a dose-response study by titrating the concentration of iRGD while keeping the drug concentration constant to find the optimal ratio.3. Assess Protease Activity: While direct assessment can be complex, ensure your tumor model is known to have relevant protease activity. Some studies suggest that the tumor microenvironment is generally rich in proteases capable of cleaving iRGD[1].4. Optimize Dosing Schedule: Experiment with different administration schedules, such as simultaneous co-injection versus sequential injection of iRGD and the drug. |
| High variability in experimental results. | 1. Inconsistent tumor size and vascularization.2. Heterogeneity in receptor expression within tumors.3. Inconsistent formulation and administration of iRGD and the drug. | 1. Standardize Tumor Models: Use animals with tumors of a consistent size and from the same passage number of cancer cells to minimize variability.2. Increase Sample Size: A larger number of animals per group can help to account for biological variability.3. Ensure Proper Formulation: Prepare fresh solutions of iRGD for each experiment as peptide solutions can be unstable[6]. Ensure consistent and accurate administration techniques. |
| Observed toxicity in normal tissues. | 1. iRGD dose is too high.2. The co-administered drug has inherent toxicity. | 1. Reduce iRGD Dose: While iRGD itself has been shown to have low toxicity to normal cells[4], a lower dose may be sufficient to achieve the desired tumor-penetrating effect without off-target effects.2. Dose De-escalation of Drug: One of the benefits of iRGD is the potential to reduce the required dose of the therapeutic agent while maintaining or improving efficacy, thereby reducing side effects[7]. |
| In vitro assays do not show enhanced cytotoxicity with iRGD co-administration. | 1. Lack of a complex tumor microenvironment in 2D cell culture.2. Insufficient protease activity in the cell culture supernatant.3. Low or absent expression of NRP-1 on the cancer cells themselves. | 1. Utilize 3D Spheroid Models: Multicellular tumor spheroids better mimic the 3D architecture and penetration barriers of solid tumors[11].2. Exogenous Protease Addition: Consider adding a low concentration of a relevant protease (e.g., uPA) to the cell culture medium to facilitate iRGD cleavage, though this is not a standard practice and should be carefully controlled.3. Focus on In Vivo Models: The primary benefit of iRGD is enhancing penetration through the tumor stroma and vasculature, an effect best observed in vivo[10]. |
Quantitative Data Summary
Table 1: Enhancement of Drug Accumulation in Tumors with iRGD Co-administration
| Drug | Tumor Model | Fold Increase in Tumor Accumulation | Reference |
| Doxorubicin | 22Rv1 Human Prostate | ~2-fold | [7] |
| Doxorubicin Liposomes | 22Rv1 Human Prostate | 14-fold | [7] |
| Trastuzumab | BT474 Human Breast | 40-fold | [7] |
| Nab-paclitaxel (Abraxane) | BT474 Human Breast | ~2.5-fold (vs. conjugate) | [14] |
| PLGA-DiD Nanoparticles | LS174T Colorectal | ~2-fold | [10] |
| Silicasomes | KPC-derived Orthotopic Pancreatic | ~2.5-fold (vs. conjugate) | [15] |
Table 2: Improvement in Therapeutic Efficacy with iRGD Co-administration
| Drug | Tumor Model | Observation | Reference |
| Doxorubicin (3 mg/kg) | 22Rv1 Human Prostate | Equivalent efficacy to 10 mg/kg Doxorubicin alone | [7] |
| Doxorubicin Liposomes (1 mg/kg) | 22Rv1 Human Prostate | Significantly greater tumor weight reduction vs. drug alone | [7] |
| Trastuzumab | BT474 Human Breast | Increased drug potency at various dose levels | [7] |
| Gemcitabine | Pancreatic Cancer Xenograft (NRP-1 overexpression) | Effective drug accumulation and tumor reduction | [4] |
| Paclitaxel-loaded PLGA Nanoparticles | LS174T Colorectal | Enhanced antitumor effects compared to individual agents | [10] |
Experimental Protocols
Protocol 1: In Vivo Tumor Penetration Assay
This protocol describes a method to visualize and quantify the penetration of a fluorescently labeled drug or nanoparticle into a solid tumor with and without iRGD co-administration.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous or orthotopic xenograft models).
-
Fluorescently labeled drug or nanoparticle (e.g., Doxorubicin with native fluorescence, or a nanoparticle conjugated to a fluorescent dye like DiD or Coumarin-6)[7][10].
-
This compound (freshly prepared solution).
-
Anti-CD31 antibody for staining blood vessels.
-
DAPI for nuclear counterstaining.
-
Tissue embedding medium (e.g., OCT).
-
Confocal microscope.
Procedure:
-
Animal Groups: Divide tumor-bearing mice into at least two groups: (1) Fluorescent drug + PBS, and (2) Fluorescent drug + iRGD.
-
Administration: Intravenously inject the mice with the fluorescent drug and either PBS or iRGD according to the optimized ratio and schedule.
-
Tissue Collection: At a predetermined time point (e.g., 1, 3, or 24 hours post-injection), euthanize the mice and perfuse with PBS[7][10].
-
Tumor Excision and Processing: Excise the tumors and fix them in 4% paraformaldehyde, followed by cryoprotection in sucrose (B13894) solutions. Embed the tumors in OCT and freeze.
-
Immunofluorescence Staining:
-
Cryosection the tumors (e.g., 10-20 µm thickness).
-
Permeabilize the sections with a detergent (e.g., Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., BSA or serum).
-
Incubate with a primary antibody against CD31 to label blood vessels.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Confocal Imaging: Acquire images of the tumor sections using a confocal microscope. Capture the fluorescence from the drug, the blood vessel stain (CD31), and the nuclear stain (DAPI).
-
Image Analysis: Quantify the penetration of the fluorescent drug from the blood vessels into the tumor parenchyma. This can be done by measuring the fluorescence intensity as a function of distance from the nearest blood vessel.
Protocol 2: In Vivo Therapeutic Efficacy Study
This protocol outlines a typical experiment to evaluate the antitumor effect of iRGD co-administration.
Materials:
-
Tumor-bearing mice.
-
Therapeutic drug.
-
This compound.
-
Calipers for tumor measurement.
-
Scale for measuring body weight.
Procedure:
-
Tumor Implantation and Monitoring: Implant cancer cells into mice and allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Animal Grouping: Randomize the mice into experimental groups, for example:
-
Vehicle control (e.g., PBS or saline).
-
iRGD alone.
-
Drug alone.
-
Drug + iRGD.
-
-
Treatment: Administer the treatments intravenously according to a predetermined schedule (e.g., every other day for a total of three injections)[10].
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Observe the general health of the animals.
-
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined maximum size, or at the end of the study period.
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
At the end of the study, excise the tumors and weigh them.
-
Perform statistical analysis (e.g., ANOVA, t-test) to compare the tumor growth inhibition between the different treatment groups.
-
Visualizations
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery | MDPI [mdpi.com]
- 5. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Co-administration of a Tumor-Penetrating Peptide Enhances the Efficacy of Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coadministration of a tumor-penetrating peptide enhances the efficacy of cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Co-administration of iRGD with peptide HPRP-A1 to improve anticancer activity and membrane penetrability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Off-Target Effects of iRGD Peptide
Welcome to the technical support center for the iRGD peptide. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and understand potential off-target effects and other common issues encountered during experiments with the this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions and issues you might encounter.
1. Poor Tumor Penetration or Low Efficacy
Question: My iRGD-conjugated drug (or co-administered drug) is showing limited tumor penetration and lower-than-expected efficacy. What are the possible reasons and how can I troubleshoot this?
Answer:
Poor tumor penetration is a common challenge that can arise from several factors related to the complex, multi-step mechanism of iRGD. Here’s a breakdown of potential causes and solutions:
-
Low Receptor Expression: The efficacy of iRGD is highly dependent on the expression levels of its target receptors on both tumor vasculature and tumor cells.
-
αvβ3 and αvβ5 Integrins: These integrins are the initial docking sites for iRGD on the tumor endothelium.[1][2]
-
Neuropilin-1 (NRP-1): Following cleavage, the exposed C-end Rule (CendR) motif of iRGD binds to NRP-1 to facilitate tissue penetration.[1][2]
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression levels of αvβ3, αvβ5 integrins, and NRP-1 in your specific tumor model (cell line or patient-derived xenograft).
-
Select Appropriate Models: If receptor expression is low, consider using a different tumor model known to have higher expression of these receptors.
-
-
Inefficient Proteolytic Cleavage: The tumor-penetrating activity of iRGD is only activated after it is cleaved by proteases in the tumor microenvironment to expose the CendR motif.[1][3] Troubleshooting Steps:
-
Assess Protease Activity: While challenging to measure directly in vivo, you can assess the cleavage of a fluorescently labeled this compound in vitro using tumor cell lysates or conditioned media.
-
Optimize Conjugation Strategy: Ensure that the conjugation of your drug or nanoparticle to iRGD does not sterically hinder the protease cleavage site.[4]
-
-
Competition for Integrin Binding: Other ligands present in the extracellular matrix can compete with the this compound for binding to integrins.[5] Troubleshooting Steps:
-
Optimize Dosing: A dose-response study can help determine the optimal concentration of the iRGD conjugate to saturate the target receptors.
-
Control Experiments: Include control groups with non-targeting peptides to assess the baseline level of tumor accumulation.
-
2. Off-Target Accumulation in Healthy Tissues
Question: I am observing significant accumulation of my iRGD-conjugated therapeutic in non-tumor tissues. What could be causing this and how can I minimize it?
Answer:
While iRGD is designed for tumor specificity, off-target accumulation can occur. Understanding the potential causes is key to mitigating this issue.
-
Integrin Expression on Healthy Tissues: While overexpressed in tumors, some integrins are also present on healthy, proliferating endothelial cells, such as those in healing wounds or sites of inflammation. Troubleshooting Steps:
-
Biodistribution Studies: Conduct thorough biodistribution studies using radiolabeled or fluorescently-tagged iRGD conjugates to quantify accumulation in all major organs.
-
Histological Analysis: Perform histological analysis of non-target organs showing high uptake to identify the specific cell types where the conjugate is accumulating.
-
-
Premature Drug Release: If using a drug conjugate, the linker connecting the drug to iRGD might be unstable in circulation, leading to premature release of the drug and non-specific toxicity.[4] Troubleshooting Steps:
-
Linker Stability Assays: Test the stability of your linker in plasma in vitro.
-
Optimize Linker Chemistry: Choose a more stable linker chemistry to ensure the drug is primarily released within the tumor microenvironment.
-
3. Potential Immunogenicity
Question: I am concerned about the potential immunogenicity of the this compound in my in vivo studies. Is this a known issue and are there ways to address it?
Answer:
Peptides, including RGD-based peptides, can have the potential to elicit an immune response.[5][6]
Troubleshooting & Mitigation Strategies:
-
Peptide Modification: Modifications to the peptide sequence, such as enlarging the peptide ring, have been shown to reduce the incidence of anaphylaxis in animal models.[5][7]
-
Monitor for Immune Response: In preclinical studies, monitor for signs of an immune reaction, such as changes in animal behavior, weight loss, or anaphylaxis upon repeated injections.
-
Immunogenicity Assays: For clinical development, it is crucial to perform immunogenicity risk assessments, including in silico and in vitro T-cell epitope mapping.[8]
Quantitative Data Summary
The following table summarizes the binding affinities of iRGD for its primary receptors. This data is crucial for understanding the peptide's targeting capabilities.
| Receptor | Ligand | IC50 (nM) | Reference |
| αvβ3 Integrin | iRGD | 25.1 ± 3.2 | [9] |
| αvβ5 Integrin | iRGD | 63.1 ± 7.5 | [9] |
| αvβ6 Integrin | iRGD | >1000 | [9] |
Note: IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a reference ligand. Lower values indicate higher affinity. Data are shown as the mean of three independent experiments ± SEM.[9]
Experimental Protocols
1. In Vitro Integrin Binding Assay
This protocol is adapted from a solid-phase binding assay to determine the affinity of iRGD for different integrin subtypes.[9][10]
Materials:
-
96-well microtiter plates
-
Purified recombinant human integrin receptors (αvβ3, αvβ5, αvβ6)
-
This compound and control peptides
-
Biotinylated vitronectin or fibronectin
-
Streptavidin-peroxidase complex
-
Substrate reagent solution
-
Plate reader
Procedure:
-
Coat the wells of a 96-well plate with the desired integrin receptor overnight at 4°C.
-
Block non-specific binding sites with a blocking solution (e.g., 1% BSA in coating buffer) for 2 hours at room temperature.
-
Add various concentrations of the this compound along with a constant concentration of the biotinylated ligand (vitronectin for αvβ3 and αvβ5, fibronectin for αvβ6).
-
Incubate for 3 hours at room temperature.
-
Wash the wells to remove unbound reagents.
-
Add the streptavidin-peroxidase complex and incubate for 1 hour at room temperature.
-
Wash the wells again.
-
Add the substrate solution and incubate for 15 minutes.
-
Stop the reaction with an appropriate stop solution (e.g., 0.25 M H₂SO₄).
-
Read the absorbance at 415 nm using a microplate reader.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
2. In Vivo Biodistribution Study
This protocol outlines a typical procedure for assessing the biodistribution of a fluorescently-labeled iRGD conjugate in a tumor-bearing mouse model.[11]
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Fluorescently-labeled iRGD conjugate (e.g., iRGD-ZW800)
-
In vivo imaging system (IVIS)
-
Anesthesia
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Inject the fluorescently-labeled iRGD conjugate intravenously via the tail vein.
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) using an in vivo imaging system.
-
At the final time point, euthanize the mice and excise the tumor and major organs (heart, lungs, liver, spleen, kidneys).
-
Image the excised organs and the tumor ex vivo to quantify the fluorescence intensity.
-
Calculate the tumor-to-muscle ratio and the percentage of injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
The following diagrams illustrate key concepts related to iRGD's mechanism of action and experimental workflows.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropilins: C-end rule peptides and their association with nociception and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activatable iRGD-based peptide monolith: targeting, internalization, and fluorescence activation for precise tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors Influencing the Immunogenicity and Immunotoxicity of Cyclic RGD Peptide-Modified Nanodrug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
Technical Support Center: Strategies to Reduce iRGD Peptide Immunogenicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the iRGD peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address and mitigate the potential immunogenicity of iRGD in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peptide immunogenicity and why is it a concern for iRGD?
A1: Immunogenicity is the ability of a substance, such as a peptide, to provoke an immune response in the body. For therapeutic peptides like iRGD, this can lead to the production of anti-drug antibodies (ADAs). These ADAs can neutralize the peptide's therapeutic effect, alter its pharmacokinetic profile, and in some cases, cause adverse events such as allergic reactions.[1][2] While iRGD is a relatively small peptide, it can still be recognized by the immune system as foreign, making immunogenicity a critical factor to consider during drug development.[3][4]
Q2: How can I predict the potential immunogenicity of my iRGD construct?
A2: In silico (computational) tools are the first line of defense for predicting immunogenicity.[5][6] These algorithms screen the amino acid sequence of your iRGD construct to identify potential T-cell and B-cell epitopes, which are the specific parts of the peptide that immune cells recognize.[7][8] By identifying these "hotspots," you can proactively modify the peptide to reduce its immunogenic potential before beginning costly and time-consuming in vitro or in vivo studies.[9]
Table 1: Comparison of Common In Silico Immunogenicity Prediction Tools
| Tool | Prediction Focus | Key Features |
| EpiMatrix | T-cell epitopes (MHC Class I & II binding) | Identifies potential inflammatory and regulatory T-cell epitopes.[7][10] |
| NetMHCpan | T-cell epitopes (MHC Class I binding) | Pan-specific algorithm that can predict binding to a wide range of MHC alleles.[11][12] |
| SYFPEITHI | T-cell epitopes (MHC Class I & II binding) | Database of known T-cell epitopes and MHC binding motifs.[7] |
| JanusMatrix | T-cell epitopes | Assesses the potential for a T-cell epitope to mimic a self-epitope, thereby predicting potential for breaking immune tolerance.[7][10] |
Q3: What are the primary strategies to reduce the immunogenicity of the this compound?
A3: There are two main approaches to deimmunization:
-
Epitope Modification: This involves altering the amino acid sequence of iRGD to remove or disrupt T-cell or B-cell epitopes.[8][12] This can be achieved through site-directed mutagenesis to substitute key amino acid residues.[13] The goal is to reduce the peptide's ability to bind to Major Histocompatibility Complex (MHC) molecules, a crucial step in initiating a T-cell dependent immune response, without compromising its therapeutic activity.[14]
-
Shielding Approaches: These methods aim to "hide" the this compound from the immune system.[1] Common techniques include:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can create a protective layer that masks immunogenic epitopes.[1][15][16][17][18]
-
Glycosylation: The addition of sugar molecules can also shield epitopes and reduce immunogenicity.[1][12]
-
Encapsulation: Incorporating iRGD into nanocarriers like liposomes or polymeric nanoparticles can protect it from immune surveillance and prolong its circulation time.[4][19]
-
Troubleshooting Guides
Problem 1: High levels of anti-iRGD antibodies detected in my in vivo study.
| Potential Cause | Troubleshooting Step |
| Presence of strong T-cell epitopes in the iRGD construct. | 1. Perform in silico epitope mapping to identify potential immunogenic regions.[5][7] 2. Synthesize modified iRGD peptides with amino acid substitutions in the predicted epitope regions.[20][21] 3. Test the modified peptides in in vitro T-cell proliferation assays to confirm reduced immunogenicity.[22][23] |
| The this compound is being rapidly processed and presented by antigen-presenting cells (APCs). | 1. Consider PEGylating the this compound to shield it from APCs.[1][16] 2. Experiment with different sizes and configurations of PEG to optimize shielding without losing activity.[15] |
| The formulation or delivery vehicle is acting as an adjuvant. | 1. Evaluate the immunogenicity of the vehicle alone. 2. If using a nanocarrier, ensure it is made from biocompatible and non-immunogenic materials.[24] |
Problem 2: My deimmunized this compound shows reduced binding affinity to its target.
| Potential Cause | Troubleshooting Step |
| Amino acid substitutions have altered the peptide's conformation. | 1. Use computational modeling to predict the structural impact of mutations before synthesis. 2. Make more conservative amino acid substitutions (e.g., replacing an amino acid with one of similar size and charge). |
| PEGylation is sterically hindering the binding site. | 1. Try using a smaller PEG molecule. 2. Alter the site of PEG conjugation to be further away from the active binding motif. |
| The modification interferes with the RGD motif essential for integrin binding. | 1. Avoid making modifications directly within the RGD sequence. 2. Focus on modifying flanking sequences that may be contributing to immunogenicity. |
Experimental Protocols
Protocol 1: In Silico T-Cell Epitope Prediction
This protocol outlines the general workflow for using computational tools to predict the immunogenicity of your this compound.
Methodology:
-
Obtain the amino acid sequence of your iRGD construct in FASTA format.
-
Select an appropriate in silico tool based on your needs (e.g., T-cell vs. B-cell epitope prediction, specific MHC allele coverage).[5][7][11]
-
Define the parameters for the prediction, such as the set of human leukocyte antigen (HLA) alleles to be screened against. A broad selection of alleles is recommended to cover a diverse population.
-
Run the prediction algorithm. The tool will analyze the peptide sequence and provide a score for each potential epitope, indicating its binding affinity to the selected MHC molecules.[6]
-
Analyze the results to identify "hotspots" – regions of the peptide with a high density of predicted T-cell epitopes. These are the primary candidates for modification.
Protocol 2: In Vitro T-Cell Proliferation Assay
This assay is used to experimentally validate the immunogenic potential of the this compound by measuring its ability to stimulate T-cell proliferation.
Methodology:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using density gradient centrifugation. It is crucial to use a diverse panel of donors to account for HLA polymorphism.[22][25]
-
Label the PBMCs with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture the labeled PBMCs with the this compound at various concentrations. Include positive controls (e.g., a known mitogen like Phytohaemagglutinin) and negative controls (vehicle only).[25]
-
Incubate the cells for 5 to 7 days to allow for T-cell activation and proliferation.
-
Analyze by flow cytometry. As T-cells divide, the CFSE dye is distributed equally between daughter cells, leading to a measurable dilution of the fluorescent signal. The degree of CFSE dilution is directly proportional to the extent of T-cell proliferation.[25]
Table 2: Interpreting T-Cell Proliferation Assay Results
| Result | Interpretation | Next Steps |
| High proliferation with wild-type iRGD | The peptide is immunogenic in this donor population. | Proceed with testing deimmunized versions of the peptide. |
| Low proliferation with wild-type iRGD | The peptide has low immunogenic potential in this donor population. | Test in a wider range of donors to confirm. |
| Significantly lower proliferation with modified iRGD compared to wild-type | The modifications successfully reduced immunogenicity. | Confirm that the peptide's activity is retained. |
| High proliferation in negative control | Assay contamination or non-specific stimulation. | Repeat the assay with fresh reagents and cells. |
By following these guidelines and protocols, researchers can better understand, predict, and mitigate the immunogenicity of iRGD peptides, ultimately facilitating their successful translation into clinical applications.
References
- 1. Deimmunization of protein therapeutics - Recent advances in experimental and computational epitope prediction and deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico Immunogenicity Assessment of Therapeutic Peptides - Li - Current Medicinal Chemistry [rjpbr.com]
- 6. Frontiers | In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements [frontiersin.org]
- 7. In silico methods for immunogenicity risk assessment and human homology screening for therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-biolabs.com [creative-biolabs.com]
- 9. epivax.com [epivax.com]
- 10. epivax.com [epivax.com]
- 11. researchgate.net [researchgate.net]
- 12. Deimmunization of protein therapeutics – Recent advances in experimental and computational epitope prediction and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protein deimmunization via structure-based design enables efficient epitope deletion at high mutational loads - PMC [pmc.ncbi.nlm.nih.gov]
- 14. nibn.co.il [nibn.co.il]
- 15. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. PEGylation is effective in reducing immunogenicity, immunotoxicity, and hepatotoxicity of α-momorcharin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Structural and functional impacts of amino acid substitutions that create blood group antigens: implications for immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Residue substitution enhances the immunogenicity of neoepitopes from gastric cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. fda.gov [fda.gov]
- 24. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 25. youtube.com [youtube.com]
Impact of tumor microenvironment pH on iRGD activity
Technical Support Center: iRGD Peptide
Welcome to the technical support center for the this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the use of iRGD, with a specific focus on the influence of the tumor microenvironment (TME).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of iRGD for tumor penetration?
A1: The this compound (sequence: CRGDKGPDC) utilizes a three-step mechanism to achieve tumor penetration[1][2][3][4]:
-
Integrin Binding: The RGD (Arginine-Glycine-Aspartic acid) motif within the this compound first binds to αv integrins (such as αvβ3 and αvβ5), which are often overexpressed on tumor endothelial cells.[1][2]
-
Proteolytic Cleavage: Once bound to integrin, iRGD is exposed to proteases present in the tumor microenvironment. These enzymes cleave the peptide, exposing a previously hidden C-terminal motif (R/KXXR/K) known as the C-end Rule or CendR motif.[1][2][5][6]
-
Neuropilin-1 (NRP-1) Binding & Internalization: The newly exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor also present on tumor cells and vasculature. This binding event triggers an endocytic pathway, leading to the internalization and transport of iRGD and any associated cargo deep into the tumor tissue.[1][2][7][8]
Q2: Does the acidic pH of the tumor microenvironment directly activate the this compound?
A2: This is a common point of confusion. The acidic pH of the tumor microenvironment does not directly cleave or activate the this compound itself. Instead, the activation of iRGD is an enzymatic process performed by proteases found in the TME.[1][5][6] The low pH is a critical characteristic of this environment and contributes to the overall pathophysiology that allows iRGD to function, but it is not the direct molecular switch. Some drug delivery systems are designed to be pH-sensitive, releasing their payload in the acidic TME, and can be used in conjunction with iRGD for a multi-stage targeting approach.[1][9]
Q3: Which cancer types are the best candidates for iRGD-mediated delivery?
A3: The efficacy of iRGD is dependent on the expression of its receptors. Therefore, it is expected to be most effective in tumors that overexpress both αv integrins and Neuropilin-1 (NRP-1).[2][10] This includes a wide range of solid tumors, such as certain types of glioblastoma, prostate cancer, breast cancer, pancreatic cancer, and non-small cell lung cancer.[1][11] It is crucial to verify the expression levels of these receptors in your specific cancer model before beginning experiments.
Q4: Can iRGD be co-administered with a drug, or does it need to be conjugated?
A4: Both co-administration and direct conjugation have been shown to be effective.[2] Co-administration of iRGD can enhance the penetration of a separate therapeutic agent into the tumor.[2][12] This occurs because the binding of the cleaved iRGD to NRP-1 can trigger a bulk transport process that sweeps along nearby molecules.[2] Conjugating the drug directly to the this compound ensures that the therapeutic payload is carried along with the peptide throughout its targeting and internalization journey.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments.
Issue 1: Low cellular uptake or poor tumor penetration of my iRGD-conjugated agent in vitro.
| Potential Cause | Recommended Solution |
| 1. Low Receptor Expression: The target cells have low or no expression of αv integrins or Neuropilin-1 (NRP-1).[13] | Verify Receptor Levels: Use Western Blot or Flow Cytometry to confirm the expression of αvβ3, αvβ5, and NRP-1 in your cell line. If expression is low, consider using a different, validated cell model. |
| 2. Insufficient Protease Activity: The in vitro model (e.g., monolayer culture) lacks the necessary proteases to cleave iRGD and expose the CendR motif. | Modify Culture Conditions: For spheroid or 3D models, consider co-culturing with tumor-associated fibroblasts or macrophages, which can secrete the required proteases. Alternatively, you can pre-cleave the this compound with a suitable enzyme like trypsin before the experiment to simulate activation. |
| 3. Suboptimal Incubation Time: The duration of the experiment may be too short for the multi-step process to occur. | Optimize Incubation Time: Perform a time-course experiment (e.g., 1, 4, 12, 24 hours) to determine the point of maximum uptake for your specific model. |
| 4. Incorrect Peptide Conformation: The disulfide bond that creates the cyclic structure of iRGD is critical for its initial integrin binding activity.[12] | Confirm Peptide Integrity: Verify the correct cyclization and purity of your this compound using mass spectrometry and HPLC. Ensure that reducing agents that could break the disulfide bond are absent from your experimental buffer. |
Issue 2: High variability in cytotoxicity assay results between experiments.
| Potential Cause | Recommended Solution |
| 1. Inconsistent Cell Seeding: Uneven cell density across wells of a microplate.[13] | Standardize Seeding: Use an automated cell counter for accurate cell counts and ensure a homogenous cell suspension before plating. |
| 2. Peptide/Conjugate Solubility Issues: The iRGD-drug conjugate may have poor solubility in the culture medium, leading to precipitation. | Check Solubility: Visually inspect the media for precipitates after adding the conjugate. Use a small amount of a biocompatible solvent like DMSO to create a stock solution before diluting it in the final medium. Run a vehicle control to account for any solvent effects. |
| 3. Fluctuations in Culture pH: Drastic changes in the pH of the culture medium can affect cell health and enzyme activity. | Maintain pH: Ensure your incubator's CO₂ levels are stable and use a well-buffered culture medium. For experiments simulating the TME, use a medium specifically formulated for a lower pH (e.g., 6.5-6.8) and allow cells to acclimate. |
Quantitative Data Summary
The binding affinity of iRGD to its target integrins is a critical parameter for its initial tumor-homing function.
Table 1: Binding Affinity of iRGD for Target Receptors
| Peptide | Target Receptor | Assay Type | Affinity (IC₅₀) | Reference |
| iRGD | αvβ3 Integrin | Solid-Phase Binding | 15.6 ± 2.1 nM | [14] |
| iRGD | αvβ5 Integrin | Solid-Phase Binding | 39.5 ± 12.5 nM | [14] |
| iRGD | αvβ6 Integrin | Solid-Phase Binding | 243.3 ± 45.1 nM | [14] |
| Cilengitide (Ref.) | αvβ3 Integrin | Solid-Phase Binding | 1.0 ± 0.1 nM | [14] |
Note: IC₅₀ is the concentration of a ligand that inhibits 50% of the specific binding of a radiolabeled ligand. A lower IC₅₀ value indicates a higher binding affinity.
Experimental Protocols
Protocol 1: In Vitro Cell Internalization Assay
This protocol is used to visually and quantitatively assess the uptake of a fluorescently labeled iRGD conjugate into cancer cells.
Materials:
-
Target cancer cells (e.g., U-87 MG, PC-3)
-
8-well chamber slides or glass-bottom dishes
-
Complete culture medium
-
Fluorescently labeled iRGD (e.g., AF488-iRGD)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI (e.g., ProLong Gold)
-
Fluorescence or confocal microscope
Procedure:
-
Cell Seeding: Seed 3 x 10⁴ cells per well into 8-well chamber slides and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Treatment: Prepare a 5 nM solution of fluorescently labeled iRGD in complete culture medium. Remove the old medium from the cells and add the iRGD solution.
-
Incubation: Incubate the cells for 1-4 hours at 37°C.
-
Washing: Gently wash the cells three times with ice-cold PBS (pH 7.4) to remove any unbound peptide.
-
Fixation: Fix the cells by adding 4% PFA and incubating for 15 minutes at 4°C.
-
Final Wash & Mounting: Wash the cells twice with PBS. Add a drop of mounting medium with DAPI to stain the nuclei and place a coverslip.
-
Imaging: Visualize the cells using a fluorescence microscope. The fluorescent signal from the labeled iRGD will indicate cellular uptake, while DAPI will stain the nucleus.
Protocol 2: Measuring Intracellular pH (pHi)
This protocol provides a general method to monitor the intracellular pH of cells during an experiment, which can be important for understanding cellular responses to environmental conditions. This uses a fluorescent dye like SNARF-1.
Materials:
-
Target cells cultured on glass coverslips
-
SNARF-1 AM fluorescent dye
-
DMSO
-
Tyrode's solution (or other suitable buffer)
-
Calibration buffers (a set of buffers with known pH values, e.g., pH 5.5, 6.5, 7.5) containing a protonophore like nigericin.
-
Fluorescence microscopy system capable of ratiometric imaging.
Procedure:
-
Dye Loading: Prepare a 1-5 µM working solution of SNARF-1 AM in Tyrode's solution. Incubate the cells with the dye solution for 30-60 minutes at 37°C.
-
De-esterification: Wash the cells with fresh Tyrode's solution and incubate for another 30 minutes to allow intracellular esterases to cleave the AM group, trapping the dye inside the cells.
-
Dynamic pHi Recording: Place the coverslip on the microscope stage. Excite the cells at the appropriate wavelength (e.g., 550 nm for SNARF-1).[15] Record the emitted fluorescence at two wavelengths (e.g., 585 nm and 630 nm).[15] The ratio of these intensities correlates with the intracellular pH.
-
Calibration: At the end of the experiment, perfuse the cells with the series of calibration buffers (from pH 5.5 to 7.5) containing the protonophore. This will equilibrate the intracellular and extracellular pH. Record the fluorescence ratios at each known pH value to generate a calibration curve.
-
Data Analysis: Use the calibration curve to convert the fluorescence ratios recorded during the experiment into actual pHi values.
Visualizations
Caption: The multi-step activation pathway of the this compound within the tumor microenvironment.
References
- 1. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems [mdpi.com]
- 7. Access granted: iRGD helps silicasome-encased drugs breach the tumor barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tumor acidic microenvironment-induced drug release of RGD peptide nanoparticles for cellular uptake and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Co-Administration Of iRGD Enhances Tumor-Targeted Delivery And Anti-Tumor Effects Of Paclitaxel-Loaded PLGA Nanoparticles For Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Molecular View on the this compound Binding Mechanism: Implications for Integrin Activity and Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol to record and quantify the intracellular pH in contracting cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: iRGD Resistance in Cancer Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the iRGD peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to iRGD resistance in your cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for the this compound?
A1: The this compound (sequence: CRGDKGPDC) facilitates tumor penetration through a three-step mechanism.[1][2] First, its Arginine-Glycine-Aspartic acid (RGD) motif binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some cancer cells.[1][3] This binding is followed by proteolytic cleavage of the peptide within the tumor microenvironment, which exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K).[1][3][4] Finally, this exposed CendR motif binds to Neuropilin-1 (NRP-1), triggering an endocytic pathway that enhances the penetration of the this compound—and any conjugated or co-administered therapeutic agent—deep into the tumor tissue.[1][3]
Q2: What are the primary known mechanisms of resistance to iRGD-based therapies?
A2: Resistance to iRGD-based therapies can arise from several factors that disrupt its mechanism of action or counteract the effects of the delivered therapeutic agent:
-
Low Receptor Expression: The target cancer cells may have insufficient surface expression of αvβ3/αvβ5 integrins or Neuropilin-1 (NRP-1), preventing the initial binding or the subsequent internalization step.[5]
-
Inefficient Proteolytic Cleavage: The tumor microenvironment may lack the specific proteases, such as urokinase-type plasminogen activator (uPA) or certain matrix metalloproteinases (MMPs), required to cleave the this compound and expose the CendR motif.[4][5]
-
Activation of Pro-Survival Signaling Pathways: Cancer cells can activate intrinsic survival pathways, such as the PI3K/Akt and MAPK pathways.[5] These pathways can promote cell survival and proliferation, effectively counteracting the cytotoxic effects of the drug delivered by iRGD, even if the delivery itself is successful.
-
Drug Efflux Pumps: Cancer cells may overexpress ATP-binding cassette (ABC) transporters (e.g., P-glycoprotein, ABCG2), which actively pump the therapeutic drug out of the cell, reducing its intracellular concentration and efficacy.[5]
-
Dense Tumor Microenvironment: The physical barrier created by a dense extracellular matrix (ECM) and high stromal content, orchestrated by cancer-associated fibroblasts (CAFs), can impede the penetration of iRGD and its cargo.[6]
Q3: How can I determine if my cancer cell line is likely to be resistant to iRGD?
A3: Before extensive experimentation, you can assess your cell line's potential for iRGD sensitivity by:
-
Assessing Receptor Expression: Use techniques like flow cytometry or Western blotting to quantify the surface expression levels of αvβ3 integrin, αvβ5 integrin, and Neuropilin-1 (NRP-1). Cell lines with high expression of both an αv integrin and NRP-1 are better candidates.
-
Evaluating Protease Activity: While more complex, zymography or specific activity assays can be used to determine if the cell line or its conditioned media contains active proteases capable of cleaving the this compound.
-
Consulting Literature: Review published studies to see if your cell line has been characterized for the expression of these key proteins or its response to other targeted therapies that rely on these pathways.
Troubleshooting Guides
This section addresses common issues encountered during iRGD experiments in a question-and-answer format.
Issue 1: The iRGD-conjugated drug shows low efficacy or no improvement over the unconjugated drug.
| Potential Cause | Recommended Solution |
| 1. Low expression of αvβ3/αvβ5 integrins or Neuropilin-1 (NRP-1). The this compound's targeting and penetration are dependent on these receptors.[5] | 1. Verify Receptor Expression: Confirm the expression levels of αvβ3, αvβ5, and NRP-1 in your cell line using flow cytometry or immunofluorescence staining (See Protocol 1). If expression is low or absent, consider using a different cell model known to express these receptors. |
| 2. Inefficient cleavage of the this compound. The CendR motif must be exposed to bind to NRP-1 and trigger penetration.[5] | 2. Assess Protease Activity: Test for the presence of relevant proteases like uPA or MMPs in your cell culture supernatant. If protease activity is low, you might consider exogenous addition of a recombinant protease as a positive control in mechanistic studies, or select a different cell line. The use of protease inhibitors can also confirm dependency. |
| 3. High levels of drug efflux pumps (e.g., P-glycoprotein, ABCG2). These transporters can actively remove the therapeutic payload from the cell.[5] | 3. Evaluate Efflux Pump Activity: Use Western blotting to check for the expression of common efflux pumps. You can also perform a functional assay using a fluorescent substrate for these pumps. Consider co-administration with an efflux pump inhibitor (e.g., verapamil) to see if this restores sensitivity. |
| 4. Activation of pro-survival signaling pathways. Pathways like PI3K/Akt and MAPK can counteract the cytotoxic effects of the delivered drug.[5] | 4. Profile Signaling Pathways: Use Western blotting to assess the phosphorylation status (activation) of key proteins in the PI3K/Akt (p-Akt) and MAPK (p-ERK) pathways. Consider combination therapy with inhibitors of these pathways to enhance the efficacy of the iRGD-drug conjugate. |
Issue 2: Low or no cellular uptake of fluorescently-labeled iRGD in in vitro assays.
| Potential Cause | Recommended Solution |
| 1. Suboptimal concentration of the conjugate. | 1. Titrate Conjugate Concentration: Perform a dose-response experiment to determine the optimal concentration for uptake in your cell line. |
| 2. Incorrect incubation time. | 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) to identify the point of maximum uptake.[7] |
| 3. Low receptor expression on target cells. | 1. Confirm Receptor Expression: As mentioned previously, verify integrin and NRP-1 expression levels. |
| 4. Issues with the fluorescent label. | 4. Check Fluorophore Stability and Quenching: Ensure the fluorophore is stable under your experimental conditions and not quenched. Run a control with the free fluorophore. |
Issue 3: High variability in cytotoxicity (e.g., MTT) assay results.
| Potential Cause | Recommended Solution |
| 1. Inconsistent cell seeding density. | 1. Ensure Uniform Cell Seeding: Use an automated cell counter for accurate cell counts and ensure even distribution in the wells. |
| 2. Interference from the peptide or drug vehicle. | 2. Include Proper Controls: Always include wells with vehicle-only and unconjugated peptide controls to account for any background effects. |
| 3. Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | 3. Optimize Solubilization: Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization solution. |
Data Presentation
The following tables provide examples of how to structure your quantitative data for clear comparison. Researchers should determine these values for their specific experimental systems.
Table 1: Example IC50 Values for Doxorubicin vs. iRGD-Doxorubicin Conjugate
| Cell Line | Receptor Profile | IC50 Doxorubicin (µM)[8][9] | IC50 iRGD-Doxorubicin (µM) | Fold-Increase in Sensitivity |
| A549 (Lung Cancer) | NRP-1 High, αvβ3/β5 Positive[9][10] | > 20 (Resistant) | User-determined value | User-calculated value |
| MCF-7 (Breast Cancer) | NRP-1 Moderate, αvβ3/β5 Positive | 2.5 (Sensitive)[8] | User-determined value | User-calculated value |
| Huh7 (Liver Cancer) | NRP-1 Low, αvβ3/β5 Variable | > 20 (Resistant)[8] | User-determined value | User-calculated value |
| BFTC-905 (Bladder Cancer) | User-determined profile | 2.3 (Sensitive)[8] | User-determined value | User-calculated value |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time). The values presented are for illustrative purposes.
Table 2: Example Receptor Expression Levels in Cancer Cell Lines
| Cell Line | Cancer Type | αvβ3 Integrin Expression (MFI) | NRP-1 Expression (MFI) | Predicted iRGD Sensitivity |
| OVCAR-8 [5] | Ovarian | High | High | High |
| A549 [10] | Lung | High (68.5% positive) | High (94.5% positive) | High |
| HEI-193 [5] | Schwannoma | Moderate-High | High | Moderate-High |
| User Cell Line X | User-defined | User-determined value | User-determined value | User-predicted |
*MFI: Mean Fluorescence Intensity as determined by flow cytometry. Values are relative and should be compared to isotype controls.
Signaling Pathways and Experimental Workflows
References
- 1. Akt1 Signaling Regulates Integrin Activation, Matrix Recognition, and Fibronectin Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Multifaceted Role of the Urokinase-Type Plasminogen Activator (uPA) and Its Receptor (uPAR): Diagnostic, Prognostic, and Therapeutic Applications [frontiersin.org]
- 7. Regulation of MAPKs by growth factors and receptor tyrosine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing iRGD Density on Nanoparticle Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you successfully optimize the density of the iRGD peptide on your nanoparticle surfaces for enhanced tumor targeting and penetration.
Frequently Asked Questions (FAQs)
Q1: What is the this compound and what is its mechanism of action?
A: The this compound (sequence: CRGDKGPDC) is a tumor-penetrating peptide designed to enhance the delivery of therapeutic agents into tumor tissue.[1] Its mechanism involves a three-step process:
-
Homing to Tumor Vasculature: The arginine-glycine-aspartic acid (RGD) motif within iRGD selectively binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells.[2][3]
-
Proteolytic Cleavage: Once bound to integrins, the this compound is cleaved by tumor-associated proteases, exposing a C-terminal CendR (C-end rule) motif (RGDK).[4]
-
Enhanced Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor that is also highly expressed on tumor cells.[1][2][4] This binding event triggers an endocytic/exocytic transport pathway, facilitating the penetration of the nanoparticle deep into the tumor tissue, beyond the blood vessels.[1][3]
References
- 1. mdpi.com [mdpi.com]
- 2. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RGD-based self-assembling nanodrugs for improved tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanoparticles coated with the tumor-penetrating peptide iRGD reduce experimental breast cancer metastasis in the brain - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle for Tumor Targeting: iRGD vs. RGD Peptides
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic agents to tumor sites remains a critical challenge. This guide provides an in-depth comparison of two prominent tumor-targeting peptides: the conventional Arginine-Glycine-Aspartic acid (RGD) peptide and its advanced counterpart, the internalizing RGD (iRGD) peptide. By delving into their mechanisms of action, binding affinities, tumor penetration capabilities, and therapeutic efficacy, this document aims to equip researchers with the necessary information to make informed decisions for their cancer therapy and diagnostic development programs.
At the core of their function, both RGD and iRGD peptides leverage the overexpression of integrins on the surface of tumor cells and angiogenic blood vessels to achieve tumor homing. However, a key structural and functional distinction gives iRGD a significant advantage in penetrating deep into the tumor parenchyma, a feat that has proven to be a major hurdle for many cancer therapies.
Mechanism of Action: A Tale of Two Targeting Strategies
The fundamental difference between RGD and iRGD lies in their interaction with cellular receptors.
RGD Peptides: Conventional RGD peptides function through a single-receptor targeting mechanism. The RGD motif specifically binds to various integrins, such as αvβ3, αvβ5, and α5β1, which are highly expressed on tumor endothelial cells and some cancer cells.[1][2] This binding event anchors the RGD-conjugated therapeutic agent to the tumor vasculature, leading to its accumulation at the tumor site. However, the penetration of these agents into the dense tumor tissue is often limited.[1]
iRGD Peptides: The iRGD peptide (prototypical sequence: CRGDKGPDC) employs a sophisticated three-step dual-receptor targeting and penetration mechanism.[3][4][5]
-
Integrin Binding: Similar to conventional RGD peptides, the RGD motif within iRGD first binds to αv integrins on tumor endothelial cells.[4][5]
-
Proteolytic Cleavage: Following integrin binding, the this compound is proteolytically cleaved by tumor-associated proteases, exposing a cryptic C-terminal motif known as the C-end Rule (CendR) motif (R/KXXR/K).[4][5]
-
Neuropilin-1 (NRP-1) Binding and Internalization: The exposed CendR motif then binds to Neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and vasculature. This second binding event triggers an endocytic/exocytotic transport pathway, facilitating the deep penetration of the this compound, and any co-administered or conjugated therapeutic agent, into the extravascular tumor tissue.[3][4][6]
This unique mechanism of action allows iRGD to overcome the high interstitial fluid pressure and dense extracellular matrix that often limit the efficacy of cancer drugs.
Data Presentation: A Quantitative Comparison
The superiority of iRGD in tumor targeting and therapeutic enhancement has been demonstrated in numerous preclinical studies. The following tables summarize the key quantitative data comparing the performance of iRGD and conventional RGD peptides.
| Peptide | Target Integrins | IC50 (nM) vs. αvβ3 | IC50 (nM) vs. αvβ5 | IC50 (nM) vs. αvβ6 | Reference |
| iRGD | αvβ3, αvβ5, αvβ6 | 36 ± 14 | 75 ± 10 | 191 ± 44 | [7] |
| c(RGDfK) | αvβ3, αvβ5 | 49.9 ± 5.5 | - | - | [8] |
| c(RGDyK) | αvβ3 | - | - | - | [8] |
| DOTA-P-RGD | αvβ3 | 44.3 ± 3.5 | - | - | [8] |
Table 1: Comparative Binding Affinities (IC50) of iRGD and various RGD peptides for different integrin subtypes. Lower IC50 values indicate higher binding affinity.
| Study Type | Peptide Conjugate/Co-administration | Tumor Model | Key Findings | Reference |
| Metastasis Inhibition | iRGD-NWs vs. CRGDC-NWs | Breast Cancer Brain Metastasis | iRGD-NWs reduced the number of brain tumors by about 60% compared to the vehicle and CRGDC-NW groups. | [9] |
| Tumor Accumulation | iRGD-Abraxane vs. CRGDC-Abraxane | Human Breast Cancer | iRGD-Abraxane accumulated in the tumor 11-fold more than nontargeted Abraxane and approximately 4-fold more than CRGDC-Abraxane. | [10] |
| Therapeutic Efficacy | Gemcitabine (B846) + iRGD | Pancreatic Cancer | Co-administration of gemcitabine with iRGD significantly improved survival rates in a murine pancreatic cancer model overexpressing NRP-1. | [3] |
| Therapeutic Efficacy | Doxorubicin (B1662922) + iRGD | Peritoneal Carcinomatosis | Intraperitoneally co-injected doxorubicin with iRGD resulted in an approximately 1.5 times higher intratumoral aggregation of the drug. | [4] |
Table 2: Summary of Preclinical Studies Comparing the Efficacy of iRGD and RGD Peptides.
Experimental Protocols
To ensure the reproducibility and transparency of the cited data, detailed methodologies for key experiments are provided below.
Solid-Phase Integrin Binding Assay
This assay is used to determine the binding affinity (IC50) of peptides to specific integrin subtypes.
Materials:
-
Purified integrin proteins (e.g., αvβ3, αvβ5, αvβ6)
-
iRGD and RGD peptides
-
Coating buffer (e.g., Tris-HCl, NaCl, MnCl2, CaCl2, MgCl2)
-
Blocking buffer (e.g., BSA in PBS)
-
Biotinylated secondary antibody
-
Streptavidin-HRP
-
TMB substrate
-
96-well microtiter plates
Procedure:
-
Coat the wells of a 96-well plate with a solution of the desired integrin protein overnight at 4°C.
-
Wash the wells with washing buffer (e.g., PBS with Tween-20).
-
Block the remaining protein-binding sites in the wells with a blocking buffer for 1-2 hours at room temperature.
-
Wash the wells again.
-
Add serial dilutions of the iRGD or RGD peptides to the wells, followed by the addition of a constant concentration of a biotinylated ligand known to bind the integrin.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells to remove unbound peptides and ligand.
-
Add streptavidin-HRP to the wells and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution (e.g., H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
The IC50 value is calculated as the concentration of the peptide that inhibits 50% of the binding of the biotinylated ligand.[7]
In Vivo Tumor Homing and Penetration Assay
This assay evaluates the ability of peptides to accumulate and penetrate tumor tissue in a living organism.
Materials:
-
Tumor-bearing mice (e.g., xenograft or genetically engineered models)
-
Fluorescently labeled iRGD and RGD peptides (e.g., with Cy5 or FITC)
-
Phosphate-buffered saline (PBS)
-
Anesthesia
-
Tissue fixation and embedding reagents
-
Confocal microscope
Procedure:
-
Inject the fluorescently labeled iRGD or RGD peptides intravenously into tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24 hours), euthanize the mice and perfuse with PBS to remove unbound peptides from the circulation.
-
Excise the tumors and other major organs.
-
Fix the tissues in a suitable fixative (e.g., 4% paraformaldehyde) and embed them in paraffin (B1166041) or OCT compound.
-
Prepare tissue sections (e.g., 5-10 µm thick).
-
If necessary, perform immunohistochemical staining for blood vessels (e.g., using an anti-CD31 antibody) and cell nuclei (e.g., using DAPI).
-
Visualize the distribution of the fluorescently labeled peptides within the tumor tissue using a confocal microscope.
-
Quantify the fluorescence intensity and the distance of peptide penetration from the nearest blood vessel to assess tumor accumulation and penetration depth.
Mandatory Visualization
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
References
- 1. An endocytosis pathway initiated through neuropilin-1 and regulated by nutrient availability [ideas.repec.org]
- 2. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor-targeting peptides from combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of 111In-Labeled Cyclic RGD Peptides: Effects of Peptide and Linker Multiplicity on Their Tumor Uptake, Excretion Kinetics and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 9. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Cancer with a Bi-functional Peptide: In Vitro and In Vivo Results | In Vivo [iv.iiarjournals.org]
A Comparative Guide to the Quantitative Analysis of iRGD-Mediated Drug Delivery
The iRGD peptide (CRGDKGPDC) has emerged as a powerful tool in oncology for enhancing the delivery of therapeutic agents into solid tumors. Its unique dual-targeting mechanism, which involves initial binding to αv integrins followed by an interaction with neuropilin-1 (NRP-1), facilitates deeper penetration of drugs into the tumor parenchyma, a significant hurdle in cancer therapy.[1][2][3] This guide provides a quantitative comparison of iRGD-mediated drug delivery with alternative approaches, supported by experimental data and detailed protocols to aid researchers in drug development.
iRGD Signaling and Tumor Penetration Pathway
The mechanism of iRGD-mediated tumor targeting involves a sequential three-step process. First, the Arg-Gly-Asp (RGD) motif within the cyclic this compound binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells.[1][2] Following this initial binding, the peptide undergoes proteolytic cleavage by tumor-associated proteases, exposing a C-terminal CendR (C-end Rule) motif (R/KXXR/K). This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor also highly expressed in the tumor microenvironment, which triggers endocytosis and a bulk transport pathway, enhancing the penetration of co-administered or conjugated drugs deep into the tumor tissue.[1][3][4]
Quantitative Comparison of Drug Delivery Efficacy
The modification of drug delivery systems with the this compound has consistently shown significant improvements in cellular uptake, tumor accumulation, and overall therapeutic efficacy across various preclinical models.
Table 1: In Vitro Cellular Uptake
This table summarizes the enhanced uptake of iRGD-modified nanoparticles compared to their non-targeted counterparts in cancer cell lines. The data, often measured by flow cytometry or fluorescence microscopy, demonstrates a significant increase in intracellular drug concentration.
| Formulation | Cell Line | Metric | iRGD-Modified | Non-Modified Control | Fold Increase | Reference |
| Doxorubicin-loaded cMLV | 4T1 (Breast Cancer) | Doxorubicin Fluorescence | ~1800 (a.u.) | ~1100 (a.u.) | ~1.6x | [5] |
| IR780-loaded NPs | 4T1 (Breast Cancer) | IR780 Fluorescence | ~160 (a.u.) | ~75 (a.u.) | ~2.1x | [6][7] |
| JQ1/ORI-loaded NPs | 4T1 (Breast Cancer) | IC50 (JQ1, 48h) | 0.69 µg/mL | 0.82 µg/mL | 1.2x (Lower IC50) | [7] |
| Doxorubicin-loaded Nanogels | B16 (Melanoma) | Cellular Uptake | Significantly Higher | Lower | Not specified | [1] |
cMLV: crosslinked multilamellar liposomal vesicle; NPs: Nanoparticles; a.u.: arbitrary units.
Table 2: In Vivo Tumor Accumulation & Therapeutic Efficacy
This table presents data from in vivo studies, highlighting the superior tumor-targeting and therapeutic outcomes of iRGD-based systems in animal models.
| Formulation | Animal Model | Metric | iRGD-Modified | Non-Modified Control | Improvement | Reference |
| IR780-loaded NPs | 4T1 Tumor-bearing Mice | Tumor Fluorescence (48h) | Enhanced Signal | Weaker Signal | Qualitatively Higher | [6][7] |
| Paclitaxel (PTX) + PLGA NPs | LS174T Colorectal Xenograft | Tumor Weight Reduction | 85.7% | 69.0% | 16.7 percentage points | [8] |
| Doxorubicin-loaded cMLV | 4T1 Tumor-bearing Mice | Tumor Volume (Day 28) | ~200 mm³ | ~500 mm³ | ~60% greater reduction | [5] |
| Doxorubicin-loaded Liposomes | B16-F10 Melanoma | Animal Survival | 43.5 days | 33 days | ~30% prolonged survival | [9] |
PLGA: Poly(lactic-co-glycolic acid).
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing the findings presented. Below are generalized protocols for key experiments used in the quantitative analysis of iRGD-mediated delivery.
In Vitro Cellular Uptake Assay
This protocol quantifies the internalization of iRGD-conjugated nanoparticles by cancer cells.
-
Cell Culture: Cancer cells (e.g., 4T1 breast cancer cells) are seeded in 96-well plates or on coverslips in culture dishes and grown to 70-80% confluency.
-
Incubation: The cells are then incubated with fluorescently labeled iRGD-modified nanoparticles and non-modified control nanoparticles at a specific concentration for a set period (e.g., 2-4 hours).
-
Washing: After incubation, cells are washed multiple times with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.
-
Quantification (Flow Cytometry): Cells are trypsinized, collected, and resuspended in PBS. The intracellular fluorescence is then quantified using a flow cytometer, which measures the fluorescence intensity of thousands of individual cells.
-
Visualization (Confocal Microscopy): For visualization, cells grown on coverslips are fixed, and their nuclei are stained (e.g., with DAPI). The coverslips are then mounted on slides and imaged with a confocal laser scanning microscope to observe the subcellular localization of the nanoparticles.[5][6]
In Vivo Biodistribution and Tumor Accumulation Study
This protocol assesses the tumor-targeting ability of iRGD-conjugated systems in a living organism.
-
Animal Model: Tumor-bearing mice are established by subcutaneously or orthotopically inoculating cancer cells (e.g., 4T1 cells) into immunocompromised mice. Tumors are allowed to grow to a palpable size.
-
Administration: The mice are intravenously injected with fluorescently-labeled iRGD-modified and control nanoparticles.
-
In Vivo Imaging: At various time points post-injection (e.g., 2, 8, 24, 48 hours), the mice are anesthetized and imaged using an in vivo imaging system (IVIS) to track the real-time distribution and tumor accumulation of the nanoparticles.[6]
-
Ex Vivo Analysis: At the final time point, mice are euthanized. The tumor and major organs (liver, spleen, kidneys, lungs, heart) are excised, and their fluorescence is measured with the IVIS to quantify the amount of nanoparticle accumulation in each tissue.[6][7]
In Vivo Antitumor Efficacy Study
This protocol evaluates the therapeutic effectiveness of drug-loaded iRGD nanoparticles.
-
Animal Model & Grouping: Tumor-bearing mice are randomly assigned to several treatment groups: (1) Saline (control), (2) Free drug, (3) Drug-loaded non-modified nanoparticles, and (4) Drug-loaded iRGD-modified nanoparticles.
-
Treatment: Mice receive intravenous injections of the respective formulations at a predetermined dose and schedule (e.g., every three days for several weeks).[5]
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. The reduction in tumor growth and weight among the different groups is compared to determine therapeutic efficacy.[8] Survival studies may also be conducted, where the endpoint is the survival time of the animals.[9]
Visualizing Experimental and Logical Workflows
Workflow for Evaluating iRGD-Mediated Delivery
The following diagram illustrates a typical experimental workflow for the development and quantitative analysis of an iRGD-conjugated drug delivery system.
Logical Framework: From Binding to Therapeutic Effect
This diagram outlines the logical progression from the molecular interactions of the this compound to the observed enhancement in therapeutic outcomes.
References
- 1. This compound as a Tumor-Penetrating Enhancer for Tumor-Targeted Drug Delivery [mdpi.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. mdpi.com [mdpi.com]
- 4. Enhanced tumor targeting and penetration of fluorophores via this compound conjugation: a strategy for the precision targeting of lung cancer - Li - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Enhanced Therapeutic Efficacy of iRGD-Conjugated Crosslinked Multilayer Liposomes for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: iRGD vs. TAT Peptide for Enhanced Drug Delivery
For Immediate Release
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of two prominent cell-penetrating peptides: iRGD and the Trans-Activator of Transcription (TAT) peptide. Both peptides have demonstrated potential in overcoming cellular barriers to enhance the delivery of therapeutic agents. However, their distinct mechanisms of action result in significantly different performance characteristics, particularly in the context of tumor-targeted drug delivery. This document aims to provide an objective comparison supported by experimental data to aid researchers in selecting the optimal peptide for their specific applications.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between iRGD and TAT lies in their mechanism of cellular entry. iRGD exhibits a tumor-specific, multi-step penetration process, while TAT mediates a more general, non-targeted cellular uptake.
iRGD's Tumor-Specific Pathway: The iRGD peptide (sequence: CRGDKGPDC) leverages the unique tumor microenvironment for its targeted delivery.[1][2] Its action can be summarized in a three-step process:
-
Tumor Homing: The arginine-glycine-aspartic acid (RGD) motif within iRGD specifically binds to αvβ3 and αvβ5 integrins, which are often overexpressed on tumor endothelial cells and some tumor cells themselves.[1][3]
-
Proteolytic Cleavage and CendR Motif Exposure: Upon binding to integrins, iRGD undergoes proteolytic cleavage by tumor-associated proteases. This cleavage exposes a C-terminal CendR (C-end Rule) motif (R/KXXR/K).[3]
-
Neuropilin-1 Binding and Tissue Penetration: The exposed CendR motif then binds to neuropilin-1 (NRP-1), a receptor also overexpressed in many tumors, which triggers an endocytic/exocytic transport pathway, facilitating deep penetration of the peptide and its cargo into the tumor parenchyma.[1][2]
TAT's General Cellular Uptake: The TAT peptide (a common sequence being GRKKRRQRRRPQ) is derived from the HIV-1 TAT protein and is one of the most well-studied cell-penetrating peptides.[4] Its mechanism is primarily driven by electrostatic interactions. The positively charged arginine and lysine (B10760008) residues in the TAT peptide interact with negatively charged proteoglycans, such as heparan sulfate, on the cell surface.[5] This interaction is thought to induce cellular uptake through various endocytic pathways, including macropinocytosis, or in some cases, direct translocation across the plasma membrane.[4][6] Unlike iRGD, this mechanism is not specific to tumor cells and can occur in a wide variety of cell types.
Below is a DOT script generating a diagram illustrating the distinct signaling pathways of iRGD and TAT peptides.
Comparative Performance: A Data-Driven Analysis
The differing mechanisms of iRGD and TAT translate to distinct performance profiles in terms of binding affinity, cellular uptake, and in vivo tumor penetration.
Binding Affinity
| Peptide | Receptor(s) | Binding Affinity (Kd) | Notes |
| iRGD | αvβ3 Integrin | 17.8 ± 8.6 nM | High-affinity, specific binding to tumor-associated receptors. |
| αvβ5 Integrin | 61.7 ± 13.3 nM | ||
| Neuropilin-1 (cleaved form) | ~50-150 fold higher than to integrins | The proteolytic cleavage of iRGD in the tumor microenvironment reveals the CendR motif, which has a significantly higher affinity for NRP-1, driving tumor penetration.[7] | |
| TAT | Heparan Sulfate Proteoglycans | Low Affinity, High Avidity | Interaction is primarily electrostatic and not based on a specific high-affinity receptor binding. The overall binding strength (avidity) is influenced by the density of negative charges on the cell surface. |
Cellular Uptake and Tumor Penetration
While direct quantitative comparisons in the same experimental setup are limited in the published literature, qualitative evidence and data from separate studies strongly suggest the superiority of iRGD in tumor-specific penetration.
| Performance Metric | iRGD | TAT | Supporting Evidence |
| Cellular Uptake | High in integrin and NRP-1 positive cells (e.g., tumor cells) | High in a broad range of cell types | iRGD-modified nanoparticles show significantly enhanced cellular uptake in 4T1 breast cancer cells compared to nanoparticles without iRGD.[8] One study demonstrated that co-administration of iRGD with a TAT-conjugated peptide dramatically enhanced the accumulation of the TAT peptide in tumor tissue in a xenograft mouse model.[9] |
| In Vivo Tumor Penetration | Deep penetration into tumor parenchyma | Primarily localized to cells in various tissues, with less specific deep tumor penetration | Studies have shown that iRGD and iRGD-conjugated drugs can penetrate several cell layers deep into tumor tissue in vivo, whereas control peptides or drugs alone show limited distribution.[7][10] The co-administration of iRGD has been shown to enhance the tumor penetration of various anticancer drugs.[9] |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
Cellular Uptake Assay via Flow Cytometry
This protocol outlines the quantification of peptide uptake by cells using flow cytometry.
Objective: To quantify the cellular uptake of fluorescently labeled iRGD and TAT peptides.
Materials:
-
Fluorescently labeled peptides (e.g., FITC-iRGD, FITC-TAT)
-
Cancer cell line of interest (e.g., 4T1, PC-3)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for 70-80% confluency on the day of the experiment.
-
Peptide Incubation: On the day of the experiment, remove the culture medium and wash the cells once with PBS. Add fresh, serum-free medium containing the desired concentration of fluorescently labeled iRGD or TAT peptide to each well. Incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Washing: After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Cell Detachment: Add Trypsin-EDTA to each well and incubate until the cells detach. Neutralize the trypsin with complete medium.
-
Sample Preparation: Transfer the cell suspension to a microcentrifuge tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 300-500 µL of cold PBS.
-
Flow Cytometry Analysis: Analyze the cell suspension using a flow cytometer. Excite the fluorophore with the appropriate laser and measure the emission. Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
Below is a DOT script for a diagram illustrating the workflow of a cellular uptake assay using flow cytometry.
In Vivo Tumor Penetration Imaging
This protocol describes the visualization of peptide penetration into tumors in a xenograft mouse model.
Objective: To visualize and compare the tumor penetration depth of fluorescently labeled iRGD and TAT peptides in vivo.
Materials:
-
Near-infrared (NIR) fluorescently labeled peptides (e.g., Cy5.5-iRGD, Cy5.5-TAT)
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
In vivo imaging system (e.g., IVIS)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Model: Establish subcutaneous tumors in immunocompromised mice by injecting a suspension of cancer cells. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).
-
Peptide Administration: Administer the NIR-labeled iRGD or TAT peptide intravenously (e.g., via tail vein injection) at a predetermined dose.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and acquire whole-body fluorescence images using an in vivo imaging system.
-
Ex Vivo Imaging: After the final in vivo imaging time point, euthanize the mice and excise the tumors and major organs. Image the excised tissues to confirm the in vivo signal and assess biodistribution.
-
Histological Analysis: For detailed penetration analysis, embed the excised tumors in OCT compound, freeze, and cryosection. Stain the sections with a nuclear stain (e.g., DAPI) and, if necessary, an endothelial cell marker (e.g., anti-CD31 antibody).
-
Confocal Microscopy: Image the tumor sections using a confocal microscope to visualize the distribution of the fluorescent peptide in relation to the tumor vasculature and individual tumor cells. Quantify the penetration depth from the blood vessels into the tumor parenchyma.
Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxicity of the peptides.
Objective: To determine the effect of iRGD and TAT peptides on the viability of cancer cells.
Materials:
-
iRGD and TAT peptides
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Peptide Treatment: The next day, replace the medium with fresh medium containing various concentrations of iRGD or TAT peptide. Include untreated cells as a control. Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion: Selecting the Right Tool for the Job
The choice between iRGD and TAT peptides is highly dependent on the specific research or therapeutic goal.
-
For tumor-targeted drug delivery , iRGD is the superior choice due to its specific homing mechanism and its ability to facilitate deep penetration into the tumor parenchyma. This targeted approach can enhance the efficacy of anticancer drugs while potentially reducing systemic toxicity.
-
For general in vitro and in vivo cell penetration where tumor specificity is not a requirement, the TAT peptide remains a robust and widely used tool. Its ability to transport a variety of cargo molecules into a broad range of cell types makes it a versatile vector for basic research applications.
This guide provides a foundational understanding of the key differences between iRGD and TAT peptides. Researchers are encouraged to consider the specific requirements of their experimental system when selecting a cell-penetrating peptide and to perform their own validation experiments to confirm the suitability of their chosen peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. iRGD as a tumor‑penetrating peptide for cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Uptake by Cell-Penetrating Peptides [ebrary.net]
- 5. Enhanced Cellular Entry and Efficacy of Tat Conjugates by Rational Design of the Auxiliary Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redesigning of Cell-Penetrating Peptides to Improve Their Efficacy as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted drug delivery using this compound for solid cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iRGD Tumor-Penetrating Peptide-Modified Nano-Delivery System Based on a Marine Sulfated Polysaccharide for Enhanced Anti-Tumor Efficiency Against Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Co-administration of kla-TAT peptide and iRGD to enhance the permeability on A549 3D multiple sphere cells and accumulation on xenograft mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor-Penetrating Peptide Enhances Antitumor Effects of IL-24 Against Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis: iRGD-Liposomes Versus Conventional Liposomes for Enhanced Drug Delivery
In the landscape of advanced drug delivery systems, iRGD-liposomes have emerged as a promising strategy to overcome the limitations of conventional liposomal formulations, particularly in oncology. This guide provides a comprehensive benchmark of iRGD-liposomes against their conventional counterparts, supported by experimental data, detailed protocols, and mechanistic visualizations to inform researchers, scientists, and drug development professionals.
Enhanced Efficacy and Tumor Penetration with iRGD-Liposomes
The core advantage of iRGD-liposomes lies in the unique tumor-targeting and penetrating properties of the iRGD peptide (CRGDKGPDC). Unlike conventional liposomes that primarily rely on the enhanced permeability and retention (EPR) effect for passive tumor accumulation, iRGD-liposomes employ a dual-targeting mechanism. The this compound first binds to αv integrins, which are overexpressed on tumor endothelial cells and some tumor cells.[1][2] This initial binding is followed by a proteolytic cleavage of the peptide, exposing a C-end Rule (CendR) motif.[1] This newly exposed motif then binds to neuropilin-1 (NRP-1), a receptor that is also highly expressed in the tumor microenvironment, triggering a transport pathway that facilitates deeper penetration of the liposomal cargo into the tumor parenchyma.[1][2] This active penetration mechanism leads to a more homogenous drug distribution throughout the tumor, reaching cancer cells that are distant from blood vessels and often shielded from passively accumulating nanocarriers.
The enhanced tumor penetration and cellular uptake of iRGD-liposomes translate to superior therapeutic efficacy across various cancer models and with different drug payloads.
Quantitative Performance Data
The following tables summarize the quantitative data from preclinical studies, highlighting the superior performance of iRGD-liposomes compared to conventional liposomes.
Table 1: In Vitro Cytotoxicity
| Cell Line | Drug | Formulation | IC50 (µg/mL) | Fold Improvement (Conventional vs. iRGD) |
| 4T1 (Breast Cancer) | Doxorubicin (B1662922) | Conventional Liposomes (cMLV) | 0.018 ± 0.0025 | 1.64 |
| iRGD-Liposomes (iRGD-cMLV) | 0.011 ± 0.0037 | |||
| JC (Drug-Resistant Breast Cancer) | Doxorubicin | Conventional Liposomes (cMLV) | 3.19 ± 0.32 | 1.59 |
| iRGD-Liposomes (iRGD-cMLV) | 2.01 ± 0.22 | |||
| B16-F10 (Melanoma) | Conjugated Linoleic Acid-Paclitaxel | Conventional Liposomes (SSL-CLA-PTX) | > CLA-PTX solution | - |
| iRGD-Liposomes (iRGD-SSL-CLA-PTX) | Similar to CLA-PTX solution | Significant vs. SSL-CLA-PTX |
Table 2: In Vivo Tumor Growth Inhibition
| Cancer Model | Drug | Formulation | Dosage | Tumor Volume at Day 19 (mm³) | % Inhibition vs. Control |
| B16-F10 Melanoma | Conjugated Linoleic Acid-Paclitaxel | Saline (Control) | - | 10,054 ± 996 | 0% |
| CLA-PTX Solution | 2 mg/kg | 4,723 ± 853 | 53% | ||
| Conventional Liposomes (SSL-CLA-PTX) | 2 mg/kg | 3,969 ± 495 | 60.5% | ||
| iRGD-Liposomes (iRGD-SSL-CLA-PTX) | 2 mg/kg | 1,793 ± 355 | 82.2% | ||
| 4T1 Breast Cancer | Doxorubicin | Untreated (Control) | - | ~1200 (at day 25) | 0% |
| Conventional Liposomes (cMLV(Dox)) | 2 mg/kg | Significant inhibition vs. control | - | ||
| iRGD-Liposomes (iRGD-cMLV(Dox)) | 2 mg/kg | Marked suppression vs. cMLV(Dox) | - |
Table 3: In Vivo Drug Accumulation
| Cancer Model | Drug/Payload | Formulation | Time Point | Tumor Accumulation | Fold Improvement (Conventional vs. iRGD) |
| Prostate Cancer (Subcutaneous Xenografts) | Antisense Oligonucleotide (AR-ASO) | Free ASO | - | Baseline | - |
| iRGD-Liposomes | - | Significantly Increased | - | ||
| B16-F10 Melanoma | Conjugated Linoleic Acid-Paclitaxel | Conventional Liposomes (SSL-CLA-PTX) | 24 hours | Lower | - |
| iRGD-Liposomes (iRGD-SSL-CLA-PTX) | 24 hours | Significantly Higher AUC | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involved in the benchmarking of iRGD-liposomes.
Preparation of iRGD-Conjugated Liposomes
This protocol describes a common method for preparing iRGD-liposomes using the post-insertion technique.
-
Liposome (B1194612) Formulation: Prepare conventional liposomes encapsulating the desired drug using the thin-film hydration method. A typical lipid composition includes a structural lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DSPE-PEG2000) at a specific molar ratio.
-
Maleimide (B117702) Functionalization: To facilitate conjugation with the this compound, include a maleimide-functionalized lipid (e.g., DSPE-PEG2000-Maleimide) in the lipid mixture.
-
Hydration and Extrusion: Hydrate the lipid film with a drug solution, followed by sonication and extrusion through polycarbonate membranes of defined pore size to obtain unilamellar vesicles of a specific diameter.
-
This compound Conjugation: The this compound, which contains a terminal cysteine residue, is conjugated to the maleimide groups on the liposome surface via a thiol-maleimide Michael addition reaction. Incubate the liposomes with a molar excess of the this compound under gentle agitation for a specified time.
-
Purification: Remove unconjugated peptide and unencapsulated drug by methods such as dialysis or size exclusion chromatography.
-
Characterization: Characterize the final iRGD-liposomes for size, polydispersity index, zeta potential, drug encapsulation efficiency, and peptide conjugation efficiency.
In Vitro Cytotoxicity Assay (XTT Assay)
The XTT assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Expose the cells to serial dilutions of the drug-loaded liposomes (conventional and iRGD-conjugated) and control formulations (e.g., free drug, empty liposomes) for a specified duration (e.g., 48 hours).
-
XTT Reagent Addition: Following incubation, add the XTT labeling mixture (containing XTT and an electron-coupling agent) to each well.
-
Incubation: Incubate the plate for a few hours to allow for the conversion of the XTT tetrazolium salt to a colored formazan (B1609692) product by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of the formazan product at a specific wavelength (e.g., 450-500 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
In Vivo Tumor Model and Efficacy Study
Animal models are essential for evaluating the therapeutic efficacy of drug delivery systems.
-
Tumor Inoculation: Subcutaneously inoculate cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size, and monitor tumor volume regularly using calipers.
-
Treatment Administration: Once the tumors reach a certain volume, randomly assign the mice to different treatment groups (e.g., saline, free drug, conventional liposomes, iRGD-liposomes). Administer the treatments intravenously at a specified dose and schedule.
-
Efficacy Evaluation: Monitor tumor growth and body weight of the mice throughout the study. The primary endpoint is typically tumor volume, and secondary endpoints can include survival time and analysis of excised tumors for apoptosis or other markers.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the underlying biological pathways and experimental processes.
Caption: iRGD-liposome tumor targeting and penetration pathway.
Caption: Workflow for in vivo tumor model efficacy studies.
Conclusion
The presented data and mechanistic insights strongly support the superiority of iRGD-liposomes over conventional liposomes for targeted drug delivery to solid tumors. The ability of the this compound to facilitate active transport into the tumor parenchyma leads to enhanced drug accumulation, deeper tissue penetration, and ultimately, improved therapeutic outcomes. While further clinical translation is necessary, the preclinical evidence positions iRGD-liposomes as a highly promising platform for the development of more effective cancer nanomedicines. Researchers and drug developers are encouraged to consider this technology for the delivery of a wide range of therapeutic agents to solid tumors.
References
- 1. iRGD-liposomes enhance tumor delivery and therapeutic efficacy of antisense oligonucleotide drugs against primary prostate cancer and bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor activity of a doxorubicin loaded, iRGD-modified sterically-stabilized liposome on B16-F10 melanoma cells: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of iRGD Peptide: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling
Before beginning any work with iRGD peptide, it is crucial to adhere to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for this compound may lack detailed hazard information, general precautions for handling chemical substances should always be observed[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile), when handling this compound in either lyophilized powder or solution form[2].
-
Designated Work Area: Confine all handling of the peptide to a designated and clean laboratory area to prevent cross-contamination[2].
-
Spill Response: In case of a spill, avoid generating dust from powdered forms. For liquid spills, use an inert absorbent material. The contaminated area should be thoroughly decontaminated and washed after cleanup[1][3].
Core Disposal Principles
The overarching principle for the disposal of any chemical, including this compound, is strict adherence to local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols tailored to your location and facilities[2][3]. In general, all peptide waste should be treated as laboratory chemical waste[4].
Step-by-Step Disposal Procedures
The following procedures are based on general guidelines for peptide waste disposal and should be adapted to comply with your institution's specific requirements.
Waste Segregation and Collection:
-
Designated Waste Containers: All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials from spill cleanups, must be collected in designated, leak-proof, and clearly labeled hazardous waste containers[2][3].
-
Labeling: The waste container must be labeled in accordance with institutional and regulatory standards. The label should clearly identify the contents as "Chemical Waste" and specify "Contaminated with this compound," along with the accumulation start date[3].
-
Storage: Store the waste container in a designated, secure area away from incompatible materials until it is collected for disposal by your institution's EHS personnel[1].
Decontamination and Inactivation (if required by institutional policy):
While not always mandatory before disposal, some institutional protocols may require the inactivation of biological or chemical activity. The following are general methods that may be applicable to peptide waste. Always verify the appropriateness of these methods for this compound with your EHS department.
| Waste Type | Decontamination/Inactivation Method | Procedure |
| Liquid Waste | Chemical Inactivation (Bleach) | In a chemical fume hood, add a 10% bleach solution to the liquid peptide waste to achieve a final bleach-to-waste ratio of at least 1:10. Allow the mixture to stand for a minimum of 30 minutes. Neutralize the bleach solution if required by local wastewater regulations before disposing of it as chemical waste. Do not pour down the sanitary sewer unless explicitly authorized [3]. |
| Solid Waste | Chemical Inactivation (Bleach) | Immerse contaminated solid waste in a 10% bleach solution for at least 30 minutes. After decontamination, decant the bleach solution and manage it as liquid chemical waste. Dispose of the decontaminated solid waste in the appropriate chemical or biohazardous waste stream as per institutional guidelines[3]. |
| Liquid & Solid Waste | Autoclaving | Place the waste in an autoclave-safe bag or container. For liquid waste, do not seal the container tightly to prevent pressure buildup. Add a small amount of water to solid waste to aid in steam penetration. Autoclave at 121°C and 15 psi for a minimum of 30-60 minutes. After cooling, the waste can be disposed of as directed by your institution's EHS department[3]. |
Disposal of Empty Containers:
-
Rinsing: Thoroughly rinse empty this compound containers with an appropriate solvent.
-
Rinsate Collection: The rinsate should be collected and disposed of as chemical waste[3].
-
Container Disposal: Deface the original label on the rinsed container. The container may then be disposed of as regular laboratory glass or plastic waste, pending institutional policy[3].
This compound Signaling Pathway for Tumor Penetration
The following diagram illustrates the mechanism of action of the this compound, which enables it to penetrate tumor tissue. This process involves a three-step mechanism: initial binding to integrins on tumor endothelial cells, proteolytic cleavage to expose a CendR motif, and subsequent binding to neuropilin-1, which activates a transport pathway into the tumor.[5][6][7]
Caption: Mechanism of this compound tumor penetration.
References
- 1. targetmol.com [targetmol.com]
- 2. peptide24.store [peptide24.store]
- 3. benchchem.com [benchchem.com]
- 4. puretidestherapy.com [puretidestherapy.com]
- 5. iRGD peptides - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Enhancing Tumor Targeted Therapy: The Role of this compound in Advanced Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling iRGD Peptide
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Logistical Information for the Handling of iRGD Peptide.
The internalizing RGD (iRGD) peptide is a powerful tool in targeted drug delivery and cancer research. Its ability to penetrate tumors makes it a valuable asset, but like any laboratory chemical, it requires careful handling to ensure the safety of personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your work with this compound.
Personal Protective Equipment (PPE): A Multi-Layered Approach
While this compound itself has a low hazard profile, it is often supplied as a lyophilized powder with trifluoroacetic acid (TFA) as a counter-ion from the purification process.[1] TFA is a corrosive substance, and its presence necessitates stringent handling procedures.[2][3][4] The primary risks involve inhalation of the fine peptide powder and skin or eye contact with the acidic compound. A multi-layered approach to PPE is therefore mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Acid-resistant gloves (e.g., Butyl rubber, Neoprene, or heavy-duty Nitrile). Standard nitrile gloves offer limited protection against TFA and should be avoided for prolonged contact. Always consult the glove manufacturer's chemical resistance data. | Protects against skin contact with the acidic and potentially irritating peptide powder. |
| Eye Protection | Chemical safety goggles meeting ANSI Z87.1 standard. A face shield is recommended when handling larger quantities. | Protects against splashes of the acidic solution and airborne peptide particles. |
| Respiratory Protection | A NIOSH-approved respirator is recommended when weighing or handling the lyophilized powder, especially in large amounts or in areas with inadequate ventilation. | Prevents inhalation of fine peptide particles which can be allergenic or immunogenic, and of TFA vapors. |
| Body Protection | A buttoned lab coat, long pants, and closed-toe shoes are required at all times. | Provides a barrier against accidental spills and contamination. |
Operational Plan: From Receipt to Disposal
A clear and concise operational plan is critical for the safe and effective use of this compound in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Lyophilized this compound should be stored in a freezer at or below -20°C.[1]
-
Store in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents, reducing agents, and strong bases.[5]
Handling and Reconstitution
-
All handling of lyophilized this compound should be performed in a chemical fume hood to minimize inhalation exposure.[3]
-
Before weighing, allow the container to equilibrate to room temperature to prevent condensation.
-
To reconstitute, use a suitable solvent as recommended by the supplier. For example, this compound can be dissolved in sterile water.[6] Sonication may be recommended to aid dissolution.[6]
-
When diluting, always add acid (in this case, the peptide solution which may be acidic due to TFA) to the diluent (e.g., water or buffer).[3]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Minor Spill (<50 mL of reconstituted solution):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution) followed by water.
-
-
Major Spill (>50 mL of reconstituted solution or any amount of lyophilized powder):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Restrict access to the spill area.
-
Follow the specific cleanup procedures provided by your EHS department.
-
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Stream | Disposal Method |
| Unused Lyophilized Peptide | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not discard in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid hazardous waste container. |
| Contaminated PPE (e.g., gloves) | Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated solid hazardous waste container. |
| Liquid Waste (reconstituted peptide, cleaning solutions) | Collect in a designated hazardous waste container. The pH may need to be neutralized before disposal, depending on institutional guidelines. |
Quantitative Data Summary
While a specific occupational exposure limit (OEL) for this compound has not been established, it should be handled with the assumption of it being a potent compound, following the principle of ALARA (As Low As Reasonably Achievable). For novel compounds with limited toxicological data, a conservative approach is recommended.[7]
| Parameter | Value | Source |
| Molecular Weight | 948.04 g/mol | [8] |
| Appearance | Lyophilized powder | [1] |
| Storage (Powder) | -20°C for up to 3 years | [6][8] |
| Storage (Solution) | Solutions are unstable; prepare fresh. For short-term storage, aliquot and store at -80°C for up to 1 year.[6][8] | [6][8] |
| Solubility | Soluble in water (e.g., up to 10 mM with sonication) | [6] |
Experimental Protocols
Preparation of a 1 mM Stock Solution of this compound
Objective: To prepare a sterile 1 mM stock solution of this compound for in vitro or in vivo experiments.
Materials:
-
Lyophilized this compound
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Perform all steps in a chemical fume hood while wearing appropriate PPE.
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature before opening.
-
Weighing: Carefully weigh the desired amount of this compound. For example, for 1 mL of a 1 mM solution, you would need 0.948 mg of this compound (Molecular Weight = 948.04 g/mol ).
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the weighed peptide.
-
Mixing: Gently vortex the solution until the peptide is completely dissolved. If necessary, sonicate briefly to aid dissolution as recommended by some suppliers.[6]
-
Sterilization (Optional): If required for your application, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[9]
In Vivo Administration of this compound in a Mouse Tumor Model
Objective: To administer this compound intravenously to mice bearing tumors. This protocol is based on published studies and should be adapted and approved by your institution's Animal Care and Use Committee.[10][11]
Materials:
-
This compound stock solution (e.g., 1 mM in sterile PBS)
-
Sterile phosphate-buffered saline (PBS) for dilution
-
Tumor-bearing mice
-
Appropriate syringes and needles for intravenous injection
-
Animal handling and restraint equipment
Procedure:
-
Dose Calculation: Based on previous studies, a common dose for intravenous injection in mice is 4 µmol/kg.[10][11][12] Calculate the required volume of the stock solution based on the weight of each mouse.
-
Dilution: Dilute the calculated volume of the iRGD stock solution with sterile PBS to a suitable injection volume (e.g., 100 µL).
-
Animal Restraint: Properly restrain the mouse for intravenous injection (e.g., in a restraint device).
-
Injection: Administer the diluted this compound solution via intravenous injection, typically into the tail vein.
-
Monitoring: Monitor the animal for any adverse reactions during and after the injection.
-
Frequency: The injection frequency will depend on the experimental design. Some studies have administered the peptide every other day.[10]
-
Euthanasia and Tissue Collection: At the end of the experiment, euthanize the animals according to approved protocols and collect tissues for analysis.
Visualizations
iRGD Signaling Pathway
Caption: The this compound signaling pathway for tumor penetration.
Experimental Workflow for In Vivo Study
Caption: A typical experimental workflow for an in vivo study using this compound.
References
- 1. This compound [novoprolabs.com]
- 2. LCSS: TRIFLUOROACETIC ACID [web.stanford.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. amherst.edu [amherst.edu]
- 5. fishersci.com [fishersci.com]
- 6. This compound | Integrin | TargetMol [targetmol.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tumor-Penetrating this compound Inhibits Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Glycoengineering-based anti-PD-1-iRGD peptide conjugate boosts antitumor efficacy through T cell engagement - PMC [pmc.ncbi.nlm.nih.gov]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
